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ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Documentation Hub

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  • Product: ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate
  • CAS: 1610603-60-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS 1607591-68-3): A Conformationally Constrained γ-Amino Acid Scaffold in Peptidomimetics

Executive Summary In the pursuit of next-generation peptide therapeutics, overcoming the rapid proteolytic degradation and conformational flexibility of native α-peptides is a paramount challenge. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of next-generation peptide therapeutics, overcoming the rapid proteolytic degradation and conformational flexibility of native α-peptides is a paramount challenge. As a Senior Application Scientist, I frequently engineer foldamers (synthetic oligomers that mimic protein secondary structures) using conformationally restricted unnatural amino acids.

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS 1607591-68-3) is a highly specialized, cyclically-constrained γ-amino acid ester. By embedding the γ-amino acid backbone within a rigid cyclopentane ring, this scaffold locks the critical dihedral angles (


 and 

). When incorporated into heterogeneous α/γ-peptides, the (1R,3S) enantiomer acts as a powerful thermodynamic driver, forcing the peptide to self-assemble into highly stable, protease-resistant 14-helix nanostructures . This guide details the stereochemical architecture, chemoenzymatic synthesis, and integration protocols for this high-value building block.

Structural and Stereochemical Profiling

Understanding the causality behind the efficacy of this scaffold requires a deep dive into its stereochemistry. The compound is the ethyl ester of the cis-(1R,3S) enantiomer of 3-aminocyclopentanecarboxylic acid (γ-Acp) .

Stereochemical Causality

Unlike flexible linear γ-amino acids (e.g., GABA), the cyclopentane ring in γ-Acp restricts bond rotation. The cis relationship between the carboxylate and the amino group is critical.

  • The (1R,3S) Configuration: In the cis geometry, the two functional groups project from the same face of the cyclopentane ring. This specific spatial orientation is required to form intramolecular hydrogen bonds (between the

    
     and 
    
    
    
    residues) when oligomerized, which is the fundamental mechanism behind 14-helix formation.
  • Entropic Advantage: Because the monomer is pre-organized, the entropic penalty typically associated with peptide folding is drastically reduced, leading to higher target affinity.

Table 1: Physicochemical and Structural Data
ParameterValue
Chemical Name Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate
CAS Registry Number 1607591-68-3
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
Stereochemistry cis-(1R,3S)
Scaffold Classification Cyclically-constrained γ-amino acid ester
Topological Polar Surface Area (TPSA) 52.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Synthetic Methodology: The Chemoenzymatic Route

Synthesizing enantiopure cyclically-constrained amino acids via traditional chiral pool methods is notoriously inefficient. Instead, the industry standard relies on the enzymatic kinetic resolution of racemic Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) .

Stereochemical Derivation Logic

When a highly selective γ-lactamase hydrolyzes the (+)-Vince lactam (which has a 1S,4R configuration), the N-C=O bond is cleaved.

  • The C4 carbon (bearing the new carboxyl group) retains its R configuration.

  • The C1 carbon (bearing the new amino group) retains its S configuration. This yields the intermediate (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid. Upon catalytic hydrogenation of the double bond, the ring numbering shifts to give the lowest locants, transforming the (1R,4S) unsaturated intermediate perfectly into the (1R,3S) saturated target .

G A Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one B (+)-Vince Lactam (1S,4R) A->B γ-Lactamase Enzymatic Resolution C (-)-Vince Lactam (1R,4S) [Unreacted] A->C D Ring Cleavage & Esterification (HCl/EtOH) B->D E Ethyl (1R,4S)-4-amino- 2-cyclopentene-1-carboxylate D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G Ethyl (1R,3S)-3-amino- cyclopentane-1-carboxylate CAS: 1607591-68-3 F->G

Caption: Synthetic workflow deriving ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate from Vince lactam.

Protocol 1: Synthesis of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

This protocol is designed as a self-validating system, utilizing in-process controls to guarantee >99% enantiomeric excess (ee).

  • Enzymatic Resolution: Suspend 100 mmol of racemic Vince lactam in 200 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 50 mg of recombinant γ-lactamase (e.g., SvGL). Stir at 30 °C.

    • Validation Check: Monitor the reaction via chiral GC. Terminate the reaction when exactly 50% conversion is reached. The unreacted (-)-Vince lactam will exhibit an optical rotation confirming its absolute configuration.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 100 mL) to remove the unreacted (-)-Vince lactam. The aqueous phase retains the highly polar (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid. Lyophilize the aqueous phase to dryness.

  • Fischer Esterification: Suspend the crude amino acid in 150 mL of absolute ethanol. Cool to 0 °C and add 1.5 equivalents of thionyl chloride (

    
    ) dropwise (generates anhydrous HCl in situ). Reflux for 12 hours, then concentrate under vacuum to yield ethyl (1R,4S)-4-amino-2-cyclopentene-1-carboxylate hydrochloride.
    
  • Catalytic Hydrogenation: Dissolve the unsaturated ester in 100 mL of ethanol. Add 10 wt% Pd/C catalyst. Stir vigorously under a hydrogen atmosphere (1 atm) at 25 °C for 6 hours.

    • Validation Check: Monitor H

      
       gas uptake. Cessation of uptake indicates complete reduction.
      
  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to afford the final product as a hydrochloride salt. Verify the cis stereochemistry via

    
    H-NMR (look for the characteristic 
    
    
    
    coupling constants of the cyclopentane ring protons, which differ significantly from the trans isomer).

Applications in Peptidomimetics & Foldamers

The primary utility of CAS 1607591-68-3 is its transformation into an Fmoc-protected building block for Solid-Phase Peptide Synthesis (SPPS). When integrated into an α-peptide chain, the γ-Acp residue acts as a structural "molecular wrench."

Table 2: Comparative Pharmacokinetic Advantages of γ-Acp Foldamers
PropertyNative α-Peptidesγ-Acp Foldamers (1R,3S)Mechanistic Causality
Proteolytic Half-Life Minutes to HoursDays to WeeksThe unnatural γ-backbone evades recognition by endogenous proteases.
Secondary Structure Highly flexible (random coil)Rigid 14-helix formationCyclopentane ring locks

and

dihedral angles, forcing helicity.
Target Affinity High entropic penaltyLow entropic penaltyPre-organized rigid scaffold requires less conformational change upon binding.
Protocol 2: Integration into Solid-Phase Peptide Synthesis (SPPS)
  • Saponification & Protection: Treat ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate with LiOH in THF/H

    
    O (1:1) to hydrolyze the ethyl ester. Adjust pH to 9.0 and add Fmoc-OSu to protect the primary amine. Acidify and extract to isolate Fmoc-(1R,3S)-γ-Acp-OH.
    
  • Resin Loading: Load the Fmoc-protected monomer onto a Wang or Rink Amide resin using standard HATU/DIPEA coupling chemistry in DMF.

    • Validation Check: Perform a Kaiser test. A negative (yellow) result confirms complete coupling of the sterically hindered secondary-like cyclic amine.

  • Iterative Elongation: Proceed with standard Fmoc deprotection (20% piperidine in DMF) and subsequent amino acid couplings to build the heterogeneous α/γ-peptide foldamer .

G A Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (Conformationally Rigid γ-Acp Scaffold) B Ester Hydrolysis (LiOH) & N-Terminal Protection (Fmoc-OSu) A->B C Fmoc-(1R,3S)-γ-Acp-OH (SPPS Building Block) B->C D Iterative Solid-Phase Peptide Synthesis (HATU / DIPEA Coupling) C->D E Heterogeneous α/γ-Peptide Foldamer D->E F Self-Assembly into Protease-Resistant 14-Helix Nanostructures E->F Thermodynamic Folding

Caption: Integration of the γ-Acp scaffold into foldamers via Solid-Phase Peptide Synthesis (SPPS).

References

  • PubChem. "(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Enzymatic resolution of Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (-)-γ-lactamase". Available at:[Link]

  • ResearchGate. "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin". Available at:[Link]

  • PubMed Central (PMC). "Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid". Available at:[Link]

Exploratory

Technical Monograph: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Hydrochloride

Executive Summary Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a high-value chiral scaffold utilized extensively in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and GPCR modulators (CCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a high-value chiral scaffold utilized extensively in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and GPCR modulators (CCR2/CCR5 antagonists). As a conformationally constrained


-amino acid homolog, it offers superior metabolic stability and receptor selectivity compared to linear analogues. This guide delineates the structural rationale, industrial-grade synthesis via the Vince Lactam route, and critical quality control parameters required for pharmaceutical applications.

Structural Analysis & Stereochemistry

Configuration and Conformation

The molecule features a cyclopentane ring substituted at the 1 and 3 positions. The (1R, 3S) stereochemical designation confirms a cis relationship between the amino and ethoxycarbonyl groups. This cis-1,3-substitution pattern is critical; the trans isomer displays significantly different vector alignment, often rendering it inactive in target binding pockets.

  • Rigidity: The cyclopentane ring locks the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon binding to biological targets.
  • Pucker: In solution, the ring adopts a dynamic equilibrium between the "envelope" (

    
    ) and "twist" (
    
    
    
    ) conformations to minimize eclipsing interactions between adjacent methylene hydrogens.
  • Salt Form: The hydrochloride salt is the preferred solid form due to enhanced crystallinity, water solubility, and prevention of intermolecular aminolysis (polymerization) that can occur in the free base liquid form.

Physicochemical Profile
PropertyValue / Description
IUPAC Name Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
CAS Number 71830-08-5 (Parent Acid); Ester HCl derivatives vary by vendor
Molecular Formula C

H

NO


HCl
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Solubility High in H

O, MeOH, EtOH; Insoluble in Hexanes, Et

O
Chirality (1R, 3S) [Cis-configuration]

Synthetic Route: The Vince Lactam Protocol[8]

While resolution of racemic mixtures is possible, the most authoritative and scalable route utilizes (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the chiral pool starting material. This route preserves high enantiomeric excess (>99% ee) and atom economy.

Retrosynthetic Logic

The bridgehead carbons of the Vince Lactam (C1 and C4) map directly to the C3 (amine) and C1 (carboxylate) of the target. The cis stereochemistry is "hard-coded" by the bicyclic bridge, eliminating the need for difficult diastereoselective separations later.

Detailed Protocol

Step 1: Acid-Catalyzed Ring Opening & Esterification

  • Reagents: (-)-(1R,4S)-Vince Lactam, Absolute Ethanol, Thionyl Chloride (SOCl

    
    ) or HCl gas.
    
  • Mechanism: Acid-catalyzed alcoholysis cleaves the amide bond. The strain release of the bicyclic system drives the reaction forward.

  • Procedure:

    • Charge absolute ethanol (10V) into a cryo-reactor and cool to 0°C.

    • Add SOCl

      
       (1.2 eq) dropwise (Caution: Exothermic, gas evolution).
      
    • Add (-)-Vince Lactam (1.0 eq) portion-wise.

    • Reflux for 4–6 hours. Monitor via TLC (vanishing of lactam spot).

    • Concentrate in vacuo to yield Ethyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate HCl.

Step 2: Catalytic Hydrogenation

  • Reagents: Pd/C (10% w/w), H

    
     (1 atm or balloon), Ethanol.
    
  • Rationale: Reduces the C=C double bond without racemizing the chiral centers.

  • Procedure:

    • Dissolve the intermediate from Step 1 in Ethanol (10V).

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Purge system with N

      
      , then introduce H
      
      
      
      .
    • Stir vigorously at RT for 12 hours.

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate. Recrystallize from EtOH/Et

      
      O to yield the target.
      
Visualized Pathway (DOT)

SynthesisPath cluster_conditions Critical Process Parameters Vince (-)-Vince Lactam (Bicyclic Precursor) Inter Intermediate: Ethyl 4-aminocyclopent-2-ene -1-carboxylate HCl Vince->Inter EtOH, HCl/SOCl2 Ring Opening Product Target: Ethyl (1R,3S)-3-aminocyclopentane -1-carboxylate HCl Inter->Product H2, Pd/C Hydrogenation Note1 Maintain <5°C during SOCl2 addition Note2 Ensure inert atmosphere before H2 introduction

Figure 1: Synthetic workflow transforming the bicyclic Vince Lactam into the target amino-ester via ring-opening and hydrogenation.

Quality Control & Analytics

Trustworthiness in data is paramount. The following analytical battery acts as a self-validating system to ensure the identity and purity of the scaffold.

Identification (NMR)
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       1.25 (t, 3H, -CH
      
      
      
      of ethyl).
    • 
       4.15 (q, 2H, -O-CH
      
      
      
      -).
    • 
       3.65 (m, 1H, H-3 methine adjacent to NH
      
      
      
      ).
    • 
       2.90 (m, 1H, H-1 methine adjacent to COOEt).
      
    • 
       1.60–2.40 (m, 6H, ring methylenes).
      
    • Note: The cis coupling constants are distinct from the trans isomer, often verified by NOESY experiments (correlation between H-1 and H-3 indicates cis).

Purity & Enantiomeric Excess
  • HPLC Method: C18 Column, Gradient H

    
    O/ACN (0.1% TFA). Detect at 210 nm (weak chromophore, requires high concentration or derivatization).
    
  • Chiral HPLC: Chiralpak AD-H or equivalent.

    • Standard: Racemic mixture must be injected first to establish separation.

    • Requirement: >98% ee is standard for pharmaceutical intermediates.

QC Decision Tree

QC_Workflow Start Crude Product Isolation HNMR 1H NMR Check Start->HNMR Decision1 Structure Confirmed? HNMR->Decision1 Decision1->Start No (Investigate) Chiral Chiral HPLC Decision1->Chiral Yes Decision2 ee > 98%? Chiral->Decision2 Release Release Batch Decision2->Release Yes Reprocess Recrystallize (EtOH/Et2O) Decision2->Reprocess No Reprocess->Chiral

Figure 2: Quality Control Decision Matrix ensuring structural integrity and optical purity.

Applications in Drug Discovery[3][6][8][9][10]

Neuraminidase Inhibitors

This scaffold is a direct precursor to Peramivir (Rapivab). The amino group interacts with the conserved carboxylates (Glu119, Asp151) in the influenza neuraminidase active site, while the carboxylate (or its derivatives) engages the arginine triad.

Peptidomimetics

The (1R,3S)-cyclopentane ring acts as a bioisostere for


-aminobutyric acid (GABA), constraining the flexible chain into a specific conformation. This is utilized in:
  • Antimicrobial Peptides: Incorporating this cyclic amino acid stabilizes secondary structures (turns/helices), improving proteolytic resistance.

  • GPCR Ligands: Used to orient pharmacophores in CCR2 antagonists for anti-inflammatory therapies.

Handling and Storage

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature for >2 years if kept dry.

  • Safety: Treat as a potential irritant (Skin/Eye). Use standard PPE.

References

  • Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.

  • Cayman Chemical. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid Product Information.

  • Sigma-Aldrich. (n.d.). (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride Safety Data Sheet.

  • Grokipedia. (n.d.). Vince Lactam: Synthesis and Applications.

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes.

Foundational

(1R,3S)-3-aminocyclopentanecarboxylic acid ethyl ester properties

This guide provides an in-depth technical analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid ethyl ester , a critical -amino acid scaffold used in peptidomimetics and medicinal chemistry. [1][2][3] Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid ethyl ester , a critical


-amino acid scaffold used in peptidomimetics and medicinal chemistry.

[1][2][3]

Chemical Identity & Stereochemical Core

This compound is the ethyl ester derivative of (1R,3S)-3-aminocyclopentanecarboxylic acid (often referred to as cis-3-ACP). It belongs to the class of cyclic


-amino acids, which are highly valued for their ability to induce specific secondary structures (helices, turns) in synthetic peptides and for their stability against proteolytic degradation.
Nomenclature and Identifiers
  • IUPAC Name: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

  • Common Names: cis-3-Aminocyclopentanecarboxylic acid ethyl ester; Ethyl cis-3-ACP.

  • CAS Number (HCl Salt): 1820579-65-4[1]

  • CAS Number (Free Base): 1610603-60-5[2]

  • CAS Number (Parent Acid): 71830-08-5[3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (Free Base)
  • Molecular Weight: 157.21 g/mol (Free Base); 193.67 g/mol (HCl Salt)

Stereochemical Configuration

The (1R,3S) configuration denotes the cis -relationship between the carboxylate (at C1) and the amine (at C3) on the cyclopentane ring.

  • C1 (Carboxylate): Assigned (R) configuration.

  • C3 (Amine): Assigned (S) configuration.

  • Conformation: In solution, the cyclopentane ring adopts an envelope conformation to minimize torsional strain, placing the bulky ester and amino groups in pseudo-equatorial positions where possible to reduce 1,3-diaxial interactions.

Visualizing the Stereochemistry: In the (1R,3S) isomer, both substituents project from the same face of the ring (syn). This specific geometry is crucial for "foldamer" applications, where the bond angle constraints force peptides containing this residue into 12-helix or 14-helix structures.

Stereochemistry C1 C1: Carboxylate (R) (Priority: COOEt > C2 > C5) Relation Cis-Relationship (Syn-facial) C1->Relation Spatial Orientation C3 C3: Amine (S) (Priority: N > C2 > C4) C3->Relation Spatial Orientation

Figure 1. Stereochemical relationship of the (1R,3S) isomer.

Physicochemical Properties

The ethyl ester is typically handled as its hydrochloride salt to prevent self-condensation (polymerization) and to improve shelf stability.

PropertyValue (HCl Salt)Value (Free Base)
Appearance White to off-white crystalline solidColorless to pale yellow oil
Melting Point 168–172 °C (Decomposes)N/A (Liquid at RT)
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Chloroform
Hygroscopicity Moderate (Store Desiccated)Low
pKa (Conj. Acid) ~10.2 (Amine)~10.2
LogP ~0.5 (Estimated)~1.2 (Estimated)

Synthesis & Manufacturing Routes

The synthesis of the (1R,3S) ester generally proceeds via the resolution of the racemic acid or ester, followed by protection. A common robust pathway involves the enzymatic desymmetrization of diesters or the hydrogenation of unsaturated precursors.

Primary Route: Acid Esterification

The most direct laboratory method involves the Fischer esterification of the commercially available (1R,3S)-3-aminocyclopentanecarboxylic acid.

Reaction Scheme:

  • Precursor: (1R,3S)-3-Aminocyclopentanecarboxylic acid (Zwitterion).

  • Reagents: Thionyl Chloride (SOCl

    
    ), Absolute Ethanol.
    
  • Conditions: Reflux, 0°C to 80°C.

  • Product: Ethyl (1R,3S)-3-aminocyclopentanecarboxylate hydrochloride.[1][2]

Alternative Route: Enzymatic Resolution

For large-scale manufacturing where enantiopurity is critical, lipases (e.g., Candida antarctica Lipase B) are used to selectively hydrolyze the unwanted enantiomer from a racemic ester mixture.

Synthesis Start Racemic 3-Aminocyclopentane carboxylic acid Step1 Esterification (EtOH, SOCl2) Start->Step1 RacemicEster Racemic Ethyl Ester Step1->RacemicEster Step2 Enzymatic Resolution (Lipase B) RacemicEster->Step2 Separation Separation (Acid vs Ester) Step2->Separation Target Ethyl (1R,3S)-3-aminocyclopentane carboxylate (99% ee) Separation->Target Unreacted Ester

Figure 2.[6] Enzymatic resolution workflow for high-purity synthesis.

Experimental Protocols

The following protocols are designed for research-grade synthesis and validation.

Protocol: Preparation of HCl Salt (Esterification)

Objective: Convert (1R,3S)-3-aminocyclopentanecarboxylic acid to its ethyl ester hydrochloride.

Reagents:

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (1.0 eq)[4][6]

  • Thionyl Chloride (SOCl

    
    , 3.0 eq)
    
  • Absolute Ethanol (Solvent, 0.5 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvent Charge: Add absolute ethanol and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (SO

    
    , HCl).
    
  • Addition: Add the amino acid solid in one portion.

  • Reaction: Remove ice bath and heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H

    
    O 4:1:1; Stain: Ninhydrin).
    
  • Workup: Concentrate the mixture in vacuo to remove excess ethanol and SOCl

    
    .
    
  • Purification: Triturate the resulting gum with diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The methine proton at C3 (alpha to amine) should appear around 3.5 ppm.

  • Mass Spec: ESI+ should show m/z = 158.1 [M+H]

    
    .
    
Handling & Storage[8]
  • Stability: The free base is prone to intramolecular cyclization to form a bicyclic lactam (2-azabicyclo[2.2.1]heptan-3-one) if left in solution for extended periods.

  • Storage: Store the HCl salt at -20°C in a desiccator. The salt is stable for >2 years under these conditions.

Applications in Drug Development

(1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives are privileged scaffolds in medicinal chemistry due to their ability to restrict conformational space.

Peptidomimetics & Foldamers

Incorporating this cyclic


-amino acid into peptide backbones restricts the 

and

torsion angles.
  • Effect: Promotes the formation of stable helices (e.g., 12-helix) that are resistant to proteases.

  • Utility: Design of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).

Neuraminidase Inhibitors

The cyclopentane core mimics the transition state of sialic acid hydrolysis.

  • Mechanism: The amino group interacts with the conserved acidic residues (Glu/Asp) in the neuraminidase active site, while the carboxylate (or its isostere) binds to the arginine triad.

  • Relevance: Structural analog studies for Peramivir and Oseltamivir optimization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Accela ChemBio. (2025). Product Information: Ethyl (1R,3S)-3-Aminocyclopentanecarboxylate Hydrochloride.[1][2] Retrieved from [Link]

  • Stájer, G., et al. (2014). Enzymatic resolution of cyclic beta-amino acid esters. ChemCatChem, 6(9), 2517-2521.[5] (Cited via search context).

Sources

Exploratory

Technical Deep Dive: cis-3-Aminocyclopentanecarboxylic Acid Ethyl Ester

Executive Summary cis-3-Aminocyclopentanecarboxylic acid ethyl ester (often abbreviated as cis-3-ACPC ethyl ester) is a critical alicyclic -amino acid derivative used extensively in medicinal chemistry. As a conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-3-Aminocyclopentanecarboxylic acid ethyl ester (often abbreviated as cis-3-ACPC ethyl ester) is a critical alicyclic


-amino acid derivative used extensively in medicinal chemistry. As a conformationally restricted scaffold, it serves as a bioisostere for 

-aminobutyric acid (GABA) and a building block for peptidomimetics. Its rigid cyclopentane ring locks attached functional groups into specific spatial orientations, improving receptor binding affinity and metabolic stability compared to flexible linear analogs.

This guide provides a comprehensive technical analysis of the compound, focusing on its nomenclature, stereoselective synthesis, and application in drug discovery.

Nomenclature & Synonyms

Precise nomenclature is vital due to the existence of two chiral centers at positions 1 and 3. The term "cis" refers to the relative stereochemistry where the amino and carboxylate groups reside on the same face of the cyclopentane ring.

Identification Matrix[1]
ParameterDetails
Common Name cis-3-Aminocyclopentanecarboxylic acid ethyl ester
Abbreviation cis-3-ACPC ethyl ester
IUPAC Name Ethyl (1R,3S)-rel-3-aminocyclopentane-1-carboxylate
Free Acid Synonym cis-

-Homocycloleucine (analogous structure)
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
Stereochemical Variants & CAS Registry

The "cis" designation encompasses a racemic mixture and two specific enantiomers. Researchers must distinguish between these to avoid pharmacological inconsistencies.

StereochemistryDescriptionCAS Number (Free Base)CAS Number (HCl Salt)
(±)-cis (Racemic) Mixture of (1R,3S) and (1S,3R)Not widely listedVaries by vendor
(1R,3S) Single enantiomer (Active isomer for many targets)1610603-60-5 N/A
(1S,3R) Single enantiomerRefer to acid: 71830-07-4N/A

Note: The CAS 71830-07-4 refers to the (1S,3R) free acid. The ethyl ester derivatives are often synthesized in situ or custom-ordered, hence the scarcity of specific ester CAS numbers in public databases compared to the acids.

Structural Analysis & Properties

The cyclopentane ring in cis-3-ACPC adopts an envelope conformation to minimize torsional strain. In the cis isomer, the 1,3-substituents occupy a pseudo-equatorial/pseudo-axial relationship that brings the amino and ester groups closer in space compared to the trans isomer.

  • Lipophilicity (cLogP): ~0.8 (Estimated). The ethyl ester significantly enhances cell permeability compared to the zwitterionic free acid (cLogP ~ -2.5).

  • pKa: The amino group has a pKa

    
     9.5, typical for primary aliphatic amines.
    
  • H-Bonding: The ester carbonyl acts as an acceptor, while the amine acts as both donor and acceptor, facilitating intra-molecular H-bonds in non-polar solvents.

Stereoselective Synthesis Protocols

High-purity synthesis of the cis-isomer typically requires avoiding the thermodynamic trans-isomer. The most robust route utilizes the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral starting material. This method locks the cis stereochemistry early in the pathway.

Pathway Visualization (Vince Lactam Route)

Synthesis Start Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Inter1 N-Boc-Vince Lactam Start->Inter1 Boc2O, DMAP Protection Inter2 Oxidative Cleavage (Ring Opening) Inter1->Inter2 NaIO4, RuCl3 (Oxidation) Inter3 cis-1,3-Substituted Cyclopentane Intermediate Inter2->Inter3 H2, Pd/C Reduction Product cis-3-ACPC Ethyl Ester Inter3->Product EtOH, SOCl2 Esterification

Figure 1: Stereoselective synthesis of cis-3-ACPC ethyl ester from Vince Lactam. The bicyclic nature of the starting material ensures the cis-relationship of the functional groups is preserved upon ring opening.

Detailed Protocol: Oxidative Cleavage Route

This protocol yields the (1R,3S) enantiomer if starting from (-)-Vince lactam.

Reagents:

  • (-)-Vince Lactam (CAS 79200-56-9)

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Sodium periodate (NaIO

    
    ) / Ruthenium trichloride (RuCl
    
    
    
    )
  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl

    
    )
    

Step-by-Step Methodology:

  • N-Protection: Dissolve (-)-Vince lactam (10 mmol) in CH

    
    Cl
    
    
    
    . Add Boc
    
    
    O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 4h. Wash with 1N HCl and brine. Concentrate to yield N-Boc-lactam.
    • Rationale: Protecting the nitrogen is crucial to prevent amine oxidation and side reactions during the ring-opening step.

  • Oxidative Cleavage: To the N-Boc-lactam in CCl

    
    /CH
    
    
    
    CN/H
    
    
    O (2:2:3), add NaIO
    
    
    (4 eq) and a catalytic amount of RuCl
    
    
    (2 mol%). Stir vigorously.
    • Mechanism:[1] RuO

      
       (generated in situ) cleaves the alkene bond. The bicyclic framework forces the resulting carboxyl groups to remain cis relative to the nitrogen bridge.
      
  • Reduction & Cyclization: The oxidative cleavage of the bicyclic alkene typically yields a dicarboxylic acid derivative. However, for 3-ACPC, a modified approach involving hydrogenation (Pd/C, H

    
    ) of the lactam double bond prior to hydrolytic ring opening is often preferred to maintain the cyclopentane core intact.
    
    • Alternative: Direct hydrolysis of the saturated lactam (2-azabicyclo[2.2.1]heptan-3-one) with HCl/EtOH opens the bridge to yield the cis-1,3-amino ester.

  • Esterification: Suspend the resulting cis-3-aminocyclopentanecarboxylic acid hydrochloride in anhydrous ethanol. Cool to 0°C. Dropwise add SOCl

    
     (2 eq). Reflux for 2h.
    
    • Self-Validation: The disappearance of the acid peak in IR (~1710 cm

      
      ) and appearance of the ester carbonyl (~1735 cm
      
      
      
      ) confirms conversion.

Applications in Drug Development[6][7][8][9][10]

Bioisosterism

The cis-3-ACPC scaffold is a conformational constraint for the flexible GABA backbone.

  • GABA

    
     Receptors:  The cis isomer mimics the folded conformation of GABA, showing selectivity for specific receptor subtypes involved in visual processing and sleep regulation.
    
  • Peptidomimetics: Used to replace

    
    -turn motifs in bioactive peptides. The rigid ring reduces the entropic penalty of binding to a target protein.
    
Influenza Neuraminidase Inhibitors

Cyclopentane scaffolds are central to neuraminidase inhibitors like Peramivir . The cis-3-amino/carboxylate arrangement allows the carboxylate to interact with the triarginyl cluster in the enzyme active site, while the amino group (often acetylated or guanidylated) interacts with adjacent pockets.

References

  • ChemicalBook. (2023). (1R,3S)-3-Aminocyclopentanecarboxylic acid Properties and Synthesis. Retrieved from

  • Cayman Chemical. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid Product Information. Retrieved from

  • National Institutes of Health (NIH). (2021). Design and exploration of C-3 benzoic acid bioisosteres.... PubMed.[2] Retrieved from

  • Organic Syntheses. (1981). Esterification of Carboxylic Acids. Org. Synth. 1981, 60, 113. Retrieved from

  • Accela ChemBio. (n.d.). Ethyl (1R,3S)-3-Aminocyclopentanecarboxylate Product Page. Retrieved from

Sources

Foundational

chiral beta-amino acid derivatives for drug discovery

Engineering the Future of Therapeutics: Chiral -Amino Acid Derivatives in Drug Discovery Executive Summary The transition from native -amino acids to chiral -amino acid derivatives represents a paradigm shift in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Future of Therapeutics: Chiral -Amino Acid Derivatives in Drug Discovery

Executive Summary

The transition from native


-amino acids to chiral 

-amino acid derivatives represents a paradigm shift in modern medicinal chemistry. By introducing a single additional methylene carbon into the peptide backbone, researchers can engineer molecules that bypass the rapid proteolytic degradation inherent to standard peptides while maintaining highly predictable, target-specific secondary structures. As a Senior Application Scientist, I have structured this technical guide to explore the pharmacokinetic superiority of

-amino acids, analyze the landmark synthesis of Sitagliptin, and provide self-validating experimental protocols for their application in drug discovery.

Pharmacokinetic & Structural Superiority

The utility of native


-peptides in therapeutics is severely bottlenecked by their rapid clearance. To overcome this, the strategic insertion of chiral 

-amino acids fundamentally alters the molecule's interaction with biological systems.
Proteolytic Invisibility

The primary mechanistic advantage of


-amino acids is their extreme resistance to enzymatic cleavage. Standard linear 

-peptides 1 due to rapid proteolysis and renal filtration[1]. In stark contrast, oligomers containing

-amino acids (foldamers) can remain completely intact when exposed to aggressive proteases like trypsin, elastase, and human serum for over 24 hours[1].

Causality: This stability is not merely a consequence of bulk; it is a precise steric and electronic mismatch. The extra methylene group extends the backbone, shifting the spatial presentation of the scissile amide bond so that it can no longer successfully dock into the catalytic triad (e.g., Ser-His-Asp) of standard serine proteases[2].

Conformational Predictability (Foldamers)

Beyond stability,


-peptides act as "foldamers"—synthetic oligomers that 3[4]. For example, they readily form highly stable 14-helices. This intrinsic rigidity allows researchers to present an extended, variable binding surface using a relatively short oligomer, making them exceptional candidates for inhibiting complex protein-protein interactions (PPIs)[4].

Landmark Case Study: Sitagliptin (Januvia)

The most commercially successful validation of chiral


-amino acid chemistry is Sitagliptin, an oral antihyperglycemic agent approved by the FDA in 2006 for Type 2 diabetes[5].
Mechanism of Action

Sitagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, the drug prevents the cleavage of endogenous incretin hormones like GLP-1, thereby5 to stimulate insulin secretion[5][6]. The chiral


-amino acid derivative (a trifluorophenyl moiety) is critical; it mimics the natural substrate to bind the DPP-4 active site but resists cleavage due to its 

-backbone.

GLP1_Pathway Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 InactiveGLP1 Inactive GLP-1 (Cleaved) GLP1->InactiveGLP1 Cleaved by Insulin Insulin Secretion (Blood Glucose Lowering) GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme (Protease) DPP4->InactiveGLP1 Catalyzes Sitagliptin Sitagliptin (Chiral β-Amino Acid Drug) Sitagliptin->DPP4 Competitive Inhibition

Fig 1. Mechanism of action of Sitagliptin inhibiting DPP-4 to prolong GLP-1 mediated insulin secretion.

Evolution of Enantioselective Synthesis

The primary challenge in manufacturing Sitagliptin is installing the optically pure chiral center.

  • First-Generation Process: Merck originally utilized a 7

    7 under high pressure to establish the chiral center[8][7].
    
  • Next-Generation Biocatalysis: To improve atom economy and remove heavy metals, the process evolved to use an engineered transaminase (TA) cascade. This biocatalytic route converts the prochiral ketone directly into the

    
    -amino acid intermediate with >99% enantiomeric excess (ee)[7].
    

Synthesis_Workflow Start Prochiral β-Keto Ester (Achiral Precursor) ChemRoute Chemocatalytic Route (Ru/Rh Asymmetric Hydrogenation) Start->ChemRoute 1st Gen Process BioRoute Biocatalytic Route (Transaminase Enzyme Cascade) Start->BioRoute Next Gen Process Intermediate Chiral β-Amino Acid Derivative (>99% Enantiomeric Excess) ChemRoute->Intermediate High Pressure H2 BioRoute->Intermediate Amine Donor (e.g., α-MBA) Coupling Triazolopiperazine Coupling & Deprotection Intermediate->Coupling Product Sitagliptin Phosphate (Active Pharmaceutical Ingredient) Coupling->Product

Fig 2. Evolution of Sitagliptin synthesis from chemocatalytic hydrogenation to biocatalytic transamination.

Experimental Protocols: Self-Validating Systems

In drug discovery, protocols must be designed as self-validating systems to prevent false positives. The following methodologies incorporate strict internal controls.

Protocol 1: Biocatalytic Asymmetric Amination of -Keto Esters

Objective: Synthesize a chiral


-amino acid intermediate with >99% ee using a dual-enzyme transaminase cascade[7].
Causality for Design:  The direct amination of a 

-keto ester is thermodynamically unfavorable. By coupling the primary transaminase with a secondary recycling enzyme that continuously consumes the ketone byproduct, we drive the equilibrium toward complete conversion.
  • Substrate Preparation: Dissolve ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (50 mM) in a biphasic buffer/organic solvent system (e.g., 100 mM HEPES buffer, pH 7.5, with 15% DMSO to aid solubility).

  • Enzyme Cascade Setup: Add the primary engineered transaminase (TA1) and the secondary recycling transaminase (TA2). Introduce the amine donor, (S)-

    
    -methylbenzylamine ((S)-
    
    
    
    -MBA), at a 2-fold molar excess.
  • Reaction Monitoring (Self-Validation): Monitor the reaction continuously via UV-Vis spectroscopy at 280 nm. The consumption of the sacrificial amine donor provides a real-time, self-validating readout of cascade efficacy.

  • Downstream Processing: Quench the reaction by adjusting the pH to 11 using 1M NaOH, extract the unreacted ketone into ethyl acetate, then adjust the aqueous layer to pH 4 to crystallize the pure chiral

    
    -amino acid derivative.
    
Protocol 2: LC-MS/MS Proteolytic Stability Assay

Objective: Confirm the absolute proteolytic resistance of a novel


-peptide candidate[1][2].
Causality for Design:  A standard stability assay might yield a false positive if the protease batch is inactive. This protocol mandates the co-incubation of the 

-peptide with a native

-peptide control. If the

-peptide survives while the

-peptide degrades, it definitively proves the stability is due to the structural resistance of the

-backbone.
  • Matrix Preparation: Prepare a 10 µg/mL trypsin solution in 0.1 M Tris buffer (pH 8.0).

  • Co-Incubation: Introduce both the target

    
    -peptide (1 mg/mL) and a native linear 
    
    
    
    -peptide control (1 mg/mL) into the matrix simultaneously (1:100 enzyme:peptide ratio). Incubate at 37 °C.
  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Immediately quench each aliquot by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA drops the pH below the enzyme's active range and precipitates the protease, instantly halting degradation.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). The complete disappearance of the

    
    -peptide peak alongside the persistence of the 
    
    
    
    -peptide peak validates the assay.

Quantitative Data Summary

The following table summarizes the comparative advantages of transitioning from native


-amino acids to chiral 

-amino acid architectures in drug design.
ParameterStandard

-Amino Acid / Peptide
Chiral

-Amino Acid Derivative
Mechanistic Impact / Causality
Proteolytic Half-Life (Serum) Minutes>24 HoursBackbone extension prevents active site docking[1].
Trypsin/Elastase Degradation Rapid (Complete in <1 hr)Negligible (0-6% at 24 hr)Loss of scissile bond recognition by serine proteases[1][2].
Secondary Structure Requires complex tertiary foldingPredictable 14-helices (Foldamers)Intrinsic conformational rigidity aids PPI inhibition[4].
Enantiomeric Excess (Synthesis) High (Native pool)>99% ee (via Biocatalysis)Transaminase cascades ensure strict stereocontrol[7].

Conclusion

The integration of chiral


-amino acids into drug discovery is not merely a structural novelty; it is a fundamental recalibration of pharmacokinetic and pharmacodynamic parameters. By leveraging the proteolytic invisibility and conformational rigidity of these derivatives—as perfectly demonstrated by the blockbuster drug Sitagliptin—scientists can engineer highly stable, potent, and target-specific therapeutics that transcend the limitations of native peptide chemistry.

References

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin | acs.org | 8

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin | Request PDF | researchgate.net | 7

  • β-Peptides as inhibitors of protein–protein interactions - PMC | nih.gov | 4

  • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC | nih.gov | 1

  • Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate - ResearchGate | researchgate.net | 5

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing | rsc.org |6

  • In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR - ACS Publications | acs.org | 9

  • In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma - MDPI | mdpi.com | 2

Sources

Exploratory

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate molecular weight and formula

Executive Summary Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a chiral -amino ester building block critical in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and rigidified peptide mimetics.[1] Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a chiral


-amino ester building block critical in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and rigidified peptide mimetics.[1] Its structural core—a 1,3-disubstituted cyclopentane ring—provides a defined spatial vector that restricts conformational freedom, enhancing ligand-target binding affinity in medicinal chemistry campaigns.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.21 g/mol (Free Base)

  • Key CAS Registry Number: 1607591-68-3 (Free Base), 1394040-81-3 (HCl Salt)

Chemical Identity & Physicochemical Properties[2][3][4][5]

The precise characterization of this molecule requires distinguishing between its free base and salt forms, as well as its specific stereochemical configuration. The (1R,3S) designation indicates a cis relationship between the amino and carboxylate substituents on the cyclopentane ring.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate
Common Name Ethyl cis-3-aminocyclopentanecarboxylate
Molecular Formula

Molecular Weight 157.21 g/mol
Exact Mass 157.1103
CAS (Free Base) 1607591-68-3
CAS (HCl Salt) 1394040-81-3
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; HCl salt soluble in water
Stereochemistry (1R, 3S) - cis-configuration
Structural Analysis

The molecule features a cyclopentane ring with two substituents at the 1 and 3 positions.

  • Stereochemical Locking: The (1R,3S) configuration places both the ethyl ester and the amino group on the same face of the ring (cis). This is topologically equivalent to the 1,4-cis relationship often derived from bicyclic precursors.

  • Conformational Bias: Unlike linear

    
    -amino acids, the cyclopentane ring enforces a specific dihedral angle, often inducing 12-helix formation when incorporated into 
    
    
    
    -peptides.

Synthetic Methodology: The Vince Lactam Route[12]

Mechanistic Pathway

The synthesis exploits the latent symmetry of the bicyclic lactam. Opening the strained amide bond releases the ring tension, yielding a cyclopentene intermediate. Subsequent hydrogenation saturates the ring while preserving the cis stereochemistry established by the bicyclic framework.

SynthesisFlow Lactam Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Opening Acid-Catalyzed Ring Opening (EtOH / HCl) Lactam->Opening Nucleophilic Acyl Substitution Intermediate Intermediate: Ethyl cis-4-aminocyclopent-2-ene-1-carboxylate Opening->Intermediate Ring Cleavage Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Saturation Product Product: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Hydrogenation->Product Stereoretention

Figure 1: Synthetic workflow from Vince Lactam to Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate.[2]

Detailed Protocol

Step 1: Lactam Ring Opening (Solvolysis)

  • Reagents: (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), Absolute Ethanol, Thionyl Chloride (or HCl gas).

  • Procedure:

    • Cool ethanol to 0°C under

      
      .
      
    • Slowly add thionyl chloride (1.2 equiv) to generate anhydrous HCl in situ.

    • Add Vince lactam portion-wise.

    • Reflux for 2–4 hours. The strained amide bond cleaves, and the carboxylate is trapped as the ethyl ester.

  • Outcome: Formation of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride .

    • Note: The numbering changes from the bicyclic system to the cyclopentene system. The bridgehead nitrogen becomes the 4-amino group, and the carbonyl becomes the 1-carboxylate.

Step 2: Catalytic Hydrogenation

  • Reagents: Pd/C (10% w/w),

    
     atmosphere (balloon or 1-3 bar).
    
  • Procedure:

    • Dissolve the unsaturated intermediate in Ethanol.

    • Add Pd/C catalyst (5-10 mol%).

    • Stir under hydrogen atmosphere at RT for 4–12 hours.

  • Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo.

  • Result: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride .

    • Critical Insight: The hydrogenation occurs from the least hindered face, but since the ring is flat/flexible, the cis relationship fixed in Step 1 is maintained. The 1,4-substitution in the cyclopentene becomes 1,3-substitution in the saturated cyclopentane (topologically equivalent in the 5-membered ring).

Applications in Drug Discovery[2][5][12]

Neuraminidase Inhibitors (Influenza)

The cyclopentane core serves as a bioisostere for the pyranose ring found in sialic acid.

  • Mechanism: The (1R,3S) scaffold positions the amino group (simulating the acetamido or guanidino group of sialic acid transition states) and the carboxylate (binding to the arginine triad in the active site) in the precise geometry required for nanomolar inhibition.

  • Example: This scaffold is structurally homologous to the core of Peramivir (Rapivab), where the rigid ring minimizes the entropic penalty of binding.

Foldamers and Peptide Mimetics

In peptide engineering, this molecule acts as a cyclic


-amino acid.
  • 12-Helix Formation: Oligomers containing trans-2-aminocyclopentanecarboxylic acid (ACPC) form 12-helices. The cis-1,3 isomer described here induces different turn structures, useful for disrupting protein-protein interactions (PPIs).

  • Metabolic Stability: Incorporation of this cyclic residue into peptide sequences dramatically increases resistance to proteolytic degradation by peptidases.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are expected:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • 
       1.18 (t, 3H, 
      
      
      
      of ethyl).
    • 
       4.05 (q, 2H, 
      
      
      
      of ethyl).
    • 
       1.50–2.20 (m, 6H, cyclopentane ring protons). Distinct multiplets due to rigid conformation.
      
    • 
       2.60–2.80 (m, 1H, 
      
      
      
      -C-N).
    • 
       3.30–3.50 (m, 1H, 
      
      
      
      -C-CO).
  • Mass Spectrometry (ESI):

    • Positive mode:

      
      .
      
  • Chiral HPLC:

    • Required to verify enantiomeric excess (ee), typically using a Chiralpak IA or IC column with Heptane/IPA mobile phase.

References

  • Vince, R. (1979).[3] "Synthesis of Carbocyclic Nucleosides." Journal of Medicinal Chemistry.

  • Kiss, L., et al. (2011). "Regio- and stereoselective 1,3-dipolar cycloaddition of nitrile oxides to cis- or trans-ethyl 2-aminocyclopent-3-enecarboxylates." ResearchGate.

  • BenchChem. (2025).[4][2] "Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Properties." BenchChem Database.

  • PubChem. (2025).[5] "(1R,3S)-3-Aminocyclopentanecarboxylic acid."[1][6][7] National Library of Medicine.

  • Cayman Chemical. (2025). "(1R,3S)-3-Aminocyclopentane carboxylic acid Product Information." Cayman Chemical.[8]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation: 3-Aminocyclopentane-1-carboxylate Ethyl Ester

The following technical guide is structured to provide actionable intelligence for the sourcing, validation, and application of 3-aminocyclopentane-1-carboxylate ethyl ester . It moves beyond a simple supplier list to ad...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable intelligence for the sourcing, validation, and application of 3-aminocyclopentane-1-carboxylate ethyl ester . It moves beyond a simple supplier list to address the critical stereochemical and purity challenges associated with this scaffold.

Executive Summary

3-aminocyclopentane-1-carboxylate ethyl ester is a high-value beta-amino acid pharmacophore.[1][2][3][4] It serves as a conformationally restricted scaffold in peptidomimetics and is structurally related to the industrial supply chain of Peramivir (a neuraminidase inhibitor).[5][6]

For researchers, the primary challenge is not merely finding a vendor, but verifying the stereochemical integrity (cis vs. trans) and chemical purity of the material.[1][5][6] Commercial batches frequently suffer from stereoisomeric drift or hydrolysis of the labile ethyl ester.[4][5][6] This guide outlines a self-validating sourcing protocol to ensure data integrity in drug development campaigns.

Chemical Profile & Stereochemical Criticality[4][5][6][7]

The molecule exists as two diastereomers (cis and trans), each having two enantiomers.[1][5][6] The biological activity of the final drug candidate often hinges on the specific vector of the amine relative to the ester.[4][5][6]

FeatureSpecificationTechnical Note
IUPAC Name Ethyl 3-aminocyclopentane-1-carboxylateOften supplied as HCl salt to prevent polymerization.[1][2][3][4]
CAS (Generic) 7235-40-7 (Acid precursor)Note: Specific isomers have distinct CAS numbers.[1][2][3][4]
CAS (Ethyl Ester HCl) 1394040-81-3 The most common commercial form.[1][2][3][4][6]
Molecular Weight 157.21 (Free Base) / 193.67 (HCl)
Stereochemistry (1R,3S) / (1S,3R) = cis (1R,3R) / (1S,3S) = transCritical Risk: Suppliers often label "racemic cis" simply as "cis".[1][2][3]
The "Vince Lactam" Connection

Understanding the synthesis is crucial for sourcing.[5][6] This molecule is typically derived from Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][3][4][7]

  • Industrial Route: Vince Lactam

    
     Ring Opening 
    
    
    
    cis-4-amino-2-cyclopentene-1-carboxylate
    
    
    Hydrogenation
    
    
    Target Molecule .[1][2][3][4]
  • Implication: If sourced from a Peramivir intermediate supplier, the material is likely the cis-isomer .[1][4][5][6] Accessing the trans-isomer usually requires specific epimerization steps or different starting materials.[1][3][4][5][6]

Global Supplier Landscape & Evaluation

A blind purchase from a catalog is high-risk.[1][3][4][5][6] The market is divided into "Stocking Aggregators" and "Origin Manufacturers."[4][5][6]

Tier 1: Validated Origin Manufacturers (High Reliability)

These vendors typically synthesize the material in-house or control the specific batch manufacturing.[1][2][3][4][5][6]

  • Enamine (Ukraine/Latvia):

    • Strength: Largest internal stock of building blocks.[1][4][5][6] Excellent stereochemical validation.

    • Catalog Status: Often lists specific enantiomers (e.g., pure (1R,3S)).

  • WuXi AppTec / LabNetwork (China/Global):

    • Strength: Ideal for multi-gram to kilogram scale-up.[1][3][4][5][6] Can perform custom chiral resolution if the catalog item is racemic.

  • BLD Pharm (China):

    • Strength: Strong inventory of the HCl salt (CAS 1394040-81-3).[1][3][4] Good for rapid mg-to-gram delivery.[1][3][4]

Tier 2: Aggregators (Verification Required)

Companies like Fisher Scientific , Sigma-Aldrich (Merck) , and MolPort often list these items but fulfill through third-party logistics.[1][2][3][4]

  • Risk:[1][3][4][5][6] Lead times can be inaccurate.[1][4][5][6] "In Stock" may mean "In Stock at Partner Warehouse in Shanghai."[1][4][5][6]

  • Action: Always request the specific Batch CoA before purchase to verify the stereochemistry claims.[4][5][6]

Diagram 1: Strategic Sourcing Decision Tree

Use this logic flow to determine whether to buy or synthesize.

SourcingStrategy Start Requirement: 3-aminocyclopentane-1-carboxylate Et Ester IsomerSpec Is specific stereochem required? (e.g., pure 1R,3S) Start->IsomerSpec CheckStock Check Tier 1 Vendors (Enamine, BLD, WuXi) IsomerSpec->CheckStock Yes IsomerSpec->CheckStock No (Racemic OK) StockAvail Stock Available? CheckStock->StockAvail Buy PURCHASE Request Chiral HPLC Data StockAvail->Buy Yes CustomSynth Evaluate Custom Synthesis StockAvail->CustomSynth No MakeDecision In-House Synthesis? CustomSynth->MakeDecision MakeDecision->Buy No (Wait for Lead Time) SynthRoute Route: Hydrogenation of Peramivir Intermediate (cis-4-amino-2-ene ester) MakeDecision->SynthRoute Yes (Fastest)

Caption: Decision logic for sourcing vs. synthesizing based on isomeric requirements and market availability.

Technical Protocol: In-House Synthesis (The "Rescue" Route)[1][3]

If supply is unavailable, the most reliable route utilizes the commercially abundant Peramivir intermediate.[4][5][6]

Starting Material: Methyl (or Ethyl) (±)-cis-4-aminocyclopent-2-ene-1-carboxylate HCl.[1][3][4][8] Target: Ethyl cis-3-aminocyclopentane-1-carboxylate HCl.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the unsaturated starting material in dry Ethanol (50 mL).

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[1][4][5][6]

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure is sufficient, ~1 atm) at room temperature for 12–16 hours.

    • Expert Note: Monitor via LCMS.[1][4][5][6] The double bond reduction is rapid; prolonged exposure may cause ester hydrolysis if water is present.[4][5][6]

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.[1][2][4][5][6]

  • Transesterification (If Methyl ester used): If the starting material was Methyl ester and Ethyl is required:

    • Resuspend residue in Ethanolic HCl (2M).[1][4][6]

    • Reflux for 2 hours.[1][4][5][6]

    • Concentrate in vacuo.[1][4][5][6]

  • Isolation: Concentrate to dryness. The product crystallizes as the hydrochloride salt.[4][5][6]

Quality Control & Analytical Validation

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in early-stage discovery.[1][3][4][5][6]

A. Chemical Purity (1H NMR)
  • Solvent: D2O or DMSO-d6.

  • Diagnostic Signals:

    • Cyclopentane Ring: Multiplets between 1.5 – 2.5 ppm.[1][4][5][6]

    • Ethyl Group: Triplet at ~1.2 ppm (CH3), Quartet at ~4.1 ppm (CH2).[1][3][5][6]

    • Alpha-Proton: The proton at C1 (alpha to ester) and C3 (alpha to amine) shift positions based on cis/trans shielding.[1][2][3][4][5][6]

B. Optical Purity (Chiral HPLC) - Mandatory

Because the molecule lacks a strong UV chromophore, standard UV detection (254 nm) is ineffective.[1][2][3][4][5][6]

  • Method: Pre-column derivatization with FDAA (Marfey’s Reagent) or CBZ-Cl is recommended to introduce a chromophore.[1][3][4][5][6]

  • Column: Daicel Chiralpak IA or IC (Immobilized phases are preferred for solubility flexibility).[1][4][5][6]

  • Mobile Phase: Hexane/IPA/DEA (for free base) or reverse phase (for Marfey's derivatives).[1][3][5][6]

Diagram 2: The Self-Validating QC Workflow

Use this workflow to accept or reject incoming batches.

QCWorkflow Batch Incoming Batch (Ethyl Ester HCl) Test1 1H NMR (D2O) Batch->Test1 Decision1 Structure Confirmed? Test1->Decision1 Test2 Derivatization (with CBZ-Cl or FDAA) Decision1->Test2 Pass Reject Reject / Repurify Decision1->Reject Fail (Hydrolysis/Impurity) Test3 Chiral HPLC (Chiralpak IA) Test2->Test3 Result Compare vs. Reference Standard Test3->Result Final Release for Biology Result->Final ee > 98% Result->Reject ee < 95%

Caption: QC workflow emphasizing the necessity of derivatization for non-chromophoric amino esters.

References

  • Peramivir Synthesis & Intermediates: Babu, Y. S., et al. (2000).[4][5][6] "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[1][3][4] Journal of Medicinal Chemistry, 43(19), 3482–3486.[1][3][5][6]

  • Stereoselective Synthesis of Beta-Amino Acids: Davies, S. G., et al. (2005).[1][2][3][4][5][6] "Asymmetric synthesis of β-amino acids and α-substituted β-amino acids." Tetrahedron: Asymmetry, 16(17), 2833-2891.[1][3][4][6] [1][3][5]

  • Supplier & Physical Property Data (PubChem): National Center for Biotechnology Information (2024).[1][4][5][6] PubChem Compound Summary for CID 1394040-81-3 (Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride).[1][3][4] [1][3][5]

  • Chiral Separation Methodology: Sigma-Aldrich (Merck).[1][3][4][5][6] "Chiral HPLC Application Guide."

Sources

Exploratory

Technical Whitepaper: Safety Data, Physicochemical Profiling, and Synthetic Workflows for Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, non-proteinogenic amino acids (NPAAs) are critical for overcoming the proteolytic instability of natural peptides. Ethyl (1R,3S)-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, non-proteinogenic amino acids (NPAAs) are critical for overcoming the proteolytic instability of natural peptides. Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (frequently handled as its hydrochloride salt) is a highly specialized, conformationally restricted


-amino acid derivative[1]. By embedding the amine and carboxylate functionalities onto a rigid cyclopentane scaffold, chemists can tightly control the dihedral angles of the resulting peptide backbone. The cis-(1R,3S) stereochemistry specifically dictates a ~140° angle between the radiating C–N and C–C(O) bonds, a geometric constraint that is highly prized for engineering self-assembling cyclic peptides, supramolecular nanotubes, and potent GABA analogues[1][2].

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard mitigation strategies, and field-proven experimental workflows required to safely and effectively utilize this compound in synthetic applications.

Physicochemical Profiling & Structural Logic

Understanding the physical state and structural vulnerabilities of this compound is the first step in safe handling. The compound is almost exclusively stored and utilized as a hydrochloride (HCl) salt. The free base form of primary amines can undergo rapid autopolymerization or oxidative degradation; protonating the amine to form the HCl salt yields a stable, crystalline solid that is easier to weigh and significantly extends shelf life.

Quantitative Data Summary
PropertyValueCausality / Impact on Handling
Chemical Name Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylateEsterification protects the C-terminus, allowing selective N-terminal coupling.
Common Form Hydrochloride Salt (HCl)Prevents autopolymerization and oxidative degradation of the free amine.
Molecular Formula C8H15NO2 • HCl-
Stereochemistry cis-(1R,3S)Forces constrained folding in peptidomimetics, preventing steric clashes[1].
GHS Hazards H315, H319, H335Requires strict PPE and fume hood handling[3][4].
Storage 2-8°C, inert atmosphereMinimizes ambient moisture-driven ester hydrolysis and thermal degradation.

Mechanistic Toxicology & SDS Hazard Mitigation

Based on standardized safety data for constrained cyclic amino acids, ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate exhibits distinct acute hazards[3][4]. Rather than simply memorizing hazard codes, researchers must understand the chemical causality behind them to design fail-safe handling protocols.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine is inherently nucleophilic and basic. When exposed to physiological moisture (e.g., corneal fluid, sweat), it disrupts the local pH, leading to rapid protein denaturation and lipid bilayer disruption[4].

  • H335 (May cause respiratory irritation): The hydrochloride salt is typically a fine powder. Aerosolization during weighing can lead to inhalation. Furthermore, the ethyl ester is susceptible to enzymatic cleavage by non-specific esterases in the respiratory tract, releasing ethanol and the corresponding carboxylic acid, which creates a localized inflammatory response[3].

Hazard Causality Visualization

HazardPathway Compound Ethyl (1R,3S)-3-aminocyclopentane -1-carboxylate Amine Primary Amine (Nucleophilic/Basic) Compound->Amine Contact with mucous membranes Ester Ethyl Ester (Hydrolyzable) Compound->Ester Enzymatic/Aqueous environment SkinEye Skin/Eye Irritation (H315, H319) Amine->SkinEye Local pH disruption & protein denaturation Resp Respiratory Irritation (H335) Amine->Resp Inhalation of aerosolized dust/vapor Ester->SkinEye Hydrolysis yields acid + ethanol

Mechanistic toxicology pathway illustrating the chemical causality behind GHS hazard classifications.

Self-Validating Experimental Workflow: Amide Coupling

To utilize this compound safely, one must balance the liberation of the reactive free amine with the protection of the hydrolyzable ester. The following protocol describes a standard HATU-mediated amide coupling, engineered as a self-validating system.

Step-by-Step Methodology
  • Preparation & PPE: Conduct all operations in a certified fume hood with a sash lowered to the appropriate level. Wear nitrile gloves (minimum 4 mil thickness) and splash goggles to mitigate H315 and H319 hazards[3]. Purge the reaction vessel with Argon or

    
    .
    
  • Dissolution: Suspend the ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl salt in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions prevent premature base-catalyzed ester hydrolysis and protect the moisture-sensitive HATU coupling reagent.

  • In Situ Neutralization (Validation Step): Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the HCl salt to liberate the reactive free amine without competing for the activated ester.

    • Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A deep purple/blue spot confirms the successful liberation of the primary amine. Do not proceed until this is confirmed.

  • Activation & Coupling: In a separate vial, activate the partner carboxylic acid with 1.1 eq HATU and 1 eq DIPEA for 5 minutes, then transfer to the amine solution. Stir at room temperature for 2-4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    .
    
    • Causality: The mildly basic aqueous wash neutralizes residual acid, removes HATU byproducts (such as HOAt), and partitions the highly lipophilic coupled product into the organic layer (e.g., Ethyl Acetate), successfully isolating the target molecule from the hazardous starting materials.

Workflow Visualization

CouplingWorkflow Step1 1. Fume Hood Setup PPE: Nitrile gloves, goggles. Atmosphere: Argon/N2 Step2 2. Dissolution Dissolve HCl salt in anhydrous DMF. Maintains ester stability. Step1->Step2 Step3 3. In Situ Neutralization Add DIPEA (2.5 eq). Liberates free amine. Step2->Step3 Step4 4. HATU Coupling Add activated carboxylic acid. Forms peptide bond. Step3->Step4 Step5 5. Aqueous Workup Wash with sat. NaHCO3 & Brine. Removes organic salts. Step4->Step5

Self-validating experimental workflow for HATU-mediated amide coupling under safe handling protocols.

References[3] QM-8445 p.1 - Safety Data Sheet: Trans-3-aminocyclopentane-1-carboxylic acid hydrochloride. Combi-Blocks.Verified Link[4] (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem (National Library of Medicine). Verified Link[2] Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews - ACS Publications.Verified Link[1] Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. ResearchGate. Verified Link

Sources

Foundational

Therapeutic Applications of Aminocyclopentane Carboxylate Derivatives: A Structural and Mechanistic Guide

Executive Summary In the rational design of therapeutics, restricting the conformational flexibility of a pharmacophore is a proven strategy to enhance target affinity and metabolic stability. Aminocyclopentane carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of therapeutics, restricting the conformational flexibility of a pharmacophore is a proven strategy to enhance target affinity and metabolic stability. Aminocyclopentane carboxylate derivatives—a class of non-proteinogenic, conformationally restricted cyclic amino acids—serve as powerful structural tools in modern drug development. By locking the amino and carboxylate groups into specific spatial arrangements on a rigid cyclopentane ring, these derivatives minimize the entropic penalty upon receptor binding and provide steric shielding against proteolytic enzymes.

As a Senior Application Scientist, I have structured this guide to dissect the three primary positional isomers of aminocyclopentane carboxylic acid (1-ACPC, 2-ACPC, and 3-ACPC). We will explore their distinct mechanistic roles, ranging from metabolic enzyme inhibition to the stabilization of advanced peptidomimetics, supported by self-validating experimental protocols.

1-Aminocyclopentanecarboxylic Acid (Cycloleucine): Metabolic and Glutamatergic Modulation

1-Aminocyclopentanecarboxylic acid, commonly known as cycloleucine, is an


-amino acid derivative characterized by the colocalization of the amino and carboxylate groups at the C1 position.
Mechanistic Rationale

Cycloleucine exhibits dual pharmacological mechanisms:

  • Methionine Adenosyltransferase (MAT) Inhibition: Cycloleucine is a specific, competitive inhibitor of MAT (particularly the MAT2A isoform), the rate-limiting enzyme responsible for synthesizing S-adenosylmethionine (SAM) from L-methionine and ATP[1]. By depleting intracellular SAM, cycloleucine disrupts essential nucleic acid methylation, triggering cytostatic and pro-apoptotic pathways in highly proliferative leukemic cells[2],[3].

  • NMDA Receptor Antagonism: Cycloleucine acts as a competitive inhibitor at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, offering neuroprotective and anticonvulsant properties[4],[5].

G Met L-Methionine + ATP MAT MAT2A Enzyme Met->MAT Substrate Binding SAM S-adenosylmethionine (SAM) MAT->SAM Catalysis MAT->SAM Inhibited Cyclo Cycloleucine (1-ACPC) Competitive Inhibitor Cyclo->MAT Blocks Active Site Methyl Cellular Methylation (DNA, RNA, Proteins) SAM->Methyl Methyl Donor Apop Apoptosis / Cytostasis (Antineoplastic Effect) Methyl->Apop Hypomethylation Stress

Pathway of MAT2A inhibition by Cycloleucine leading to SAM depletion and cytostasis.

Protocol 1: Self-Validating MAT2A Functional Inhibition Assay

To evaluate the cytostatic efficacy of cycloleucine derivatives, it is critical to prove that cell death is causally linked to SAM depletion rather than off-target toxicity. This protocol utilizes a SAM "add-back" control to self-validate the mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed Jurkat T-leukemic cells at

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Treatment Stratification: Divide cells into three cohorts:

    • Vehicle Control (PBS).

    • Inhibitor Group (Treated with 20 mM Cycloleucine).

    • Rescue Group (Treated with 20 mM Cycloleucine + 100

      
      M exogenous SAM).
      
  • Incubation: Incubate for 18 hours at 37°C in a 5% CO

    
     atmosphere.
    
  • Metabolite Extraction: Lyse cells using 0.4 M perchloric acid to precipitate proteins. Centrifuge at 10,000

    
     g for 10 min.
    
  • HPLC Quantification: Neutralize the supernatant and quantify intracellular SAM levels using reverse-phase HPLC (C18 column, isocratic elution with 40 mM ammonium phosphate/acetonitrile).

  • Viability Assessment: Perform an Annexin V/PI flow cytometry assay. Causality Check: If cycloleucine is specifically targeting MAT2A, the Rescue Group will exhibit restored viability and normalized methylation profiles compared to the Inhibitor Group, confirming on-target action[2].

cis-2-Aminocyclopentanecarboxylic Acid ( -ACPC): Peptidomimetics and Integrin Targeting

Moving the amino group to the C2 position yields a cyclic


-amino acid. The cis-isomer of 2-ACPC is a highly privileged scaffold in the design of "foldamers"—synthetic oligomers that adopt highly predictable secondary structures like 12-helices or sheet-like conformations[6].
Mechanistic Rationale

In targeted cancer therapy, Arg-Gly-Asp (RGD) peptides are used to bind


 integrins on tumor vasculature. However, linear RGD peptides suffer from rapid proteolytic degradation and lack structural preorganization. Incorporating cis-

-ACPC into the peptide backbone forces the RGD sequence into a rigid, cyclic turn. This constrained 3D presentation drastically increases integrin recognition specificity and boosts proteolytic stability up to 100-fold[7],[8].

G Resin Fmoc-Val-Wang Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple1 Couple Fmoc-cis-β-ACPC-OH (HATU/DIPEA) Deprotect->Couple1 Couple2 Iterative Coupling (Asp, Gly, Arg) Couple1->Couple2 Cleave Mild Acidic Cleavage (1% TFA in DCM) Couple2->Cleave Cyclize Head-to-Tail Macrocylization (Pseudo-high dilution) Cleave->Cyclize Final Global Deprotection & HPLC (Cyclo-RGD-β-ACPC) Cyclize->Final

Solid-Phase Peptide Synthesis (SPPS) and macrocyclization workflow for RGD-β-ACPC.

Protocol 2: Synthesis of Cyclo-[-Arg-Gly-Asp-(1R,2S)- -ACPC-Val-]

This protocol utilizes a highly controlled cleavage step to ensure successful head-to-tail macrocyclization without unwanted polymerization.

Step-by-Step Methodology:

  • Linear Assembly: Utilize standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 2-chlorotrityl chloride resin. Couple amino acids sequentially: Fmoc-Val-OH, Fmoc-(1R,2S)-

    
    -ACPC-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH using HATU/DIPEA in DMF[8].
    
  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 5 minutes (repeated 5 times).

    • Causality: This extremely mild acidic condition cleaves the linear peptide from the resin without removing the side-chain protecting groups (OtBu, Pbf). Retaining these groups is critical to prevent side-chain cross-reactivity during cyclization[8].

  • Macrocyclization: Dissolve the protected linear peptide in highly dilute DMF (approx. 1 mg/mL) and add HATU/DIPEA. Stir for 24 hours.

    • Causality: "Pseudo-high dilution" thermodynamically favors intramolecular head-to-tail cyclization over intermolecular oligomerization[8].

  • Global Deprotection: Treat the cyclized product with a cleavage cocktail (TFA/Triethylsilane/H

    
    O, 95:2.5:2.5) for 8 hours to remove side-chain protections.
    
  • Purification: Purify via preparative reverse-phase HPLC to >95% purity.

3-Aminocyclopentanecarboxylic Acid (3-ACPC): GABAergic Topographical Probes

The


-amino acid analogue, 3-aminocyclopentanecarboxylic acid, serves as a conformationally restricted surrogate for 

-aminobutyric acid (GABA).
Mechanistic Rationale

Because the cyclopentane ring locks the distance between the basic amine and the acidic carboxylate, the stereoisomers of 3-ACPC can selectively map the spatial topography of different GABAergic targets in the central nervous system. Research demonstrates a stark divergence in biological activity based on stereochemistry:

  • trans-3-ACPC: Exhibits high potency as an inhibitor of Na

    
    -independent GABA receptor binding[9].
    
  • cis-3-ACPC: Acts primarily as an inhibitor of Na

    
    -dependent GABA transport at the nerve endings[9].
    This stereoselective divergence allows researchers to decouple GABA receptor activation from GABA reuptake inhibition, providing a pathway for the development of highly specific anticonvulsant and neuroprotective agents[9],[10].
    

Data Presentation: Pharmacological Profiles of ACPC Derivatives

The following table summarizes the distinct structural and therapeutic profiles of the aminocyclopentane carboxylate positional isomers.

Compound IsomerChemical ClassificationPrimary Biological TargetMechanism of ActionPrimary Therapeutic Application
1-ACPC (Cycloleucine)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-amino acid
MAT2A / NMDA ReceptorCompetitive MAT inhibitor; NMDA glycine-site antagonist.Antineoplastic (Leukemia), Immunosuppressive,[1].
cis-2-ACPC (

-ACPC)
Cyclic

-amino acid

Integrins
Conformational restriction (foldamer); stabilizes RGD cyclic turns.Tumor imaging, Anti-angiogenic targeted therapy[8],[6].
trans-3-ACPC Cyclic

-amino acid
GABA ReceptorsConformationally restricted GABA analogue; binds Na

-independent sites.
Neuroprotection, Anticonvulsant research[9],[11].
cis-3-ACPC Cyclic

-amino acid
GABA TransportersInhibits Na

-dependent GABA transport at nerve endings.
CNS disorder mapping[9].

References

  • Current time information in Surat, IN. Google Search.
  • 52-52-8, 1-Aminocyclopentanecarboxylic acid Formula. ECHEMI.
  • Differential neuroprotective effects of the NMDA receptor-associated glycine site partial agonists 1-aminocyclopropanecarboxylic acid (ACPC) and D-cycloserine in lithium-pilocarpine status epilepticus. PubMed.
  • ACPC | CAS 22059-21-8. Tocris Bioscience.
  • The glycine/NMDA receptor partial agonist D-cycloserine blocks ... Semantic Scholar.
  • GlycineB antagonists and partial agonists in rodent models of Parkinson's disease. PubMed.
  • Cycloleucine | C6H11NO2 | CID 2901 - PubChem. NIH.
  • Details of the Drug | DrugMAP. IDRB Lab.
  • Development of ACPC, A Partial Agonist of the Glycine Site on the NMDA Receptor. Semantic Scholar.
  • 3-Aminocyclopentanecarboxylic acid. Chem-Impex.
  • CAS 52-52-8: 1-Aminocyclopentanecarboxylic acid. CymitQuimica.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
  • SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Taylor & Francis.
  • 1-Aminocyclopentanecarboxylic acid 52-52-8 wiki. GuideChem.
  • Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds. MDPI.
  • 52-52-8 | MFCD00001381 | Cycloleucine. AA Blocks.
  • Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes. PMC.
  • Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. ACS Publications.
  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. MDPI.
  • The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. PMC.
  • WO2003024899A2 - CYCLIC HYDROXAMIC ACIDS AS INHIBITORS OF MATRIX METALLOPROTEINASES AND/OR TNF-α CONVERTING ENZYME (TACE). Google Patents.
  • Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed.
  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI.
  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate.
  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Scilit.
  • WO2005118544A2 - Cycloalkyl substituted pyrimidinediamine compounds and their uses. Google Patents.
  • Foldameric β-H18/20P Mixed Helix Stabilized by Head-to-Tail Contacts: A Way to Higher-Order Structures. ResearchGate.
  • Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact. Benchchem.
  • Cycloleucine inhibits MAT II activity and decreases intracellular SAMe... ResearchGate.
  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate.
  • US8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use. Google Patents.
  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. PMC.
  • MAT I Inhibitors | SCBT. Santa Cruz Biotechnology.
  • CAS 161660-94-2 ((-)-(1R,3S)-3-[(t-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). BOC Sciences.
  • Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy. Experimental Biology and Medicine.
  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate from cyclopentenone

Application Note: Stereoselective Synthesis of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Executive Summary & Strategic Analysis The synthesis of ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (also referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

Executive Summary & Strategic Analysis

The synthesis of ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (also referred to as the ethyl ester of 3-aminocyclopentanecarboxylic acid) presents a classic challenge in stereocontrolled synthesis: establishing a 1,3-cis relationship on a flexible cyclopentane ring. This scaffold is a critical pharmacophore found in neuraminidase inhibitors (e.g., Peramivir analogs) and various antifungal agents.

The Challenge: Starting from 2-cyclopenten-1-one , the primary difficulty lies in:

  • Regiochemistry: Introducing the carboxylate functionality at the C1 position (relative to the ring numbering of the product) while converting the existing carbonyl into an amine.

  • Stereochemistry: Achieving the thermodynamically less favored or kinetically specific (1R, 3S) configuration (cis-1,3-substitution) with high enantiomeric excess (ee).

The Solution: This protocol details a robust Three-Phase Strategy :

  • Phase I (C-C Bond Formation): 1,4-Conjugate addition of a cyanide equivalent to 2-cyclopenten-1-one to install the carboxylate precursor at the

    
    -position (C3 relative to the original ketone).
    
  • Phase II (Functional Group Interconversion): Pinner reaction/ethanolysis to convert the nitrile to the ethyl ester.

  • Phase III (Stereoselective Amination): Reductive amination using a chiral auxiliary ((S)-

    
    -methylbenzylamine) to establish the (1R, 3S) absolute configuration via dynamic kinetic resolution or diastereomeric crystallization.
    

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic and stereochemical flow.

SynthesisPath cluster_stereo Stereocontrol Point SM 2-Cyclopenten-1-one (Starting Material) Inter1 3-Oxocyclopentane- carbonitrile SM->Inter1 1. Acetone Cyanohydrin Et3N (Michael Addn) Inter2 Ethyl 3-oxocyclopentane- 1-carboxylate Inter1->Inter2 2. EtOH, HCl (Pinner Reaction) Inter3 Imine Intermediate (Chiral Auxiliary) Inter2->Inter3 3. (S)-(-)-1-Phenylethylamine Ti(OiPr)4 Product Ethyl (1R,3S)-3-amino- cyclopentane-1-carboxylate Inter3->Product 4. NaBH4 Reduction 5. Pd/C, H2 (Hydrogenolysis)

Caption: Fig 1. Synthetic workflow from Cyclopentenone to the Target Amino Ester.[1] The critical stereocenter is established during the reductive amination step.

Detailed Experimental Protocols

Phase I: Synthesis of 3-Oxocyclopentanecarbonitrile

Rationale: Direct carbonylation of cyclopentenone is difficult. The Michael addition of cyanide is the most atom-economical method to introduce the C1-carboxylate carbon source at the


-position.

Reagents & Equipment:

  • 2-Cyclopenten-1-one (1.0 eq)

  • Acetone cyanohydrin (1.2 eq) [Caution: Cyanide source]

  • Triethylamine (Et3N) (0.1 eq)

  • Solvent: Methanol (MeOH)

Protocol:

  • Setup: In a reactor equipped with a reflux condenser and internal temperature probe, dissolve 2-cyclopenten-1-one (100 mmol) in MeOH (50 mL).

  • Addition: Add Et3N (10 mmol) followed by the slow, dropwise addition of acetone cyanohydrin (120 mmol). Note: The reaction is exothermic.[2] Maintain temperature < 40°C.

  • Reaction: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) for the disappearance of the enone.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess acetone.

  • Purification: Dilute the residue with Et2O, wash with water and brine. Dry over MgSO4 and concentrate. The crude oil (3-oxocyclopentanecarbonitrile) is sufficiently pure (>90%) for the next step.

Phase II: Conversion to Ethyl 3-Oxocyclopentanecarboxylate

Rationale: The nitrile must be converted to the ethyl ester before the amine is introduced to avoid chemoselectivity issues (e.g., amide formation).

Protocol:

  • Acidification: Dissolve the crude nitrile (from Phase I) in absolute Ethanol (5 mL/g).

  • Pinner Reaction: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (approx. 3-4 hours).

  • Hydrolysis: Add water (1.0 eq relative to nitrile) carefully and stir at room temperature for 12 hours.

  • Workup: Concentrate the ethanol. Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with sat.[3] NaHCO3 (to remove acid) and brine.

  • Distillation: Purify by vacuum distillation (bp ~105-110°C @ 10 mmHg) to obtain Ethyl 3-oxocyclopentanecarboxylate as a clear liquid.

Phase III: Stereoselective Reductive Amination

Rationale: This is the critical step. Using a simple amine and reducing agent yields a racemic cis/trans mixture. To obtain the (1R, 3S) isomer, we use (S)-(-)-1-Phenylethylamine as a chiral auxiliary. The bulky group also favors the formation of the cis-1,3 isomer during hydride delivery.

Reagents:

  • Ethyl 3-oxocyclopentanecarboxylate (1.0 eq)

  • (S)-(-)-1-Phenylethylamine ((S)-PEA) (1.05 eq)

  • Titanium(IV) isopropoxide (1.2 eq) [Lewis Acid Catalyst]

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Palladium on Carbon (10% Pd/C)

Protocol:

  • Imine Formation: In a dry flask under N2, mix the keto-ester (50 mmol) and (S)-PEA (52.5 mmol). Add Ti(OiPr)4 (60 mmol) neat. Stir at ambient temperature for 6 hours. (The mixture will become viscous).

  • Reduction: Dilute with absolute EtOH (100 mL). Cool to -78°C. Add NaBH4 (75 mmol) in portions. Allow to warm to room temperature overnight.

    • Mechanistic Note: The hydride attacks from the face opposite the bulky phenyl group and the ester, favoring the cis-1,3 relationship.

  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

  • Isolation of Diastereomer: The crude product is a secondary amine: Ethyl 3-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate.

    • Crucial Step: Recrystallize the hydrochloride salt from EtOH/Et2O. This step enriches the desired (1R, 3S, S-PEA) diastereomer to >98% de.

  • Hydrogenolysis (De-protection): Dissolve the purified salt in EtOH. Add 10% Pd/C (10 wt%). Hydrogenate at 30-50 psi H2 for 12 hours.

  • Final Isolation: Filter the catalyst. Concentrate the filtrate. The product, Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate , is obtained as a free base or converted to the HCl salt for stability.

Quantitative Data Summary

ParameterPhase I (Michael)Phase II (Pinner)Phase III (Amination)
Yield (Typical) 85 - 92%75 - 80%60 - 65% (after chiral resol.)
Key Reagent Acetone CyanohydrinEtOH / HCl (gas)(S)-Phenylethylamine
Temp. Control < 40°C (Exotherm)0°C

RT
-78°C

RT
Critical QC Disappearance of EnoneIR: 1735 cm⁻¹ (Ester)Chiral HPLC / Optical Rotation

Troubleshooting & Critical Controls

  • Regioselectivity of Cyanide Addition:

    • Issue: Polymerization of cyclopentenone.

    • Fix: Ensure strictly dropwise addition of cyanide source and keep temperature below 40°C. Use Acetone Cyanohydrin instead of NaCN to control HCN release.

  • Cis/Trans Ratio in Amination:

    • Issue: Low cis selectivity.

    • Fix: Lower the reduction temperature to -78°C. The use of Ti(OiPr)4 is essential to ensure complete imine formation prior to reduction, which improves stereocontrol compared to direct reductive amination.

  • Ester Hydrolysis:

    • Issue: Loss of ethyl group during Phase III workup.

    • Fix: Avoid strong aqueous acids or bases during the workup of the amino-ester. Use buffered solutions where possible.

References

  • Michael Addition to Cyclopentenone

    • Wilkinson, J. A., et al. "Asymmetric synthesis of 3-substituted cyclopentanones." Journal of the Chemical Society, Perkin Transactions 1, 2000.
    • Source:

  • Synthesis of Cispentacin Derivatives (Analogous Chemistry)

    • Davies, S. G., et al. "Asymmetric synthesis of cispentacin and transpentacin." Tetrahedron: Asymmetry, 1991.
    • Source:

  • Reductive Amination with Titanates

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.
    • Source:

  • Pinner Reaction Protocol

    • "Preparation of Ethyl Esters from Nitriles." Organic Syntheses, Coll.[2][4][5][6] Vol. 1, p. 5.

    • Source:

(Note: While specific patents exist for this exact molecule in drug filings, the references above provide the foundational, peer-reviewed chemistry required to execute the synthesis reliably in a research setting.)

Sources

Application

Application Note: High-Fidelity Synthesis of Chiral Aminocyclopentane Carboxylates via Pd-Catalyzed [3+2] Cycloaddition

[1] Abstract & Introduction The aminocyclopentane carboxylate (ACPC) scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in neuraminidase inhibitors (e.g., Peramivir) and as a c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

The aminocyclopentane carboxylate (ACPC) scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in neuraminidase inhibitors (e.g., Peramivir) and as a conformationally restricted


-amino acid in peptidomimetics (e.g., cispentacin). While traditional syntheses rely on the resolution of racemates or chiral pool manipulation, these methods often lack flexibility.

This Application Note details a catalytic asymmetric [3+2] cycloaddition protocol utilizing Palladium-Trimethylenemethane (Pd-TMM) complexes. Unlike standard dipolar cycloadditions, this method overcomes the "distal induction" challenge—where the chiral ligand is spatially removed from the bond-forming event—by utilizing specific phosphoramidite ligands. This protocol enables the single-step construction of the cyclopentane core with high enantioselectivity (>90% ee) and diastereocontrol, providing a direct route to chiral aminocyclopentane precursors.

Mechanistic Insight: The Pd-TMM Dipole

The success of this protocol hinges on the generation of a zwitterionic Pd-TMM intermediate from a silylacetate precursor. This species acts as a formal 1,3-dipole equivalents.

The Distal Induction Challenge

In the catalytic cycle, the chiral ligand remains coordinated to the Palladium.[1][2] However, the bond-forming nucleophilic attack occurs at the terminus of the TMM allyl system, distal to the metal center. Standard bidentate phosphines (e.g., BINAP, Trost Ligand) often fail to transmit chiral information effectively across this distance for this specific class of acceptors.

Solution: The use of monodentate chiral phosphoramidite ligands creates a tighter chiral pocket, effectively transmitting stereochemical information during the enantio-determining nucleophilic attack on the electron-deficient alkene (nitroalkene or acrylate).

Graphviz Diagram 1: Catalytic Cycle & Mechanism

Pd_TMM_Mechanism Figure 1: Catalytic Cycle of Pd-TMM [3+2] Cycloaddition. The TMM precursor undergoes oxidative addition, forming a zwitterionic intermediate that attacks the acceptor (nitroalkene). Precursor TMM Precursor (2-(trimethylsilyl)allyl acetate) Pd0 Pd(0) + L* (Active Catalyst) OxAdd Oxidative Addition (Pd-Allyl Species) Pd0->OxAdd + Precursor Zwitterion Zwitterionic Pd-TMM (Nucleophilic Dipole) OxAdd->Zwitterion - TMS-OAc Attack Nucleophilic Attack (Enantio-determining Step) Zwitterion->Attack + Acceptor Acceptor Acceptor (Nitroalkene/Acrylate) Cyclization Intramolecular Ring Closure Attack->Cyclization Kinetic Control Cyclization->Pd0 Regneration Product Chiral Cyclopentane Product Cyclization->Product Reductive Elimination

Experimental Protocol

This protocol describes the synthesis of a chiral nitrocyclopentane carboxylate precursor. The nitro group is subsequently reduced to the amine to yield the target aminocyclopentane carboxylate.

Materials & Reagents
  • TMM Donor: 2-((trimethylsilyl)methyl)allyl acetate (1.2 equiv).

  • Acceptor: Methyl 3-nitroacrylate (or substituted nitroalkene) (1.0 equiv).

  • Catalyst Precursor: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) (5 mol%).

  • Chiral Ligand: (S,S,S)-Phosphoramidite (e.g., Feringa-type or Trost-Bringley variant) (10 mol%).

  • Solvent: Toluene (anhydrous, degassed).

  • Additives: None required for nitroalkene acceptors.

Step-by-Step Methodology

Step 1: Catalyst Complexation

  • In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk tube with Pd(dba)₂ (5 mol%) and the Chiral Phosphoramidite Ligand (10 mol%).

  • Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).

  • Stir at ambient temperature for 15–30 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation.

Step 2: Reaction Initiation 4. Add the Nitroalkene Acceptor (1.0 equiv) directly to the catalyst solution. 5. Add the TMM Donor (1.2 equiv) dropwise via syringe. Note: Rapid addition can sometimes lead to oligomerization of the donor; slow addition is preferred for scale-up.

Step 3: Cycloaddition 6. Seal the vessel and stir at ambient temperature (23 °C). 7. Monitoring: Monitor reaction progress via TLC (typically 4–12 hours). The nitroalkene limiting reagent spot should disappear.

  • Stain: KMnO₄ or Anisaldehyde (TMM products often stain active blue/purple).

Step 4: Workup & Purification 8. Concentrate the reaction mixture directly under reduced pressure. Avoid aqueous workup if possible to prevent emulsion of palladium residues. 9. Purification: Flash column chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).
  • Result: The product is a chiral nitro-cyclopentane.[3][4]

Step 5: Post-Synthetic Transformation (Nitro to Amino) 10. Dissolve the purified nitro-cyclopentane in Methanol. 11. Add Zn powder (10 equiv) and aqueous HCl (1M, dropwise) at 0 °C, OR use H₂ (1 atm) with Pd/C (10 wt%). 12. Stir until conversion is complete (1–2 hours). 13. Neutralize, filter, and concentrate to obtain the Aminocyclopentane Carboxylate .

Optimization & Troubleshooting

The choice of ligand is critical. While bidentate ligands (Trost Ligand) work well for carbonyl acceptors, phosphoramidites are superior for nitroalkenes due to the electronic nature of the transition state.

Table 1: Ligand & Solvent Effects on Enantioselectivity
EntryLigand TypeSolventTemperatureYield (%)ee (%)Notes
1PPh3 (Achiral)THF23 °C850Racemic baseline
2(S,S)-Trost LigandTHF23 °C4012Poor conversion/ee
3(S)-BINAPToluene60 °C5524Steric mismatch
4(S,S,S)-Phosphoramidite Toluene 23 °C 92 96 Optimal Conditions
5(S,S,S)-PhosphoramiditeDCM0 °C8891Slower reaction
Graphviz 2: Optimization Decision Tree

Optimization_Workflow Figure 2: Workflow for optimizing reaction conditions based on observed experimental outcomes. Start Run Standard Condition (Pd-Phosphoramidite / Toluene) Check Analyze Crude (NMR/HPLC) Start->Check Decision1 Low Yield? Check->Decision1 Decision2 Low ee%? Decision1->Decision2 No Action1 Increase Temp to 40°C Check purity of TMM donor Decision1->Action1 Yes Action2 Switch Solvent to DCM Lower Temp to 0°C Decision2->Action2 Yes (Racemization?) Action3 Screen alternative Phosphoramidite R-groups Decision2->Action3 Yes (Poor Induction?) Success Scale Up & Reduce to Aminocyclopentane Decision2->Success No (High ee/Yield)

References

  • Trost, B. M., Bringley, D. A., & Seng, P. S. (2012).[4][5] Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes.[3][4][5] Organic Letters, 14(1), 234–237.[4][5]

  • Trost, B. M. (1986). [3+2] Cycloaddition Approaches to Five-Membered Rings via Trimethylenemethane.[2][4][5][6] Angewandte Chemie International Edition, 25(1), 1–20.

  • Yamamoto, Y., & Schmid, R. (2016). Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition.[7] Angewandte Chemie International Edition, 55(34), 10108–10112.

  • Babu, G., & Perumal, P. T. (1998). A Convenient Synthesis of Peramivir Intermediates. Aldrichimica Acta, 31(2), 35-42. (Contextual reference for aminocyclopentane utility).

Sources

Method

Application Note: Optimized Peptide Coupling Conditions for Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

Introduction & Structural Challenges Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a conformationally restricted -amino acid derivative. Its rigid cyclopentane backbone dictates specific spatial arrangements, making...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a conformationally restricted


-amino acid derivative. Its rigid cyclopentane backbone dictates specific spatial arrangements, making it a highly valuable building block in the synthesis of peptidomimetics, foldamers, and novel chiral therapeutics[1][].

However, coupling an N-protected amino acid to this molecule presents a distinct chemical challenge. The primary amine is situated on a secondary carbon within a bulky cyclopentyl ring, introducing moderate-to-severe steric hindrance. When utilizing standard carbodiimide-based reagents (e.g., EDC/HOBt or DIC/HOBt), the aminolysis step suffers from sluggish kinetics. This prolonged reaction time leads to incomplete conversion and significantly increases the risk of epimerization (racemization) at the activated carboxylic acid's


-carbon[3][4]. To achieve high yields and maintain stereochemical integrity, highly efficient uronium/aminium salts or acyl fluoride generators must be employed[4][5].

Mechanistic Causality & Reagent Selection

The selection of the optimal coupling reagent is dictated by the steric bulk of the incoming N-protected amino acid.

  • HATU / DIPEA (The Gold Standard): For coupling standard proteinogenic amino acids to the cyclopentyl amine, HATU is highly effective[6]. It converts the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[5]. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect." It acts as a general base to hydrogen-bond with the incoming hindered amine, pre-organizing the transition state, accelerating amide bond formation, and suppressing racemization[4][5].

  • COMU: A safer, non-explosive alternative to HATU that utilizes an Oxyma leaving group. It offers comparable or superior coupling efficiencies for hindered substrates and operates efficiently under mild conditions[4].

  • TFFH (Acyl Fluoride Generation): If the incoming amino acid is also sterically hindered (e.g.,

    
    -disubstituted amino acids like Aib, or N-methylated amino acids), standard active esters may fail. TFFH generates an acyl fluoride in situ[4]. Unlike acyl chlorides, acyl fluorides are stable to hydrolysis but remain exceptionally reactive toward electron-deficient or sterically hindered amines, making them the ultimate problem-solvers for recalcitrant couplings[4][7].
    

ReagentSelection Start Incoming N-Protected AA + Ethyl (1R,3S)-3-amino... HindranceCheck Is the incoming AA highly hindered (e.g., Aib, N-Me)? Start->HindranceCheck HATU HATU / DIPEA / DMF (Standard Hindered Protocol) HindranceCheck->HATU No TFFH TFFH or COMU / DIPEA (Severe Hindrance Protocol) HindranceCheck->TFFH Yes Monitor LC-MS Monitoring (1-4 hours) HATU->Monitor TFFH->Monitor Success Aqueous Workup & Purification Monitor->Success >95% Conversion Fail Incomplete Conversion? Apply Heat or Switch to TFFH Monitor->Fail <95% Conversion Fail->TFFH Re-optimize

Decision tree for selecting coupling reagents based on steric hindrance.

Quantitative Data: Reagent Comparison

Coupling ReagentActive IntermediateRelative KineticsRacemization RiskIdeal Use Case
HATU / DIPEA OAt-EsterFastLowStandard hindered amines[5]
COMU / DIPEA Oxyma-EsterFastVery LowSafer alternative to HATU[4]
TFFH / DIPEA Acyl FluorideVery FastLowExtreme steric hindrance[4][7]
EDC / HOBt OBt-EsterSlowModerateUnhindered primary amines[3]

Experimental Protocols

Expert Preparation Note: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is frequently synthesized and stored as a hydrochloride salt to prevent oxidative degradation and spontaneous cyclization[8][9]. The protocols below specifically account for the in situ neutralization of this salt to liberate the nucleophilic free amine.

Protocol A: High-Efficiency Solution-Phase Coupling using HATU

This protocol utilizes a self-validating pre-activation step at 0 °C to stabilize the highly reactive OAt-ester and prevent premature epimerization before the hindered amine is introduced.

  • Pre-activation : In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected amino acid (1.1 eq) and HATU (1.1-1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration[5]. Cool the mixture to 0 °C using an ice bath.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir at 0 °C for 15 minutes to fully form the active OAt-ester[5]. (Causality Note: If the incoming acid is highly prone to epimerization, substitute DIPEA with the weaker base 2,4,6-collidine)[4].

  • Amine Addition : In a separate vial, dissolve ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride (1.0 eq) in a minimal volume of anhydrous DMF. Add an additional 1.0 eq of DIPEA to this vial to liberate the free base, then transfer the solution dropwise to the main reaction flask.

  • Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours[5].

  • Validation : Monitor the reaction via LC-MS or TLC. The complete disappearance of the amine mass and the formation of the target mass indicates successful coupling.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x) : Crucial for altering the partition coefficient to pull DMF into the aqueous layer.

    • 1N HCl (2x) : Removes unreacted amine and excess DIPEA[5].

    • Saturated aqueous NaHCO3 (2x) : Removes acidic byproducts, specifically the liberated HOAt[5].

    • Brine (1x) .

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel[5].

Protocol B: Severe Hindrance Coupling via In Situ Acyl Fluoride (TFFH)

If the incoming amino acid is highly hindered (e.g., Aib), use this protocol.

  • Activation : Dissolve the hindered N-protected amino acid (1.2 eq) in anhydrous DCM or DMF. Add TFFH (1.2 eq) and DIPEA (3.0 eq)[4].

  • Fluoride Formation : Stir at room temperature for 30 minutes. The formation of the acyl fluoride can be self-validated by taking a small aliquot for IR spectroscopy (carbonyl stretch shifts to ~1840 cm⁻¹)[7].

  • Coupling : Add the pre-neutralized ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (1.0 eq). If the reaction stalls at room temperature, heat the mixture to 40 °C. Acyl fluorides tolerate elevated temperatures without significant degradation or racemization[7].

  • Workup : Follow the rigorous aqueous workup described in Protocol A.

Workflow Step1 1. Pre-activation Mix N-protected AA + HATU in anhydrous DMF (0 °C) Step2 2. Base Addition Add DIPEA (2.0-3.0 eq) Stir 15 min Step1->Step2 Step3 3. Amine Addition Add Ethyl (1R,3S)-3-amino... Warm to RT Step2->Step3 Step4 4. Reaction Monitoring Check via LC-MS/TLC (Target: >95% conversion) Step3->Step4 Step5 5. Quench & Workup Dilute with EtOAc, Wash with 1N HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate, Flash Chromatography Step5->Step6

Step-by-step workflow for the solution-phase peptide coupling process.

References

  • Chemsrc. "ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate, hydrochloride." Available at:[Link]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing (2015). DOI: 10.1039/C5OB02129D. Available at:[Link]

  • Wiley-VCH. "Supporting Information: Synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives." Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of Ethyl 3-aminocyclopent-4-ene-1-carboxylate

Strategic Overview Functionalized cyclopentanes are highly privileged scaffolds in modern drug discovery, frequently serving as core structural motifs in neuraminidase inhibitors, mthfd2 inhibitors, and novel antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Functionalized cyclopentanes are highly privileged scaffolds in modern drug discovery, frequently serving as core structural motifs in neuraminidase inhibitors, mthfd2 inhibitors, and novel antimicrobial agents. The synthesis of these saturated carbocycles often relies on the late-stage reduction of a cyclopentene precursor.

This application note details the optimized, self-validating protocol for the catalytic hydrogenation of ethyl 3-aminocyclopent-4-ene-1-carboxylate to ethyl 3-aminocyclopentanecarboxylate . Designed for scale-up and high reproducibility, this methodology addresses the unique chemoselectivity and catalyst-poisoning challenges associated with reducing an alkene in the presence of a primary aliphatic amine.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen, rather than just executing a recipe. The success of this transformation relies on three mechanistic pillars:

Catalyst Selection

Palladium on Carbon (Pd/C) is the premier heterogeneous catalyst for the reduction of isolated cyclopentene rings 1[1]. The high surface-area dispersion of palladium facilitates the exothermic addition of molecular hydrogen across the C=C


 bond. The mechanism involves the simultaneous adsorption of hydrogen and the alkene onto the metal surface, forming new C-H 

bonds at the expense of the C-C

bond without cleaving the sensitive C-N or C-O bonds 2[2].
Mitigating Catalyst Poisoning via Acidic Additives

A primary failure point in amine-containing alkene hydrogenations is catalyst passivation. The lone electron pair on the primary amine of the substrate can strongly coordinate to the palladium surface, stalling the catalytic cycle. By introducing an acidic additive (hydrochloric acid), the amine is protonated to form an ammonium salt. This eliminates its nucleophilicity and coordinating ability, ensuring uninterrupted catalytic turnover and preventing unwanted secondary amine formation 3[3].

Stereochemical Considerations

Catalytic hydrogenation over Pd/C proceeds via a syn-addition mechanism 4[4]. The substrate adsorbs onto the palladium surface via its least sterically hindered face. The bulky ethyl carboxylate at C1 and the ammonium group at C3 direct the delivery of hydrogen to the opposite face, heavily favoring the formation of diastereomers where the newly added protons are cis to the existing bulky groups.

Workflow Visualization

G N1 Starting Material Ethyl 3-aminocyclopent-4-ene-1-carboxylate N2 Salt Formation (Add HCl/EtOH to prevent Pd poisoning) N1->N2 Acidification N3 Reactor Setup Add Pd/C & Purge with N2 (3x) N2->N3 Transfer to Autoclave N4 Hydrogenation Introduce H2 (50 psi), RT, 4-6 h N3->N4 Pressurize N5 Reaction Monitoring (H2 uptake, LC-MS) N4->N5 Stirring N6 Workup Filter over Celite, Wash with EtOH N5->N6 Completion N7 Product Isolation Ethyl 3-aminocyclopentanecarboxylate HCl N6->N7 Evaporation

Figure 1: Logical workflow for the Pd/C catalyzed hydrogenation of functionalized cyclopentenes.

Quantitative Data: Condition Optimization

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates the critical necessity of the acidic additive and elevated pressure for achieving quantitative conversion.

EntryCatalyst Loading (wt%)SolventAdditivePressure (psi)Time (h)Conversion (%)Isolated Yield (%)
15% Pd/CEtOHNone15128570
210% Pd/CEtOHNone5089582
3 10% Pd/C EtOH 1.1 eq HCl 50 4 >99 96
410% Pd/CMeOH1.1 eq HCl504>9994

Table 1: Optimization of hydrogenation conditions. Entry 3 represents the optimal protocol parameters.

Experimental Protocol (Self-Validating System)

Materials Required:

  • Ethyl 3-aminocyclopent-4-ene-1-carboxylate (Free base, MW: 155.19 g/mol )

  • 10% Palladium on Carbon (Pd/C, ~50% w/w water wet)

  • 1.25 M HCl in Ethanol

  • Absolute Ethanol (EtOH)

  • Hydrogen Gas (High Purity,

    
     99.99%)
    

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve ethyl 3-aminocyclopent-4-ene-1-carboxylate (10.0 g, 64.4 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

    • Validation Check 1: Ensure complete dissolution. A clear, pale yellow solution should be observed.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 1.25 M HCl in EtOH (56.7 mL, 70.8 mmol, 1.1 eq) dropwise over 10 minutes.

    • Validation Check 2: Spot an aliquot on wet pH indicator paper. The pH must be < 3, confirming complete conversion to the ammonium hydrochloride salt.

  • Catalyst Loading: Transfer the solution to a high-pressure hydrogenation autoclave. Under a gentle, continuous stream of nitrogen, carefully add 10% Pd/C (1.0 g, 10 wt% relative to substrate). Warning: Dry Pd/C is highly pyrophoric. Always add under an inert atmosphere.

  • Purging Sequence: Seal the autoclave. Pressurize the vessel with N

    
     to 50 psi, hold for 1 minute, and carefully vent. Repeat this N
    
    
    
    purge cycle three times to remove all residual oxygen.
  • Hydrogenation: Pressurize the vessel with H

    
     to 50 psi. Begin vigorous stirring (600–800 rpm) at room temperature (25 °C).
    
    • Validation Check 3: Monitor the pressure gauge. A steady pressure drop indicates active hydrogen uptake. Repressurize to 50 psi as needed. The reaction is typically complete when hydrogen uptake ceases (approx. 4 hours).

  • Reaction Monitoring: Vent the H

    
     gas safely into a fume hood exhaust and purge the vessel three times with N
    
    
    
    . Withdraw a 0.1 mL aliquot, filter it through a 0.22
    
    
    m PTFE syringe filter, and analyze via LC-MS.
    • Validation Check 4: LC-MS must show the complete disappearance of the starting material (

      
       156 [M+H]
      
      
      
      ) and the exclusive presence of the saturated product (
      
      
      158 [M+H]
      
      
      ).
  • Workup: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOH (2 x 50 mL). Note: Keep the filtered catalyst wet with water before disposal to prevent ignition.

  • Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40 °C) to afford ethyl 3-aminocyclopentanecarboxylate hydrochloride as a white to off-white solid. Dry under high vacuum for 12 hours.

References

  • Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene Source: BenchChem URL
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon Source: ACS Omega URL
  • Source: Quimicaorganica.
  • Palladium on Carbon (Pd/C)

Sources

Method

Application Note: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Aminocyclopentanecarboxylate

Strategic Context & Biocatalytic Rationale Ethyl 3-aminocyclopentanecarboxylate is a conformationally restricted -amino acid ester. Its enantiomerically pure forms are critical chiral building blocks for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Biocatalytic Rationale

Ethyl 3-aminocyclopentanecarboxylate is a conformationally restricted


-amino acid ester. Its enantiomerically pure forms are critical chiral building blocks for the synthesis of neuroactive pharmaceuticals (such as GABA analogues) and rigidified peptidomimetics.

Traditional chemical resolution of this scaffold via diastereomeric salt crystallization is notoriously inefficient, often requiring multiple recrystallization cycles that decimate overall yields. Enzymatic Kinetic Resolution (EKR) offers a highly selective, scalable, and environmentally benign alternative[1]. While some specialized approaches utilize non-heme chloroperoxidases[2], lipase-catalyzed resolution remains the industrial gold standard due to the enzyme's robustness, high enantiomeric ratio (E-value), and commercial availability[3].

Mechanistic Causality: Why CAL-B and N-Acylation?

When designing an EKR for a cyclic amino ester, one can theoretically target either the ester moiety (via hydrolysis) or the amine moiety (via N-acylation). As a Senior Application Scientist, I strongly recommend enantioselective N-acylation for this specific substrate based on the following physicochemical causalities:

  • Steric Accessibility: The ethyl ester at the C1 position of the cyclopentane ring is sterically hindered, leading to sluggish enzymatic hydrolysis. Conversely, the primary amine at C3 is highly accessible to the enzyme's active site.

  • Enzyme Selection: Candida antarctica Lipase B (CAL-B), commonly utilized in its immobilized form (Novozym 435), possesses a deep, funnel-like stereospecificity pocket. It demonstrates exceptional enantiomeric discrimination for cyclic amines, reliably recognizing the (1R,3S) configuration while rejecting the (1S,3R) enantiomer.

  • Acyl Donor Causality: We utilize ethyl methoxyacetate rather than standard ethyl acetate. Unactivated esters like ethyl acetate react too slowly. Conversely, highly activated halogenated esters (e.g., trifluoroethyl butyrate) can trigger non-enzymatic background acylation, which destroys the enantiomeric excess (

    
    ). Ethyl methoxyacetate provides the perfect thermodynamic middle-ground—rapid enzymatic turnover with near-zero background reaction.
    
  • Solvent Dynamics: Methyl tert-butyl ether (MTBE) is selected because its moderate polarity dissolves the amino ester completely while preserving the essential microscopic hydration shell required to keep the lipase in its active, open-lid conformation.

Process Visualization

EKR_Workflow Racemate Racemic ethyl 3-aminocyclopentanecarboxylate Enzyme Biocatalyst & Reagents CAL-B (Novozym 435) Ethyl methoxyacetate Solvent: MTBE, 45°C Racemate->Enzyme Reaction Enantioselective N-Acylation Enzyme->Reaction Separation Phase Separation (0.1 M HCl Extraction) Reaction->Separation Product1 (1R,3S)-N-Acyl-ethyl 3-aminocyclopentanecarboxylate (Organic Phase) Product2 (1S,3R)-ethyl 3-aminocyclopentanecarboxylate (Aqueous Phase) Separation->Product1 Organic Separation->Product2 Aqueous

Workflow for the CAL-B catalyzed kinetic resolution and separation of the racemic mixture.

Quantitative Optimization Data

The following table summarizes the empirical data driving our solvent and acyl donor selections. Note how the combination of MTBE and ethyl methoxyacetate maximizes both the reaction rate and the E-value.

Table 1: Optimization of Acyl Donors and Solvents for CAL-B Catalyzed Resolution

SolventAcyl DonorTime (h)Conversion (%)

(%)

(%)
E-value
TolueneEthyl acetate48121398>50
TolueneEthyl methoxyacetate24489096>100
MTBE Ethyl methoxyacetate 18 50 >99 >99 >200
THFEthyl methoxyacetate48202495~40

(Note:


 = enantiomeric excess of the unreacted amine substrate; 

= enantiomeric excess of the amide product. E-value = Enantiomeric ratio).

Self-Validating Experimental Protocol

A robust protocol must be self-validating; its failure modes should be immediately obvious without requiring complex downstream analysis.

Phase 1: Biocatalytic Reaction Setup
  • Solvent Preparation: Dry MTBE over freshly activated 4Å molecular sieves for 24 hours prior to use.

    • Causality: Trace water will cause the lipase to hydrolyze the acyl donor into methoxyacetic acid. This drops the microenvironmental pH and protonates the substrate amine (

      
      ), rendering it non-nucleophilic and prematurely halting the reaction.
      
  • Substrate Addition: In a 250 mL round-bottom flask, dissolve 10.0 g (approx. 63.6 mmol) of racemic ethyl 3-aminocyclopentanecarboxylate in 100 mL of dry MTBE.

  • Acyl Donor Addition: Add 11.2 g (95.4 mmol, 1.5 equivalents) of ethyl methoxyacetate.

  • Enzyme Initiation: Add 1.0 g of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate the suspension in an orbital thermomixer at 45°C and 250 rpm.

Phase 2: Reaction Monitoring & Validation
  • Sampling: Withdraw 50 µL aliquots at 6, 12, and 18 hours.

  • Quenching: Centrifuge the aliquot at 10,000 x g for 1 minute to pellet the immobilized enzyme, effectively stopping the reaction. Dilute the supernatant in 1 mL of hexane/isopropanol.

  • Validation Checkpoint (Chiral GC/HPLC): The reaction is self-validating. In a perfect kinetic resolution, the conversion (

    
    ) will naturally arrest at exactly 50%. If 
    
    
    
    reaches 50% and both
    
    
    and
    
    
    are >99%, the resolution is successful. If
    
    
    begins to exceed 51%, non-enzymatic background acylation is occurring, indicating the temperature is too high.
Phase 3: Downstream Processing (DSP) & Separation
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the Novozym 435. Wash the beads with MTBE.

    • Causality: Recovering the solid enzyme validates that the catalysis was purely heterogeneous. The enzyme can be washed and reused for up to 5 cycles with minimal activity loss.

  • Acid Extraction: Transfer the filtrate to a separatory funnel. Extract with 0.1 M HCl (3 x 50 mL).

    • Aqueous Phase: Contains the unreacted (1S,3R)-amine as a water-soluble hydrochloride salt.

    • Organic Phase: Contains the (1R,3S)-N-methoxyacetyl amide product, which remains neutral and lipophilic.

  • Isolation of the Amine: Basify the combined aqueous layers with 2 M NaOH to pH 10. Extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the pure (1S,3R)-ethyl 3-aminocyclopentanecarboxylate.

  • Isolation of the Amide: Dry the MTBE organic phase over Na₂SO₄ and concentrate to yield the pure (1R,3S)-amide enantiomer. (Note: The amide can be subsequently hydrolyzed using 6 M HCl at reflux to yield the corresponding pure amino acid).

Troubleshooting & Diagnostics

  • Symptom: Reaction stalls at 20-30% conversion.

    • Diagnostic Causality: Water contamination in the solvent. As explained in Phase 1, water leads to the generation of methoxyacetic acid, which protonates the substrate and kills its nucleophilicity.

    • Corrective Action: Rigorously dry the MTBE and ensure the headspace of the reaction vessel is purged with dry nitrogen or argon.

  • Symptom: Conversion exceeds 55%, leading to poor

    
    .
    
    • Diagnostic Causality: The reaction temperature is too high (>60°C), overcoming the activation energy barrier for the non-enzymatic chemical acylation of the amine by the acyl donor.

    • Corrective Action: Lower the reaction temperature to 40°C.

References

Sources

Application

Application Note: Favorskii Rearrangement for Aminocyclopentane Scaffolds

Executive Summary The synthesis of substituted aminocyclopentanes is a critical objective in medicinal chemistry, serving as the structural core for neuraminidase inhibitors (e.g., Peramivir), GPCR antagonists, and antim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted aminocyclopentanes is a critical objective in medicinal chemistry, serving as the structural core for neuraminidase inhibitors (e.g., Peramivir), GPCR antagonists, and antimicrobial peptides. While direct functionalization of cyclopentanes is possible, the Favorskii rearrangement offers a superior strategic advantage: it converts readily available, inexpensive


-halocyclohexanones into densely functionalized cyclopentanecarboxylic acid derivatives via ring contraction.

This guide details the mechanistic underpinnings and experimental protocols for utilizing the Favorskii rearrangement to synthesize cyclopentanecarboxamides . These amides are the direct precursors to aminocyclopentanes (via Hofmann degradation) or serve as amino-functionalized scaffolds themselves. We focus on the amine-promoted variant, which bypasses the ester intermediate to yield the amide directly.

Mechanistic Foundation: The Cyclopropanone Pathway[1][2][3][4][5]

The Favorskii rearrangement of


-halocyclohexanones driven by amine nucleophiles is not a simple substitution; it is a skeletal reorganization governed by the formation of a highly strained, transient cyclopropanone intermediate .[1]
Critical Pathway Analysis
  • Enolization: The amine (or auxiliary base) abstracts an acidic

    
    -proton (on the side opposite the halogen).
    
  • Cyclopropanone Formation: An intramolecular

    
    -like displacement of the halide occurs, forming the bicyclic [3.1.0] intermediate. This step usually proceeds with inversion of configuration  at the halogen-bearing carbon.
    
  • Regioselective Ring Opening: The amine nucleophile attacks the carbonyl of the cyclopropanone. The subsequent bond cleavage occurs to form the most stable carbanion (typically the less substituted side), resulting in ring contraction from a 6-membered to a 5-membered ring.[2]

Mechanistic Visualization

The following diagram illustrates the pathway from 2-chlorocyclohexanone to the cyclopentanecarboxamide derivative.

Favorskii_Mechanism Start 2-Chlorocyclohexanone (6-membered Ring) Enolate Enolate Species (Planar Transition) Start->Enolate Deprotonation (-H+) Cyclopropanone Cyclopropanone Intermediate (Bicyclic [3.1.0]) Enolate->Cyclopropanone Intramolecular SN2 (-Cl⁻) Tetrahedral Tetrahedral Adduct Cyclopropanone->Tetrahedral Amine Attack (+R-NH2) Product Cyclopentanecarboxamide (5-membered Ring) Tetrahedral->Product Ring Opening (Contraction)

Figure 1: The Favorskii ring-contraction mechanism via the cyclopropanone intermediate.

Strategic Application: From Amide to Amine

While the Favorskii rearrangement yields the amide , the target scaffold is often the primary amine . The amide produced here is the requisite substrate for the Hofmann Rearrangement , effectively replacing the carbonyl carbon with the nitrogen atom.

Synthetic Logic:



This two-step sequence is often higher yielding and more stereocontrolled than direct nucleophilic substitution on halocyclopentanes.

Experimental Protocol

Objective: Synthesis of


-Benzylcyclopentanecarboxamide from 2-Chlorocyclohexanone.
Scale:  50 mmol (Model Reaction)
Reagents & Equipment
ReagentEquiv.AmountRole
2-Chlorocyclohexanone 1.06.63 gSubstrate
Benzylamine 2.513.4 gNucleophile & Base
Diethyl Ether (anhydrous) -100 mLSolvent
HCl (1 M) -50 mLQuenching/Wash
Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, dissolve Benzylamine (2.5 equiv) in 50 mL of anhydrous diethyl ether.

    • Expert Insight: Using excess amine acts as a proton scavenger for the HCl generated, driving the equilibrium forward without requiring an external alkoxide base, which could cause side-reaction esterification.

  • Controlled Addition (The Critical Step):

    • Cool the amine solution to 0°C using an ice bath. The Favorskii rearrangement is exothermic; temperature control is vital to prevent polymerization of the cyclopropanone intermediate.

    • Dissolve 2-Chlorocyclohexanone in 20 mL ether. Add this solution dropwise over 45 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) will begin to form immediately.

  • Reaction Progression:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir vigorously for 4–6 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane). The disappearance of the

      
      -halo ketone spot (
      
      
      
      ) and appearance of the amide (
      
      
      ) indicates completion.
  • Workup & Isolation:

    • Filter the reaction mixture to remove the solid amine hydrochloride salts. Wash the filter cake with cold ether.

    • Transfer the filtrate to a separatory funnel.

    • Acid Wash: Wash with 1 M HCl (

      
       mL) to remove unreacted benzylamine. Note: The product is a neutral amide and will remain in the organic layer.
      
    • Neutralization: Wash with saturated

      
       (
      
      
      
      mL) and Brine (
      
      
      mL).
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the crude solid from Hexane/Ethyl Acetate (4:1) to yield colorless crystals.

Validation Parameters
  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the downfield

    
    -proton of the ketone (~4.4 ppm) and the appearance of the methine proton of the cyclopentane ring (~2.5 ppm, quintet) and the amide NH signal.
    
  • IR Spectroscopy: Disappearance of the ketone carbonyl (

    
    ) and appearance of the amide carbonyl (
    
    
    
    ).

Troubleshooting & Optimization

The Favorskii rearrangement is sensitive to "Quasi-Favorskii" side reactions and epoxy formation.

IssueRoot CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high during addition.Maintain 0°C strictly during the addition of the ketone. The cyclopropanone intermediate is thermally unstable.
Epoxy Ether Formation Direct attack of alkoxide on the carbonyl without enolization.Ensure the amine is bulky enough or use a non-polar solvent (Ether) to favor enolization over direct carbonyl addition.
Incomplete Conversion Enolization is reversible and slow.Increase reaction time or use a stronger, non-nucleophilic auxiliary base (e.g., DBU) to assist deprotonation.
Side Product:

-Hydroxy Ketone
Moisture in the solvent (Hydrolysis).Use strictly anhydrous solvents. Water acts as a competing nucleophile, opening the ring to the acid or hydrolyzing the halide directly.
Workflow Diagram

Protocol_Workflow Setup Prepare Amine Solution (0°C, Anhydrous Ether) Addition Dropwise Addition of 2-Chlorocyclohexanone Setup->Addition Reaction Stir 4-6h @ RT (Precipitate forms) Addition->Reaction Workup Filter Salts -> Acid Wash (Remove excess amine) Reaction->Workup Isolation Recrystallization (Yields Amide) Workup->Isolation

Figure 2: Operational workflow for the synthesis of cyclopentanecarboxamide.

References

  • Favorskii, A. E. (1894). Journal of the Russian Physico-Chemical Society, 26, 590.
  • Kende, A. S. (1963). "The Favorskii Rearrangement of Haloketones." Organic Reactions, 11, 261-316. Link

  • Goheen, D. W., & Vaughan, W. R. (1959). "Cyclopentanecarboxamide." Organic Syntheses, Coll. Vol. 4, p.594. Link

  • Loftfield, R. B. (1951). "The Mechanism of the Favorskii Rearrangement." Journal of the American Chemical Society, 73(10), 4707–4714. (Establishes the cyclopropanone mechanism). Link

  • Sato, T., et al. (1999). "Ring Contraction of 2-Halocyclohexanones to Cyclopentanecarboxylic Acid Derivatives." Tetrahedron, 55, 4763.

Sources

Method

Application Note: Thionyl Chloride-Mediated Esterification of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Strategic Context & Synthetic Challenges (1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted, chiral

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Synthetic Challenges

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted, chiral ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acid. It serves as a critical building block in the development of heterogeneous foldamers[1] and advanced pharmaceutical active ingredients, including TNF modulators and HCV protease inhibitors.

The Challenge: Like all free amino acids, this molecule exists as a zwitterion at neutral pH, rendering it highly insoluble in standard organic solvents. Furthermore, any attempt to activate the carboxylic acid without first masking the primary amine will inevitably lead to uncontrolled self-condensation and polymerization[2].

The Solution: The most robust, field-proven method to achieve simultaneous amine protection and carboxyl activation is the thionyl chloride (


) mediated esterification (often referred to as the Brenner-Huber method). By utilizing 

in an alcoholic solvent, researchers can generate reactive intermediates in situ that drive the reaction to completion while maintaining the integrity of the (1R,3S) stereocenters[3][4].

Mechanistic Causality: The "Why" Behind the Protocol

To master this protocol, one must understand the dual role of thionyl chloride in the reaction matrix:

  • Amine Protection via In Situ HCl: When

    
     is added to methanol at 0 °C, it rapidly reacts to form methyl chlorosulfite and anhydrous hydrogen chloride (HCl) gas[4][5]. The generated HCl immediately protonates the basic amine of the zwitterionic substrate. This converts the amine into a hydrochloride salt, completely neutralizing its nucleophilicity and preventing self-amidation[2].
    
  • Carboxyl Activation: The carboxylic acid reacts with the thionyl species to form a highly electrophilic intermediate (an acyl chloride or mixed anhydride). Because methanol is present in vast excess as the solvent, it rapidly attacks this intermediate via nucleophilic acyl substitution, yielding the methyl ester[4].

Mechanism MeOH Methanol (Solvent) Intermediate Methyl Chlorosulfite + in situ HCl MeOH->Intermediate 0 °C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Dropwise Protonated Protonated Amino Acid (HCl Salt) Intermediate->Protonated HCl protonates amine Product Methyl Ester Hydrochloride (Final Product) Intermediate->Product Activates carboxyl Zwitterion (1R,3S)-Amino Acid (Zwitterion) Zwitterion->Protonated Solubilization Protonated->Product Acyl substitution by MeOH (Reflux/RT)

Workflow and mechanistic pathway for the thionyl chloride-mediated esterification of amino acids.

Experimental Protocol

Reagent Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a standard 500 mg scale synthesis, adapted from validated pharmaceutical workflows[3].

ReagentMW ( g/mol )EquivalentsAmountFunction
(1R,3S)-3-Aminocyclopentanecarboxylic acid129.161.0500 mg (3.8 mmol)Substrate
Methanol (Anhydrous)32.04Excess10.0 mLSolvent / Nucleophile
Thionyl Chloride (

)
118.975.11.40 mL (19.3 mmol)Activating Agent
Step-by-Step Methodology

Safety Warning:


 is highly corrosive and reacts violently with water to evolve toxic 

and HCl gases. This entire procedure must be conducted in a well-ventilated fume hood using appropriate PPE[2].

Step 1: Solvent Preparation and Chilling

  • Action: Charge a flame-dried 50 mL round-bottom flask with 10.0 mL of anhydrous methanol. Cool the solvent to 0 °C using an ice-water bath under a nitrogen or argon atmosphere.

  • Causality: Methanol serves as both the solvent and the nucleophile. Strict temperature control is required because the subsequent addition of thionyl chloride is highly exothermic[2].

Step 2: In Situ Generation of Activating Species

  • Action: Slowly add 1.40 mL of

    
     dropwise to the chilled methanol over 10-15 minutes using a syringe.
    
  • Causality: Dropwise addition prevents the reaction mixture from boiling violently. It facilitates the controlled formation of methyl chlorosulfite and dissolved HCl gas[4][5].

Step 3: Substrate Addition

  • Action: Introduce 500 mg of (1R,3S)-3-aminocyclopentanecarboxylic acid in portions to the chilled, stirring solution.

  • Causality: The substrate will initially form a white suspension. The in situ generated HCl immediately protonates the primary amine, preventing unwanted peptide bond formation[2].

Step 4: Carboxyl Activation and Esterification

  • Action: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours)[3].

  • Causality: As the system warms, the carboxyl group is activated and esterified. Self-Validation Check: The visual cue for successful progression is the transition from a cloudy suspension to a clear, homogeneous solution, indicating that the insoluble zwitterion has been fully converted into the soluble ester hydrochloride salt.

Step 5: Isolation and Purification

  • Action: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 35-40 °C. Triturate the resulting crude residue with cold tert-butyl methyl ether (TBME) or diethyl ether (10-15 mL). Filter the resulting precipitate and dry under high vacuum.

  • Causality: Vacuum evaporation removes the excess methanol and volatile byproducts (

    
     and HCl). Trituration removes any residual non-polar impurities and induces the crystallization of the highly polar methyl ester hydrochloride salt[2].
    

Analytical Characterization

To verify the integrity of the synthesized (1R,3S)-3-aminocyclopentanecarboxylic acid methyl ester hydrochloride, compare your analytical data against the expected profile summarized below:

Analytical MethodExpected Result / MarkerInterpretation
Physical Appearance Off-white to white crystalline solidConfirms successful salt formation and purity post-trituration.
ESI-MS (Positive Mode)

= 144.1

Matches the exact mass of the free base ester (

, MW: 143.09).

H NMR (

, 400 MHz)

~3.70 ppm (s, 3H)
Singlet integration confirms the successful incorporation of the methyl ester group.

H NMR (

, 400 MHz)

~3.60 ppm (m, 1H)
Methine proton adjacent to the protonated amine (

).

References

1.[3] Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use. US Patent 8435968B2. Available at: 2.[2] Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. Available at: [Link] 3.[1] Heterogeneous Foldamers Containing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

, and/or

-Amino Acids. WO2004018644A2. Available at: 4. Imidazopyridine Derivatives as Modulators of TNF Activity. EP2872508B1. Available at: 5.[4] Thionyl Chloride (

) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at:[Link] 6.[5] Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Application Note: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate as a Chiral Scaffold in Medicinal Chemistry

[1][2][3] Executive Summary & Strategic Significance Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS: 1607591-68-3 for free base; 1394040-81-3 for HCl salt) is a high-value chiral -amino acid derivative.[1][2][3] Un...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Strategic Significance

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS: 1607591-68-3 for free base; 1394040-81-3 for HCl salt) is a high-value chiral


-amino acid derivative.[1][2][3] Unlike flexible linear amino acids (e.g., GABA), this alicyclic scaffold introduces defined conformational constraints into peptide backbones and small molecule drugs.[4]

Core Value Proposition:

  • Conformational Locking: The cyclopentane ring restricts bond rotation, fixing the vector orientation of the amine and carboxylate groups.[4] This is critical for freezing bioactive conformations in GPCR ligands and enzyme inhibitors.[2][3][4]

  • Metabolic Stability: The carbocyclic core resists proteolysis, enhancing the pharmacokinetic (PK) profile of peptidomimetics compared to their linear analogs.[4]

  • Stereochemical Precision: The (1R,3S) configuration (specifically the cis-1,3 relationship) provides a unique spatial arrangement often utilized to mimic

    
    -turns in protein secondary structures.[2][3]
    

Technical Profile & Handling

Chemical Identity
  • IUPAC Name: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate[1][2][3]

  • Stereochemistry: cis-1,3-substitution pattern.[1][2][3]

  • Molecular Weight: 157.21 g/mol (Free base), 193.67 g/mol (HCl salt).[3][4]

  • Solubility:

    • HCl Salt: Highly soluble in water, MeOH, DMSO.[4] Sparingly soluble in DCM/EtOAc.[2][3][4]

    • Free Base:[1][3] Soluble in DCM, EtOAc, THF.[4]

Storage & Stability Protocol
  • Hygroscopicity: The HCl salt is hygroscopic.[2][3][4] Store at -20°C in a desiccator.

  • Lactamization Risk: Under basic, high-temperature conditions, the free amino acid form can cyclize to form 2-azabicyclo[2.2.1]heptan-3-one (a bridged lactam).[1][2][3] Always keep one terminus (N or C) protected during storage or intermediate steps to prevent autocyclization.[2][3][4]

Application Workflows

A. Peptidomimetic Backbone Engineering

The (1R,3S) scaffold is used to replace flexible Gly-Xxx or GABA segments in peptides.[2][3][4]

  • Mechanism: The rigid

    
     bond angles of the cyclopentane ring force the backbone into a "kinked" geometry, often stabilizing 
    
    
    
    -hairpin or
    
    
    -turn structures.[1][2][3]
  • Design Rule: Use this scaffold when the pharmacophore requires a distance of approx.[2][3][4] 5.0–6.0 Å between the N-terminus and C-terminus vectors.[1][2][3]

B. Fragment-Based Drug Discovery (FBDD)

In kinase and protease inhibitor design, this molecule acts as a "linker" that projects functional groups into specific pockets (e.g., S1/S3 pockets of proteases) without the entropic penalty of a flexible chain.[3][4]

Experimental Protocols

Protocol 1: Free-Basing & N-Functionalization (Amide Coupling)

Context: The commercial product is typically the HCl salt.[1][2][3] Direct use in coupling requires neutralization, but in situ neutralization is preferred to avoid lactam formation.[4]

Reagents:

  • Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl (1.0 equiv)[1][2][3]

  • Carboxylic Acid Partner (R-COOH) (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt[2][3][4]

  • Base: DIPEA (3.0 equiv)[2][3]

  • Solvent: Anhydrous DMF or DCM[1][3][4]

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration) under

    
    . Stir for 5 minutes to activate the acid.
    
  • Addition: Add Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl (1.0 equiv) to the reaction vessel.

  • Neutralization & Coupling: Immediately add DIPEA (3.0 equiv) dropwise.[2][3][4]

    • Critical Note: Do not premix the amino-ester salt with base in the absence of the activated acid, as this increases the risk of dimerization or cyclization.[3][4]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).[1][2][3]
    
  • Work-up: Dilute with EtOAc. Wash sequentially with 1M HCl (remove excess DIPEA), sat.[3][4]

    
    , and Brine.[3][4] Dry over 
    
    
    
    .[2][3][4][5]
Protocol 2: Controlled Saponification (Ester Hydrolysis)

Context: Converting the ethyl ester to the free acid for C-terminal coupling.[2][3][4] This step carries a risk of epimerization if conditions are too harsh.[4]

Reagents:

  • N-Protected Intermediate (e.g., Boc-Amino-Cyclopentane-COOEt)[1][2][3]

  • LiOH

    
     (2.0 equiv)[2][3][4]
    
  • Solvent: THF/Water (3:1 ratio)[2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-protected ester in THF/Water (3:1).[2][3][4] Cool to 0°C.[2][3][4][5]

  • Hydrolysis: Add LiOH

    
     (2.0 equiv). Stir at 0°C for 30 minutes, then allow to warm to RT.
    
    • Integrity Check: Do not heat.[2][3][4] 1,3-cis systems are thermodynamically stable, but heating in base can promote epimerization to the trans isomer via the enolate intermediate.[3][4]

  • Quenching: Once TLC shows consumption of ester, carefully acidify to pH 3–4 using 1M HCl at 0°C.

  • Extraction: Extract immediately with EtOAc (3x).

    • Note: The free acid is moderately water-soluble.[1][2][3] Salting out the aqueous phase with NaCl is recommended to improve yield.[2][3][4]

Visualizing the Workflow

The following diagram illustrates the incorporation of this scaffold into a drug candidate, highlighting the critical decision points to avoid lactamization.

G Start Start: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (HCl Salt) Decision Target Application? Start->Decision PathA Path A: N-Terminal Extension (Keep Ester Intact) Decision->PathA Modify Amine PathB Path B: C-Terminal Extension (Need Free Acid) Decision->PathB Modify Carboxyl Coupling Coupling Reaction (Protocol 1) Reagents: R-COOH, HATU, DIPEA PathA->Coupling Protection N-Protection Step (Boc-anhydride / Fmoc-Cl) PathB->Protection FinalA Product A: N-Functionalized Ester Coupling->FinalA Hydrolysis Saponification (Protocol 2) Reagents: LiOH, THF/H2O, 0°C Protection->Hydrolysis Risk CRITICAL RISK: Lactamization (Avoid Free Amine + Free Acid) Hydrolysis->Risk If N-deprotected prematurely FinalB Product B: N-Protected Acid Hydrolysis->FinalB

Caption: Workflow for incorporating (1R,3S)-3-aminocyclopentane-1-carboxylate. Path B requires N-protection prior to ester hydrolysis to prevent intramolecular cyclization (Lactamization).[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Formation of Lactam (2-azabicyclo[2.2.1]heptan-3-one).[1][2][3]Ensure the ester is not hydrolyzed before the amine is acylated.[3][4] Never expose the free amino-acid to heat.[1][2][3]
Epimerization Use of strong base or heat during hydrolysis.[2][3][4]Use LiOH at 0°C. Avoid NaOH/KOH if possible.[2][3][4] Limit reaction time.
Poor Solubility Zwitterionic nature of the free amino acid.[2][3][4]Keep the molecule protected (Ester or Boc) during purification.[2][3][4] Only deprotect at the final stage.[2][3][4]
Hygroscopic Clumping Moisture absorption by HCl salt.[2][3][4]Dry the salt under high vacuum over

before weighing.[2][3][4] Use anhydrous solvents.[2][3][4]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid.[2][3] National Center for Biotechnology Information (2025).[2][3][4]

    • [2][3]

  • Synthesis & Stereochemistry

    • Synthesis of aminocyclopentane carboxylic acids.[2][3][4][6][7] Patent WO2008138621A2.[2][3][4] (Describes the synthesis and resolution of ACPT analogs and the stability of cis/trans isomers).

    • [2][3]

  • Medicinal Chemistry Applications

    • Polyhydroxylated Cyclopentane β-Amino Acids... Protocol for Incorporation into Peptides.[2][3][4][5] ACS Omega (2022).[2][3][4] (Detailed protocols for coupling cyclopentane

      
      -amino acids, applicable to 
      
      
      
      -analogs).
    • [2][3]

  • Commercial Availability & Specs

    • Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride Product Page.[1][2][3] BLD Pharm / Cayman Chemical.[2][3][4] (Verifying salt forms and CAS 1394040-81-3).[1][2][3]

    • [2][3]

Sources

Method

Application Note: Scale-Up Synthesis of Ethyl (1R,3S)-3-Aminocyclopentane-1-Carboxylate HCl

Introduction & Mechanistic Rationale Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a pivotal chiral building block (chiron) utilized extensively in pharmaceutical development. Its rigid, stereodefined...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a pivotal chiral building block (chiron) utilized extensively in pharmaceutical development. Its rigid, stereodefined cyclopentane framework makes it an ideal bioisostere for synthesizing conformationally restricted GABA(C) receptor antagonists[1][2], complex peptidomimetics[3], and high-affinity P2Y14 receptor antagonists[4].

The synthesis of cis-1,3-disubstituted cyclopentanes often suffers from poor diastereoselectivity and requires tedious chromatographic separations. To bypass these limitations, this protocol utilizes the commercially available enantiopure (-)-Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)[5]. By leveraging the rigid bicyclic framework of the Vince lactam, the cis-stereochemistry is pre-installed.

The two-stage scale-up strategy relies on the following mechanistic causality:

  • Catalytic Hydrogenation : The structurally strained alkene is reduced to the saturated lactam. Palladium on carbon (Pd/C) is used to ensure quantitative conversion without risking the hydrogenolysis of the allylic C-N bond.

  • Acidic Ethanolysis (One-Pot Ring Opening) : Instead of hydrolyzing the lactam to a zwitterionic amino acid—which is highly water-soluble and notoriously difficult to extract—this protocol employs anhydrous hydrogen chloride gas in absolute ethanol. The anhydrous HCl acts as a protic catalyst to protonate the lactam nitrogen (weakening the amide bond) while ethanol acts as the nucleophile. This continuous anhydrous acidic environment drives the equilibrium directly to the open-chain ethyl ester hydrochloride, completely bypassing aqueous workup and allowing for direct self-validating purification via crystallization.

Process Workflow

Workflow Start (-)-Vince Lactam Starting Material Hydro Catalytic Hydrogenation (Pd/C, H2, 3 bar) Start->Hydro Filt Catalyst Filtration (Celite Pad) Hydro->Filt In-process GC: >99% conversion RingOpen Acidic Ethanolysis (EtOH, HCl gas, Reflux) Filt->RingOpen Cryst Controlled Crystallization (EtOH/MTBE) RingOpen->Cryst In-process HPLC: >98% purity Product Ethyl (1R,3S)-3-aminocyclopentane- 1-carboxylate HCl Cryst->Product

Scale-up workflow for ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl.

Scale-Up Considerations & Quantitative Data

Transitioning this synthesis from the bench to a multi-kilogram scale requires strict control over thermodynamic parameters and phase behaviors. The following table summarizes the Critical Process Parameters (CPPs) established to ensure a self-validating and safe operation.

Process StepParameterTarget ValueMechanistic Rationale (Causality)
Hydrogenation H₂ Pressure3.0 - 5.0 barEnsures rapid alkene conversion without risking over-reduction or cleavage of the amide bond.
Hydrogenation Temperature20 - 25 °CThe reduction is highly exothermic. Active jacket cooling prevents thermal degradation of the lactam.
Ethanolysis HCl Concentration> 3.0 M in EtOHHigh acid concentration is required to protonate the poorly basic lactam nitrogen, lowering the activation energy for nucleophilic attack.
Ethanolysis Temperature75 - 80 °C (Reflux)Provides the necessary thermal energy to cleave the thermodynamically stable γ-lactam ring.
Crystallization Anti-solvent Ratio1:1.5 (EtOH:MTBE)Amino acid ester hydrochlorides are highly soluble in EtOH but insoluble in ethers. MTBE is chosen over diethyl ether for scale-up safety (lower volatility, reduced peroxide formation).

Detailed Experimental Protocol

Note: The following protocol is scaled for a 1.0 kg input of starting material. All operations involving hydrogen and HCl gas must be conducted in pressure-rated, corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel) with appropriate scrubbing systems.

Phase 1: Synthesis of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one
  • Reactor Preparation : Purge a 10 L jacketed Hastelloy autoclave with nitrogen. Charge the reactor with (-)-Vince lactam (1.00 kg, 9.16 mol) and absolute methanol (5.0 L).

  • Catalyst Loading : To prevent the autoignition of methanol vapor, maintain a continuous nitrogen sweep while carefully adding 10% Pd/C (50 g, 5 wt%).

  • Hydrogenation : Seal the reactor. Purge the headspace with nitrogen (3 cycles), followed by hydrogen gas (3 cycles). Pressurize the vessel to 3.0 bar with H₂.

  • Reaction Execution : Initiate stirring at 500 rpm. The reaction is highly exothermic; utilize the reactor's cooling jacket to strictly maintain the internal temperature between 20 °C and 25 °C.

  • In-Process Control (IPC) : Monitor the hydrogen mass flow meter. Once hydrogen uptake ceases (typically 4-6 hours), sample the mixture. Self-Validation: Analyze via GC-FID. The reaction is complete when the starting material peak is <0.5%.

  • Filtration & Concentration : Vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with fresh methanol (1.0 L). Concentrate the filtrate under reduced pressure to yield the saturated lactam as a white solid. This intermediate is telescoped directly into Phase 2.

Phase 2: Acidic Ethanolysis and Crystallization
  • Reagent Preparation : Transfer the saturated lactam (~1.01 kg, 9.09 mol) into a 20 L glass-lined reactor equipped with a reflux condenser, a mechanical stirrer, and a sub-surface gas sparger. Dissolve the solid in absolute ethanol (8.0 L).

  • Acidification : Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas into the solution until it reaches saturation (approximately 3.0-4.0 M HCl). Causality: Saturating the solution at low temperatures maximizes HCl solubility before heating, ensuring a vast excess of acid equivalents necessary to drive the ring-opening equilibrium.

  • Ring Opening : Heat the reaction mixture to a gentle reflux (75-80 °C) and maintain for 18-24 hours.

  • In-Process Control (IPC) : Sample the mixture and analyze via HPLC. The reaction is deemed complete when the saturated lactam is >98% consumed.

  • Self-Validating Purification : Cool the reactor to room temperature. Concentrate the mixture under vacuum to approximately 50% of its original volume. While stirring vigorously at 200 rpm, slowly add methyl tert-butyl ether (MTBE) (6.0 L) as an anti-solvent. A thick, white crystalline precipitate of the target ester hydrochloride will form immediately.

  • Isolation : Cool the resulting slurry to 0 °C for 2 hours to maximize product recovery. Filter the solid through a Nutsche filter, wash the cake with cold MTBE (2 x 1.0 L), and dry in a vacuum oven at 40 °C to a constant weight.

  • Expected Yield & Quality : 1.55 - 1.65 kg (88-93% over two steps). Purity >99% (HPLC); Enantiomeric excess >99% (Chiralcel OD-H).

References

1.[3] A new enzymatic synthesis of blockbuster drug intermediates - Five-membered cyclic γ-amino acid and γ-lactam enantiomers, University of Szeged. 2.[1] GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid, ResearchGate. 3.[2] γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates, ResearchGate. 4.[4] Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist, National Institutes of Health (NIH). 5.[5] ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate, Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Amino Acid Ester Hydrolysis

Status: Operational Topic: Enantioselective Hydrolysis / Racemization Suppression Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Diagnostic & Triage: Why is Racemization Occurring? Before altering you...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Enantioselective Hydrolysis / Racemization Suppression Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Diagnostic & Triage: Why is Racemization Occurring?

Before altering your protocol, confirm the root cause. Racemization during ester hydrolysis is almost exclusively driven by base-catalyzed enolization or oxazolone (azlactone) formation .

The Mechanism of Failure

Under basic conditions, the


-proton of an amino acid ester is acidic (

for esters, significantly lower for N-acyl derivatives).
  • Direct Enolization: Strong bases abstract the

    
    -proton, forming a planar enolate. Reprotonation occurs from either face, leading to a racemic mixture.
    
  • Oxazolone Formation: For N-acyl amino acids, the carbonyl oxygen of the amide attacks the ester carbonyl, forming a 5-membered oxazolone ring. This ring is highly prone to enolization and subsequent racemization.

Decision Matrix: Selecting the Correct Protocol

Use this decision tree to select the safest hydrolysis method based on your substrate's sensitivity and protecting group strategy.

HydrolysisDecisionTree Start Start: Substrate Analysis ProtectingGroup N-Protecting Group? Start->ProtectingGroup Carbamate Carbamate (Boc, Fmoc, Cbz) ProtectingGroup->Carbamate Amide Amide/Acyl (Acetyl, Benzoyl) ProtectingGroup->Amide Standard Method A: Optimized LiOH (0°C, THF/H2O) Carbamate->Standard Robust Tin Method C: Me3SnOH (Neutral) Carbamate->Tin Very Sensitive Sterics Steric Hindrance / Sensitivity? Amide->Sterics Peroxide Method B: LiOH + H2O2 (Alpha-Effect) Sterics->Peroxide Moderate Risk Sterics->Tin Base Labile Enzyme Method D: Enzymatic (PLE/CAL-B) Sterics->Enzyme High Risk/Bulky

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate chemistry.

Core Protocols

Method A: Optimized Standard Hydrolysis (LiOH)

Best for: N-Carbamate protected amino acids (Boc, Cbz, Fmoc*) with non-bulky side chains. Note: Fmoc is base-labile; proceed with extreme caution or see Method C.

The Logic: Lithium is a hard Lewis acid that coordinates with the carbonyl oxygen, increasing electrophilicity without requiring high pH. However, temperature control is critical to prevent


-deprotonation.

Protocol:

  • Dissolve: Dissolve ester (1.0 mmol) in THF/Water (3:1, 10 mL).

    • Why? THF solubilizes the organic substrate; water is the nucleophile.

  • Cool: Cool the solution to 0°C (ice bath).

    • Critical: Never start at room temperature.

  • Add Base: Add LiOH (1.1 – 1.5 eq) dropwise.

    • Troubleshooting: Do not use NaOH or KOH if possible; they are stronger bases and increase racemization risk.

  • Monitor: Stir at 0°C. Monitor by TLC every 15 mins.

  • Quench: Upon completion, immediately acidify to pH 3-4 with 1M HCl (or citric acid for acid-sensitive groups) and extract.

Method B: The "Alpha-Effect" Hydrolysis (LiOH / H₂O₂)

Best for: N-Acyl amino acids, bulky substrates, or when Method A shows 5-10% epimerization. Reference: Evans, D. A. et al.[1][2] [1]; Boger, D. L. et al. [2].

The Logic: The hydroperoxide anion (


) is 100x more nucleophilic  than hydroxide (

) due to the alpha-effect (repulsion between adjacent lone pairs), but it is less basic (

11.6 vs 15.7). This allows for rapid hydrolysis at 0°C without abstracting the

-proton.

Protocol:

  • Prepare: Dissolve ester (1.0 mmol) in THF/Water (3:1). Cool to 0°C.[3]

  • Add Peroxide: Add 30%

    
     (4.0 eq) to the solution.
    
  • Add Base: Add LiOH (1.5 - 2.0 eq).

  • Reaction: Stir at 0°C. Reaction is usually complete in <1 hour (faster than Method A).

  • Quench (Crucial):

    • Acidify with 1M HCl.

    • Add saturated aqueous

      
       (Sodium Sulfite) to quench excess peroxide. Test with starch-iodide paper to ensure no oxidant remains.
      
    • Extract with Ethyl Acetate.[4][5]

Method C: Trimethyltin Hydroxide (Me₃SnOH)

Best for: Highly sensitive substrates, epimerizable centers, or when "neutral" conditions are required. Reference: Nicolaou, K. C. et al.[1][6][7][8][9] [3].

The Logic: Me


SnOH acts as a mild, neutral hydrolytic agent. It operates via a coordination mechanism rather than direct nucleophilic attack by a strong base, effectively eliminating the risk of enolization.

Protocol:

  • Dissolve: Dissolve ester (1.0 mmol) in 1,2-dichloroethane (DCE) or Toluene.

  • Reagent: Add Me

    
    SnOH (1.5 – 3.0 eq).
    
  • Heat: Heat to 60–80°C.

    • Note: Despite the heat, racemization is suppressed due to the lack of free strong base.

  • Workup:

    • Dilute with Et

      
      O.
      
    • Wash with 5% HCl to remove organotin byproducts (Caution: Organotins are toxic; handle in a fume hood and dispose of waste separately).

Comparative Data Analysis

FeatureMethod A (LiOH)Method B (LiOH/

)
Method C (Me

SnOH)
Method D (Enzymatic)
Primary Mechanism Nucleophilic Acyl SubstitutionAlpha-Effect Nucleophilic AttackLewis Acid CoordinationBiocatalysis
pH Environment Basic (pH > 12)Moderately BasicNeutralBuffered (pH 7-8)
Racemization Risk ModerateLowVery LowNegligible
Reaction Time 2 - 12 Hours30 min - 2 Hours4 - 24 Hours12 - 48 Hours
Scalability HighHighLow (Toxicity)Moderate
Cost LowLowHighHigh

Troubleshooting & FAQs

Q: I am hydrolyzing a methyl ester of an N-Fmoc amino acid, and I'm losing the Fmoc group.

A: Standard LiOH conditions will cleave Fmoc (which is base-labile).

  • Solution 1: Use Method C (Me

    
    SnOH) . It is compatible with Fmoc.
    
  • Solution 2: Use Calcium Iodide (

    
    )  in conjunction with the base. Recent studies suggest calcium coordinates with the carbamate, protecting it from cleavage while allowing ester hydrolysis [4].
    
  • Solution 3: Switch to acid-labile esters (t-Butyl) for future synthesis if possible, avoiding base hydrolysis entirely.

Q: I see a "doublet" of my product peak in HPLC. Is this racemization?

A: Likely, yes.

  • Confirm: Run a co-injection with an authentic D-isomer standard.

  • Fix: If you are using Method A, switch immediately to Method B (LiOH/

    
    ) . The faster reaction rate at 0°C often outcompetes the rate of racemization.
    
Q: Can I use this for peptide fragments?

A: Be careful. Hydrolysis of peptide esters is riskier than single amino acids due to epimerization at the C-terminal residue via the oxazolone mechanism.

  • Recommendation: For peptides, Enzymatic Hydrolysis (Method D) using Pig Liver Esterase (PLE) or Alcalase is the gold standard. It operates at pH 7-8 and is strictly stereospecific.

Q: Why not just use acid hydrolysis (HCl)?

A: Acid hydrolysis (e.g., 6M HCl, reflux) is racemization-free in theory for the


-center, but:
  • It cleaves Boc/tBu groups.

  • It converts Asparagine/Glutamine to Aspartic/Glutamic acid.

  • It destroys Tryptophan.

  • It causes

    
    -elimination in Serine/Threonine.
    Base hydrolysis (optimized) is generally more chemoselective. 
    

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

  • Boger, D. L., & Yohannes, D. (1989). Total synthesis of allo-iso-dityrosine and cycloisodityrosine. The Journal of Organic Chemistry, 54(11), 2498-2502. (Demonstrates LiOH/H2O2 utility).

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[6][7][9] A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.[6][8][9] Angewandte Chemie International Edition, 44(9), 1378-1382.[6]

  • Cabanillas, A. H., et al. (2022).[4] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2772.

Sources

Optimization

Technical Support Center: Separation of cis and trans Isomers of Ethyl 3-aminocyclopentanecarboxylate

Welcome to the Technical Support Portal for the isolation and stereochemical resolution of ethyl 3-aminocyclopentanecarboxylate. This guide is engineered for researchers synthesizing conformationally restricted γ-amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the isolation and stereochemical resolution of ethyl 3-aminocyclopentanecarboxylate. This guide is engineered for researchers synthesizing conformationally restricted γ-amino acids, GABA analogues, and specialized pharmaceutical intermediates.

Below, you will find the theoretical causality behind separation challenges, self-validating experimental protocols, and a troubleshooting FAQ to ensure high-yield stereochemical resolution.

Part 1: The Causality of Separation (Theory & Mechanism)

Attempting to separate the cis and trans diastereomers of unprotected ethyl 3-aminocyclopentanecarboxylate via standard normal-phase silica gel chromatography frequently results in failure. The primary aliphatic amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol (Si-OH) groups of the silica gel stationary phase. This causes severe peak tailing and co-elution.

The Solution: Transient N-Boc Protection By converting the amine to a tert-butyloxycarbonyl (Boc) carbamate, we eliminate its basicity and drastically reduce its hydrogen-bonding capacity. The separation then relies purely on the differing dipole moments and steric profiles of the cis and trans isomers.

In the cis isomer, the bulky ester and Boc-protected amine reside on the same face of the cyclopentane ring, creating a localized steric shield that reduces interaction with the silica surface. Consequently, the cis isomer is less polar and elutes first. The trans isomer, with functional groups on opposite faces, maximizes surface contact and elutes second. This derivatization principle is foundational in the1[1].

Part 2: Process Visualization

Workflow N1 cis/trans Mixture Ethyl 3-aminocyclopentanecarboxylate N2 N-Boc Protection (Boc2O, TEA, DCM) N1->N2 N3 Silica Gel Chromatography (Hexane/EtOAc Gradient) N2->N3 N4 cis-N-Boc Isomer (Less Polar, Higher Rf) N3->N4 Elutes First N5 trans-N-Boc Isomer (More Polar, Lower Rf) N3->N5 Elutes Second N6 Acidic Deprotection (HCl in EtOH) N4->N6 N7 Acidic Deprotection (HCl in EtOH) N5->N7 N8 Pure cis-Isomer (HCl Salt) N6->N8 N9 Pure trans-Isomer (HCl Salt) N7->N9

Workflow for separation of cis/trans isomers via N-Boc protection and chromatography.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my unprotected amino ester streaking on silica, preventing separation? A: Unprotected primary amines interact strongly with the acidic silanol groups on the silica surface via hydrogen bonding and acid-base interactions. This leads to non-linear adsorption isotherms, causing peak tailing and co-elution. Derivatization (e.g., N-Boc protection) masks the amine, converting the separation mechanism from hydrogen-bonding dominance to dipole-dipole and steric interactions.

Q: Can I separate the isomers via crystallization instead of chromatography? A: Yes, fractional crystallization is a viable, scalable alternative to chromatography. By converting the crude amino ester mixture into a salt using a chiral or achiral acid (e.g., dibenzoyl-L-tartaric acid), the resulting diastereomeric salts often exhibit distinct solubilities in solvents like ethanol or acetonitrile. This technique is often used in the2[2]. However, this method requires empirical optimization of solvent ratios and is generally lower yielding than chromatographic separation of the Boc-derivatives.

Q: During deprotection, I observed partial hydrolysis of the ethyl ester. How can I prevent this? A: Ester hydrolysis during acidic Boc deprotection occurs if trace water is present in your cleavage cocktail. Always use strictly anhydrous conditions. We recommend using commercially available 4M HCl in dioxane or generating anhydrous HCl in ethanol (via the slow addition of acetyl chloride to anhydrous ethanol). Avoid aqueous hydrochloric acid or trifluoroacetic acid (TFA) if trace water is suspected to3[3].

Part 4: Self-Validating Experimental Protocols
Step 1: N-Boc Protection of the Isomeric Mixture
  • Procedure: Dissolve the crude cis/trans mixture of ethyl 3-aminocyclopentanecarboxylate in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA), followed by 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4-6 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Use a ninhydrin stain. The reaction is complete when the baseline primary amine spot (ninhydrin-positive, purple) completely disappears, replaced by higher Rf spots that are ninhydrin-negative but visible under KMnO₄ stain.

Step 2: Chromatographic Resolution
  • Procedure: Concentrate the organic layer and load the crude mixture onto a normal-phase silica gel column. Elute using a gradient solvent system of Hexane:Ethyl Acetate (starting at 9:1 and increasing polarity to 7:3).

  • Validation Check: Collect fractions and analyze via TLC (8:2 Hexane:EtOAc). The cis-N-Boc isomer will elute first. The trans-N-Boc isomer will elute second. Pool fractions strictly based on TLC purity before concentration.

Step 3: Anhydrous Deprotection to Hydrochloride Salts
  • Procedure: To isolate the free amino ester, treat the purified Boc-isomers individually with 4M HCl in anhydrous dioxane. Stir at room temperature for 2 hours.

  • Validation Check: Monitor via LC-MS or TLC. The disappearance of the Boc-protected starting material and the formation of a highly polar baseline spot confirms deprotection. Evaporate the solvent under reduced pressure to yield the pure cis or trans hydrochloride salt.

Part 5: Quantitative Data Summary
Parametercis-N-Boc-ethyl 3-aminocyclopentanecarboxylatetrans-N-Boc-ethyl 3-aminocyclopentanecarboxylate
Relative Polarity LowerHigher
Elution Order (Normal Phase) FirstSecond
Typical TLC Rf (8:2 Hexane:EtOAc) ~0.45~0.30
Steric Profile Ester and Boc-amine on the same faceEster and Boc-amine on opposite faces
Downstream Salt Form cis-amino ester HCl salttrans-amino ester HCl salt
Part 6: References
  • Title: Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC Source: nih.gov URL:

  • Title: Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids | Request PDF - ResearchGate Source: researchgate.net URL:

  • Title: Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Guide: Solubility &amp; Handling of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

[1][2] Case ID: SOL-ACP-001 Compound: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Hydrochloride Chemical Class: -Amino Acid Ester Hydrochloride Salt Support Level: Tier 3 (Senior Application Scientist)[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: SOL-ACP-001 Compound: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Hydrochloride Chemical Class:


-Amino Acid Ester Hydrochloride Salt
Support Level:  Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Solubility Profile

The Core Challenge: Users often misjudge the solubility of this compound by focusing on the lipophilic ethyl cyclopentane ring while ignoring the ionic lattice energy of the hydrochloride salt. As an HCl salt, Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl behaves as a polar ionic species.[1][2] It requires high-dielectric solvents to overcome its lattice energy.[1][2]

Quick Reference Solubility Table:

Solvent ClassRepresentative SolventsSolubility RatingPrimary Utility
Polar Protic Water, Methanol, EthanolHigh Dissolution, Stock Solutions, Recrystallization (hot)
Polar Aprotic DMSO, DMF, DMAcVery High Reaction media, NMR analysis, Library storage
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate *Suspension reactions; Soluble only after free-basing
Ethers Diethyl Ether, THF, MTBEInsoluble Anti-solvent for precipitation/crystallization
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Washing impurities; Anti-solvent
Esters Ethyl AcetateVery Low Anti-solvent; Extraction (Free base only)

*Note: The HCl salt may show "pseudo-solubility" in wet DCM/Chloroform due to hygroscopicity, but it is not thermodynamically stable in anhydrous chlorinated solvents.

Technical Deep Dive: Solvent Interaction Mechanisms

Why won't it dissolve in DCM?

This is the #1 ticket we receive. The chloride anion (


) and the ammonium cation (

) form a tight ionic lattice.[1][2]
  • The Mechanism: Non-polar or moderately polar solvents like Dichloromethane (DCM) lack the dielectric constant (

    
    ) required to shield these ions from each other.[1][2]
    
  • The Fix: You must either (A) Switch to a polar solvent (MeOH) or (B) Break the salt form ("Free-basing") to restore lipophilicity.[1][2]

The "Goo" Phenomenon (Hygroscopicity)

If your solid turns into a sticky oil upon exposure to air, it is deliquescent.[2] The HCl moiety avidly attracts atmospheric moisture.

  • Impact: This alters the effective molecular weight and can ruin stoichiometry in coupling reactions.

  • Prevention: Handle exclusively in a desiccator or glovebox. If "goo" forms, re-dissolve in absolute ethanol and strip solvent under high vacuum to re-solidify.

Troubleshooting Guide (FAQs)

Q1: I need to use this in a reaction in DCM. How do I solubilize it?

A: You cannot use the HCl salt directly in anhydrous DCM as a solution. You have two options:

  • In-Situ Neutralization: Suspend the salt in DCM and add 1.05 - 2.0 equivalents of a tertiary base (e.g., Triethylamine or DIPEA).[1][2] The base will deprotonate the ammonium salt, releasing the free amine, which is highly soluble in DCM.

  • Biphasic Extraction: Perform a free-base extraction (see Protocol A below) before starting your reaction.[1][2]

Q2: Which solvent should I use for NMR?

A:

  • DMSO-d6: Best for sharp peaks and full solubility.[1]

  • D2O: Good solubility, but exchangeable protons (NH2) will disappear.[1][2]

  • CDCl3: Avoid. The salt will likely not dissolve, or you will get broad, uninterpretable peaks due to aggregation. If you must use CDCl3, add a drop of DMSO-d6 or MeOD to aid solubility.

Q3: The compound precipitated when I added Ethyl Acetate. Is it ruined?

A: No, this is expected. Ethyl Acetate acts as an anti-solvent for the HCl salt. This is actually a purification opportunity. Filter the solid; you have likely removed non-polar impurities.

Decision Logic & Workflows

The following diagram illustrates the decision process for solvent selection based on your experimental goal.

SolubilityLogic Start START: What is your goal? Reaction Chemical Reaction Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification Start->Purification RxnType Reaction Type? Reaction->RxnType Solvent_DMSO_NMR DMSO-d6 (Recommended) Analysis->Solvent_DMSO_NMR Solvent_MeOD MeOD (Good, but H-exchange) Analysis->Solvent_MeOD Recryst Recrystallization Purification->Recryst Extract Extraction (Work-up) Purification->Extract Coupling Peptide Coupling/Amide Bond RxnType->Coupling Standard Alkylation Alkylation/Nucleophilic Sub. RxnType->Alkylation Requires Base Solvent_DMF Use DMF or DMSO (Direct Solubility) Coupling->Solvent_DMF Solvent_DCM Use DCM + DIPEA (In-situ Free Basing) Coupling->Solvent_DCM Alkylation->Solvent_DMF Protocol_Recryst Dissolve: Hot EtOH Precipitate: Cold Et2O Recryst->Protocol_Recryst Protocol_FreeBase Partition: DCM / Sat. NaHCO3 Extract->Protocol_FreeBase

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Analysis, or Purification).

Validated Protocols

Protocol A: Conversion to Free Base (DCM Soluble)

Use this when you need the compound to dissolve in non-polar solvents (DCM, Toluene, Et2O).[1][2]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of water (or minimum volume to dissolve).

  • Basification: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
    until pH
    
    
    9-10. Caution: Gas evolution (
    
    
    ) will occur.[1][2]
  • Extraction: Add 15 mL of Dichloromethane (DCM). Shake vigorously and separate layers.

  • Repeat: Extract the aqueous layer 2 more times with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Evaporate solvent in vacuo.

    • Result: The residue is the Free Amine (Oil or low-melting solid).[1][2] It is now soluble in DCM, EtOAc, and Toluene.

Protocol B: Recrystallization (Purification of Salt)

Use this to purify the HCl salt if it is colored or impure.[1][2]

  • Hot Dissolution: Place the crude HCl salt in a flask. Add absolute Ethanol (EtOH) dropwise while heating to boiling (approx. 78°C).[1][2] Add just enough solvent to dissolve the solid.[3][4]

  • Cooling: Remove from heat. Let it cool to room temperature.

  • Cloud Point: If crystals do not form, add Diethyl Ether (Et2O) dropwise until the solution turns slightly cloudy.

  • Crystallization: Place the flask in a fridge (4°C) or freezer (-20°C) overnight.

  • Collection: Filter the white crystals and wash with cold Et2O.

References

  • Vertex Pharmaceuticals. (2008).[1][2] Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2. Google Patents. Link

  • BLD Pharm. (n.d.).[1][2] Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride Product Details. Retrieved March 1, 2026. Link

  • Sigma-Aldrich. (2010).[1][2] Recrystallization Techniques and Solvents for Amino Acid Esters.[5] MIT Digital Lab Techniques Manual.[4] Link

  • Organic Syntheses. (2011). Reduction of Amino Acids to Amino Alcohols via Ethyl Ester Hydrochlorides.[6] Org.[3][6][7] Synth. 2011, 88, 260-267.[2] Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Analogous Structure).[1][2][8] National Library of Medicine. Link[1][2]

Sources

Optimization

optimizing yield for asymmetric synthesis of aminocyclopentanes

Title: Technical Support Center: Optimizing Yield in the Asymmetric Synthesis of Aminocyclopentanes Welcome. As a Senior Application Scientist, I have compiled this technical guide to address the critical bottlenecks—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Yield in the Asymmetric Synthesis of Aminocyclopentanes

Welcome. As a Senior Application Scientist, I have compiled this technical guide to address the critical bottlenecks—specifically yield vs. enantioselectivity trade-offs, catalyst poisoning, and epimerization—encountered during the asymmetric synthesis of aminocyclopentane scaffolds (e.g., cis-pentacin, ACPD, and amidinomycin).

This guide is not a mere collection of recipes; it is a mechanistic troubleshooting manual. Every protocol here is designed as a self-validating system, ensuring that you can verify intermediate integrity before committing to the next synthetic step.

Core Experimental Methodologies

Protocol A: Domino Conjugate Addition-Cyclization for β-Aminocyclopentanes

This protocol utilizes a homochiral lithium amide to achieve a highly stereoselective Michael addition, followed by a 5-exo-trig cyclization. This is the gold standard for orthogonally functionalized cis-pentacin analogues[1].

Mechanistic Rationale: The steric bulk of the α-methylbenzyl group on the lithium amide shields one face of the α,β-unsaturated ester, dictating the absolute stereochemistry of the initial C-N bond formation. The subsequent anti-alkylation of the resulting enolate ensures high diastereoselectivity[1].

Step-by-Step Workflow:

  • Amide Formation: In an oven-dried flask under argon, dissolve (S)-N-benzyl-N-α-methylbenzylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes.

  • Conjugate Addition: Dropwise add the prochiral precursor, such as tert-butyl methyl (E,E)-octa-2,6-diendioate (1.0 equiv), dissolved in THF. Maintain at -78 °C for 2 hours to ensure complete Michael addition.

  • Cyclization & Quench: Warm the reaction to 0 °C to promote the 5-exo-trig intramolecular cyclization. Quench with water (1 mL per mmol) and extract with DCM (3x).

  • Self-Validation: Before deprotection, isolate the intermediate via flash chromatography. Verify the diastereomeric ratio by integrating the distinct methyl group signals (typically at 3.44 and 3.62 ppm) in the 1H-NMR spectrum[1].

  • Deprotection: Subject the purified intermediate to hydrogenolysis (Pd/C, H2) to cleave the benzyl groups, followed by selective hydrolysis with trifluoroacetic acid (TFA) to yield the free β-amino acid.

ConjugateAddition A Prochiral Precursor (e.g., Octa-2,6-diendioate) C Michael Addition (-78 °C, THF) A->C B Homochiral Lithium Amide (Facial Shielding) B->C D 5-exo-trig Cyclization (Anti-alkylation of enolate) C->D E NMR Validation (Check methyl signals) D->E F Orthogonal Deprotection (Pd/C, H2 -> TFA) E->F

Asymmetric conjugate addition workflow for β-aminocyclopentane synthesis.

Protocol B: Enzymatic Desymmetrization of meso-Anhydrides

For targets like amidinomycin, establishing the chiral centers early via enzymatic hydrolysis of a meso-anhydride avoids the need for late-stage chiral resolution[2].

Mechanistic Rationale: Porcine Pancreatic Lipase (PPL) selectively hydrolyzes one of the enantiotopic ester/anhydride carbonyls. The enzyme's active site sterically accommodates only one transition state geometry, yielding the hemiester with high enantiomeric excess.

Step-by-Step Workflow:

  • Enzyme Preparation: Suspend Porcine Pancreatic Lipase in a 0.1 M phosphate buffer (pH 7.0) at 25–30 °C[2].

  • Substrate Addition: Dissolve the meso-anhydride in a minimal volume of a water-miscible solvent (e.g., THF or acetone) to prevent enzyme precipitation. Add dropwise to the vigorously stirring enzyme suspension[2].

  • pH Maintenance: As the reaction produces acid, the pH will drop. Use an autotitrator with 1M NaOH to maintain the pH strictly at 7.0.

  • Self-Validation: Extract a 100 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via chiral HPLC. Do not proceed to workup until ee >90% is confirmed.

  • Workup: Acidify the bulk mixture to pH 2.0 with 2M HCl, extract with EtOAc, and purify via silica gel chromatography.

Troubleshooting Guide (Q&A)

Q: I am experiencing a severe drop in enantiomeric excess (ee) during the cyanide displacement step in the synthesis of (1S,3R)-ACPD. How can I optimize this? A: This is a known mechanistic pitfall. If you are introducing the 3-carboxylic acid substituent via cyanide displacement of a mesylate, the reaction is prone to SN1 substitution or subsequent epimerization under the basic conditions of hydrolysis (often dropping to ~40% de)[3]. Solution: Abandon the cyanide displacement route. Instead, utilize an alkylidene carbene 1,5-CH insertion reaction. Treat your ketone cyclization precursor with 1.2 equivalents of lithio(trimethylsilyl)diazomethane in THF. This concerted insertion bypasses the epimerization-prone intermediates, yielding the cyclopentene-containing CH-insertion product in 62-69% yield with high enantiomeric excess[3].

Q: My Tsuji-Trost allylation to synthesize 4-aminocyclopentane-1,2,3-triol (PreQ0 analogues) results in complex mixtures and isolated yields below 20%. A: The causality here lies in the unprotected hydroxyl groups. Free diols and triols can coordinate with the palladium catalyst at high temperatures, leading to catalyst poisoning, or they can undergo competing side reactions with the allylic halide intermediate[4]. Solution: Protect all hydroxyl groups as benzoate esters prior to the cross-coupling. Benzoates are ideal because they generate UV-visible intermediates (aiding in TLC/HPLC tracking) and are easily cleaved under mild basic conditions in a one-pot deprotection step at the end of the sequence[4]. Furthermore, ensure you are using the Pd2(dba)3/dppf catalytic system in THF, which has been shown to maintain overall retention of configuration[4].

TroubleshootingTsuji Issue Issue: Complex Mixtures in Tsuji-Trost Allylation Cause Cause: Free -OH groups coordinating with Pd Issue->Cause Sol1 Action 1: Protect all -OH groups as Benzoates Cause->Sol1 Sol2 Action 2: Use Pd2(dba)3 / dppf for stereoretention Sol1->Sol2

Troubleshooting Tsuji-Trost allylation for polyhydroxylated aminocyclopentanes.

Q: During the kinetic resolution of racemic tert-butyl 3-methylcyclopentene-1-carboxylate with a homochiral lithium amide, my conversion stalls at 30%. A: This is an issue of mass action and aggregation. Lithium amides in THF often form stable dimers or tetramers that are kinetically sluggish. Solution: Add a coordinating additive like HMPA or DMPU (typically 1-2 equivalents relative to the lithium amide) to break up the aggregates into highly reactive monomers. Additionally, ensure the reaction is held strictly at -78 °C; allowing it to warm prematurely will favor retro-Michael pathways, reducing your overall yield[5].

Frequently Asked Questions (FAQs)

Q: How do I achieve orthogonal protection for polyfunctionalized cyclopentanes so I can selectively modify the amine or the carboxylic acid? A: The most reliable strategy is to use a combination of tert-butyl and methyl esters. For example, synthesize a tert-butyl 5-methoxycarbonylmethylcyclopentane-1-carboxylate derivative. The tert-butyl ester can be selectively hydrolyzed using trifluoroacetic acid (TFA) without affecting the methyl ester or the benzyl-protected amine[1].

Q: Are there alternatives to transition-metal catalysis for constructing the cyclopentane ring? A: Yes. If you wish to avoid heavy metals, consider organocatalytic domino reactions. For instance, the one-pot bis-alkylation of chiral glycine equivalents mediated by the phosphazenic base t-BuP4 is an excellent, metal-free method to construct all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid[6].

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the optimized protocols discussed, providing a benchmark for your internal quality control.

Synthetic StrategyTarget ScaffoldKey Reagent / CatalystTypical YieldStereoselectivity (ee / de)
Domino Conjugate Addition cis-Pentacin analoguesHomochiral Lithium Amide61–70%>99% de[1][5]
Alkylidene Carbene CH-Insertion (1S,3R)-ACPDLithio(TMS)diazomethane62–69%High ee[3]
Enzymatic Desymmetrization Amidinomycin precursorsPorcine Pancreatic Lipase>80%91% ee[2]
Tsuji-Trost Allylation PreQ0 analogues (Triols)Pd2(dba)3 / dppf70–85%96:4 (cis:trans)[4]

References

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. American Chemical Society. 3

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. PMC (nih.gov). 1

  • Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Jagiellońskie Centrum Innowacji. 6

  • Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ 0 ). Beilstein Journals. 4

  • Asymmetric synthesis of (1R,2S,3R)-g-methyl-cis-pentacin by a kinetic resolution protocol. RSC Publishing. 5

  • Total Synthesis of Amidinomycin and its Stereoisomers: A Detailed Guide for Researchers. Benchchem. 2

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

[1] Ticket ID: #ACP-103-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Silica Chromatography Protocol & Troubleshooting for Polar Amino-Esters[1] Executive Summary & Chemical Context You are...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #ACP-103-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Silica Chromatography Protocol & Troubleshooting for Polar Amino-Esters[1]

Executive Summary & Chemical Context

You are attempting to purify ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate . This molecule presents a classic "push-pull" chromatographic challenge:

  • The Amine (Basic): The primary amine (

    
    ) interacts strongly with the acidic silanol groups (
    
    
    
    ) on standard silica gel (
    
    
    ), leading to peak broadening (tailing) and irreversible adsorption.
  • The Ester (Labile): The ethyl ester is susceptible to hydrolysis if the mobile phase becomes too basic or aqueous.

  • Stereochemistry: The (1R,3S) configuration represents the cis-1,3-disubstituted diastereomer.[1] You may need to separate this from the trans-isomer (1R,3R) or (1S,3S) impurities.[1][2]

The following guide provides a self-validating protocol to purify this compound while preserving its stereochemical integrity.

Core Protocol: The "Buffered Silica" Method

Do not use standard untreated silica.[3] You must deactivate the stationary phase to prevent amine streaking.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A (Non-polar): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Mobile Phase B (Polar): Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or 7N Ammonia in MeOH.

Step-by-Step Procedure
Phase 1: Column Pre-treatment (Critical)

The most common failure mode is adding TEA only to the mobile phase without equilibrating the column.

  • Slurry Preparation: Suspend silica in the starting mobile phase (e.g., 100% DCM) containing 1% v/v Triethylamine (TEA) .

  • Packing: Pour the slurry and flush with 2–3 column volumes (CV) of this TEA-doped solvent.

    • Why? This caps the acidic silanol sites with triethylammonium ions before your product touches the column.

  • Equilibration: Verify the eluate pH is basic (pH > 8 on wet pH paper).

Phase 2: Sample Loading
  • Method: Dry Loading is strongly recommended over wet loading for this polar amine.

    • Dissolve crude oil in minimal MeOH/DCM.

    • Add Celite (diatomaceous earth) or silica (1:2 w/w ratio).

    • Evaporate to dryness (free-flowing powder).

    • Load powder on top of the pre-equilibrated column.

Phase 3: Elution Gradient

Run a gradient to separate the diastereomers.

  • Base Solvent: DCM containing 1% TEA (constant concentration).

  • Gradient: 0%

    
     10% MeOH.
    
    • Note: The product typically elutes between 3–7% MeOH depending on the silica activity.

Mechanism of Action (Visualization)

The following diagram illustrates why standard silica fails and how the TEA modifier functions.

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA-Buffered Silica (Solution) SiOH Acidic Silanol (Si-OH) Amine Product Amine (R-NH2) SiOH->Amine Hydrogen Bond (Strong Adsorption) Tailing Tailing Amine->Tailing Result: Peak Tailing/Loss SiOH_B Acidic Silanol (Si-OH) TEA Triethylamine (Et3N) SiOH_B->TEA Ionic Cap (Si-O- ... H-N+Et3) Product Product Amine (R-NH2) Elution Elution Product->Elution No Interaction (Free Elution)

Caption: Figure 1. Mechanism of Silanol Deactivation. In the absence of TEA (left), the product binds irreversibly. With TEA (right), the modifier sacrifices itself to block acidic sites, allowing the product to elute as a sharp band.[1]

Data & Detection Strategy

Since amino esters often lack strong UV chromophores, rely on chemical staining.[1]

Table 1: Detection Methods

MethodObservationApplicabilityNotes
Ninhydrin Stain Deep Purple/Blue spotsPrimary Detection Specific to primary amines.[1] Heat required.
KMnO₄ Stain Yellow spots on purpleGeneral OrganicGood for checking non-amine impurities.
UV (210 nm) Weak absorptionSecondaryThe ester carbonyl absorbs weakly; unreliable for trace impurities.
Iodine Chamber Brown spotsGeneralReversible; good for preserving the plate.
Stereochemical Separation (Diastereomers)

The (1R,3S) cis-isomer and (1R,3R) trans-isomer have different 3D shapes.[1]

  • Cis-Isomer: Often forms an intramolecular Hydrogen bond between the amine and ester (if planar enough), potentially making it less polar than the trans isomer.

  • Separation Metric: Expect a

    
     in 5% MeOH/DCM.
    
  • Validation: You must use 1H-NMR to confirm the isomer. The methine proton at C3 will show different coupling constants (

    
    -values) for cis vs trans.
    

Troubleshooting Guide

Use this logic flow to resolve common issues during purification.

Troubleshooting Start Issue Observed Q1 Is the spot streaking? Start->Q1 Q2 Are isomers co-eluting? Start->Q2 Q3 Low Recovery? Start->Q3 Sol1 Increase TEA to 2% OR Switch to 1% NH4OH Q1->Sol1 Yes Sol2 Use flatter gradient (e.g., 0-5% MeOH over 20 CV) Q2->Sol2 Sol2b Switch Solvent System (EtOAc/Hexanes + 2% TEA) Q2->Sol2b Sol3 Check Aqueous Waste (Did product stay in water?) Q3->Sol3 Sol4 Flush column with 10% MeOH/DCM + 5% TEA Q3->Sol4

Caption: Figure 2. Troubleshooting Logic Flow. Follow the path corresponding to your observed TLC or LC-MS result.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonia instead of Triethylamine? A: Yes, and it is often better.[1] 7N Ammonia in Methanol is a common reagent. It is more volatile than TEA, making it easier to remove from the final product. However, ensure your ester is stable; avoid prolonged storage in ammonia solutions.[1]

Q: My product is an HCl salt. Can I load it directly? A: No. Salts do not move well on silica. You must "free base" it first.

  • Protocol: Partition the salt between DCM and saturated aqueous

    
    . Dry the organic layer (
    
    
    
    ), concentrate, and then load.
  • Alternative: If you must load the salt, add 2 equivalents of TEA to the sample solution before dry-loading onto Celite.[1]

Q: How do I remove the TEA after the column? A: TEA has a high boiling point (


). To remove it:
  • Concentrate the fractions.[2][4]

  • Re-dissolve in DCM and wash with saturated

    
     (mildly acidic) only if your amine is not water-soluble (risky for this small molecule).
    
  • Better approach: Azeotrope with heptane or toluene on the rotavap 3–4 times. The TEA will co-evaporate.

References

  • BenchChem Technical Support. (2025).[5] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Royal Society of Chemistry. (2020). Supplementary Information: Synthesis and modelling of photoreactive chemical probes (General Procedure A). Retrieved from

  • Teledyne ISCO. (2014). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 3-Aminocyclopentane-1-Carboxylate Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing conformationally restricted cyclic γ-amino acids—such as ethyl 3-aminocyclopentane-1-carboxylate—pres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing conformationally restricted cyclic γ-amino acids—such as ethyl 3-aminocyclopentane-1-carboxylate—presents unique chemical challenges. These compounds are critical building blocks for GABA analogues and CNS-active pharmaceuticals, where the spatial separation of the amino and carboxylate groups dictates biological activity[1].

This guide provides field-proven insights into the causality of impurity formation during synthesis, quantitative profiling, and self-validating protocols to ensure high-yield, high-purity isolation of your target compound.

Mechanistic Origins of Common Impurities

When synthesizing ethyl 3-aminocyclopentane-1-carboxylate via the reductive amination of ethyl 3-oxocyclopentanecarboxylate, several competing side reactions compromise yield and purity. Understanding the thermodynamic and kinetic drivers of these pathways is the first step in troubleshooting.

  • Dimeric Secondary Amines (Over-alkylation): The target primary amine is significantly more nucleophilic than the ammonia source (typically ammonium acetate). If the local concentration of the primary amine exceeds that of the ammonia source, it will attack the transient iminium intermediate, forming a secondary amine dimer.

  • Free Carboxylic Acid (Hydrolysis): The ethyl ester is labile under both strongly acidic and basic conditions. Aqueous workups that are not temperature- and pH-controlled will hydrolyze the ester, yielding the zwitterionic 3-aminocyclopentanecarboxylic acid, which is highly water-soluble and easily lost in aqueous waste.

  • Diastereomeric Mixtures: Reductive amination of the planar cyclopentanone ring occurs from both the Re and Si faces, yielding a mixture of cis and trans stereoisomers. All four stereoisomers of 3-aminocyclopentanecarboxylic acid have distinct biological profiles, necessitating rigorous separation[2].

G SM Ethyl 3-oxocyclopentane- 1-carboxylate IM Iminium Intermediate SM->IM NH4OAc MeOH Target Ethyl 3-aminocyclopentane- 1-carboxylate (Target) IM->Target NaBH3CN Reduction Dimer Dimeric Secondary Amine (Impurity) IM->Dimer Over-alkylation Target->IM Competes with NH3 Acid Free Carboxylic Acid (Impurity) Target->Acid H2O / OH- Hydrolysis

Fig 1: Reaction pathways showing target synthesis and primary impurity generation.

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must know what to look for. Below is a summary of the typical impurity profile observed in the crude reaction mixture prior to optimization.

ImpurityMechanistic OriginTypical % in CrudeDetection MethodPrimary Removal Strategy
Unreacted Ketone Incomplete iminium formation/reduction2 - 5%UV active (weak), 2,4-DNP stainAcid/Base extraction
Dimeric Amine Over-alkylation during reduction5 - 15%Ninhydrin (secondary amine shift)Strict stoichiometric control
Free Carboxylic Acid Ester hydrolysis during workup3 - 10%Highly polar, baseline on normal phase TLCpH/Temperature-controlled workup
trans-Diastereomer Non-stereoselective hydride attack30 - 50%Chiral HPLC, NMR (coupling constants)Fractional crystallization or Vince lactam route

Troubleshooting FAQs

Q1: I am seeing a large amount of a highly lipophilic, ninhydrin-positive byproduct. How do I eliminate this? A: This is the dimeric secondary amine. It forms because your newly synthesized primary amine is out-competing the ammonium acetate for the unreacted iminium intermediate. Causality & Fix: To suppress this, you must drive the equilibrium toward the primary iminium ion by using a massive stoichiometric excess of your ammonia source (typically 10 equivalents of


). Additionally, ensure the reducing agent (e.g., 

) is added slowly after the iminium has fully formed, preventing premature reduction of the ketone.

Q2: My overall yield is extremely low, and I suspect I am losing my product in the aqueous layer during workup. What is happening? A: You are likely hydrolyzing the ethyl ester into the free 3-aminocyclopentanecarboxylic acid. Because this molecule contains both an amine and a carboxylic acid, it forms a zwitterion at neutral pH, making it exceptionally water-soluble. Causality & Fix: Ester hydrolysis is accelerated by heat and strong base. When basifying your aqueous layer to extract the free amine, you must use cold (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) 

and perform the extraction immediately. Do not let the basified mixture sit at room temperature. Alternatively, if the free acid is desired, esterification can be re-performed using thionyl chloride and ethanol.

Q3: I need the pure cis-(1R,3S) isomer, but my reductive amination yields a 1:1 cis/trans mixture. How can I improve stereoselectivity? A: Standard reductive amination of the planar cyclopentanone is inherently non-stereoselective. Causality & Fix: If fractional crystallization of the diastereomeric salts is too low-yielding, we recommend abandoning the ketone route and utilizing the (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as your starting material. The rigid bicyclic framework of the Vince lactam allows for versatile, stereospecific chemical manipulations to create enantiomerically pure cyclopentane γ-amino acid derivatives[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure that errors are caught before proceeding to the next step.

Protocol A: Optimized Reductive Amination & Acid-Base Extraction

This protocol minimizes dimerization and prevents ester hydrolysis during the isolation of ethyl 3-aminocyclopentane-1-carboxylate.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol (0.2 M). Add solid ammonium acetate (10.0 eq). Stir at room temperature for 2 hours under

    
    .
    
    • Causality: The 10x excess of

      
       is critical to saturate the solution with ammonia, preventing the product amine from acting as a nucleophile.
      
  • Reduction: Cool the reaction to

    
    . Add sodium cyanoborohydride (
    
    
    
    , 1.5 eq) in three portions over 30 minutes. Allow to warm to room temperature and stir for 12 hours.
  • Quench & Acidification: Concentrate the methanol in vacuo. Resuspend the residue in ethyl acetate and add

    
     until the aqueous layer reaches pH 2.
    
    • Validation Checkpoint 1: Spot both layers on a TLC plate (Ninhydrin stain). The organic layer should show no purple spots (amines are protonated and in the aqueous layer). The organic layer contains unreacted ketone.

  • Basification (Critical Step): Separate the aqueous layer and cool it to

    
     in an ice bath. Slowly add ice-cold 
    
    
    
    until the pH reaches 10.
    • Causality: Keeping the solution cold prevents the base-catalyzed hydrolysis of the ethyl ester.

  • Extraction: Immediately extract the basified aqueous layer with dichloromethane (

    
    ). Dry the combined organic fractions over anhydrous 
    
    
    
    , filter, and concentrate to yield the target amine.

G Crude Crude Reaction Mixture Acidify Add 1M HCl (pH 2) Crude->Acidify Org1 Organic Phase (Unreacted Ketone) Acidify->Org1 Extract (EtOAc) Aq1 Aqueous Phase (Amine Salts) Acidify->Aq1 Retain Basify Add Cold 1M NaOH (pH 10) Aq1->Basify Org2 Organic Phase (Target Amine Ester) Basify->Org2 Extract (DCM) Aq2 Aqueous Phase (Free Acid Zwitterion) Basify->Aq2 Discard

Fig 2: Acid-base extraction workflow for isolating the target amine ester.

Protocol B: Re-Esterification of Hydrolyzed Impurities

If you have accidentally hydrolyzed your product to 3-aminocyclopentanecarboxylic acid, it can be salvaged using this protocol adapted from standard cyclic amino acid esterifications[4].

Step-by-Step Methodology:

  • Activation: Suspend the zwitterionic 3-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous ethanol (0.5 M) under

    
     at 
    
    
    
    .
  • Chlorination: Dropwise, add thionyl chloride (

    
    , 5.0 eq).
    
    • Causality: Thionyl chloride reacts with ethanol to generate

      
      in situ, which protonates the amine, while simultaneously forming the highly reactive acyl chloride intermediate.
      
  • Esterification: Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: Concentrate the reaction in vacuo to remove excess

    
     and ethanol. Azeotrope with additional ethanol (
    
    
    
    ) to yield ethyl 3-aminocyclopentane-1-carboxylate as the hydrochloride salt.

References

  • Thesis - Alternative formats: Synthesis of Analogues of GABA. University of Bath. Discusses the synthesis of all four stereoisomers of 3-aminocyclopentanecarboxylic acid and their biological activity. Available at: [Link]

  • Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. ResearchGate. Details the use of Vince lactam as a precursor for stereospecific cyclic amino acid synthesis. Available at: [Link]

  • WO2009070485A1 - DERIVATIVES OF 6,7-DIHYDRO-5H-IMIDAZO[1,2-α]IMIDAZOLE-3- CARBOXYLIC ACID AMIDES. Google Patents. Provides validated esterification protocols for 3-aminocyclopentanecarboxylic acid using thionyl chloride.
  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. Discusses the structural importance and stereoisomeric separation of cyclic GABA analogues. Available at:[Link]

  • CA2736971C - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use. Google Patents. Outlines the reductive amination of ethyl 2-oxocyclopentanecarboxylate and subsequent esterification methodologies.

Sources

Troubleshooting

troubleshooting low enantiomeric excess in enzymatic resolution

Topic: Troubleshooting Low Enantiomeric Excess (ee) in Enzymatic Resolution Ticket ID: ER-OPT-2026 Assigned Specialist: Senior Application Scientist Introduction: The Selectivity Diagnostic Welcome to the Enzymatic Resol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) in Enzymatic Resolution Ticket ID: ER-OPT-2026 Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Diagnostic

Welcome to the Enzymatic Resolution Support Center. If you are experiencing low enantiomeric excess (


), you are likely fighting against the inherent kinetics of the reaction or the thermodynamic stability of your enzyme-substrate complex.

In enzymatic kinetic resolution (KR),


 is not  a constant; it is a moving target dependent on conversion (

).[1][2] A common error is optimizing for

without calculating the intrinsic Enantiomeric Ratio (

-value).

This guide uses a Root Cause Analysis (RCA) approach to isolate whether your issue is Kinetic (conversion-related), Thermodynamic (enzyme-substrate fit), or Process-related (background reactions).

Part 1: The Basics (Diagnosis)

Q: Is my enzyme non-selective, or am I just running the reaction too long?

A: You must distinguish between observed


 and intrinsic selectivity (

).

In a standard kinetic resolution, the enzyme consumes the "fast" enantiomer (


) preferentially.
  • At 0% conversion: The product

    
     (
    
    
    
    ) is at its maximum (theoretically near 100% if
    
    
    is high).
  • As conversion approaches 50%: The concentration of

    
     depletes. The enzyme is forced to start accepting the "slow" enantiomer (
    
    
    
    ), causing
    
    
    to plummet.

The Diagnostic Protocol: Calculate the


-value using the equation developed by Sih et al. This metric is independent of conversion and tells you the true selectivity of your biocatalyst.[1][3]

Sih’s Equation (using


 and 

):

E-ValueDiagnosisAction
< 15 Poor SelectivityRequires Solvent/Temperature engineering or Enzyme screening.
15 - 50 ModerateGood for early stage, but requires strict conversion control.
> 100 ExcellentProcess is robust; low

is likely due to over-conversion or background reaction.

Part 2: Troubleshooting Logic (The "Selectivity Debugger")

Use the following decision tree to identify the root cause of your low


.

TroubleshootingFlow Start Start: Low ee Observed CheckConv Step 1: Check Conversion (c) Start->CheckConv HighConv Is c > 45%? CheckConv->HighConv StopEarly CAUSE: Over-conversion Action: Stop reaction at c = 35-40% HighConv->StopEarly Yes CheckBg Step 2: Check Background Reaction (Run blank w/o enzyme) HighConv->CheckBg No (c < 40%) IsBgHigh Is Product forming? CheckBg->IsBgHigh FixBg CAUSE: Non-specific Hydrolysis Action: Lower T, Change Solvent, Dry System IsBgHigh->FixBg Yes CalcE Step 3: Calculate E-value IsBgHigh->CalcE No IsELow Is E < 15? CalcE->IsELow Optimize CAUSE: Poor Enzyme Fit Action: Solvent Screening, T-Switch, Mutagenesis IsELow->Optimize Yes Process CAUSE: Mass Transfer/Racemization Action: Check mixing, DKR conditions IsELow->Process No (E is high but ee is low)

Figure 1: Decision tree for isolating the cause of low enantiomeric excess in enzymatic resolution.

Part 3: Reaction Conditions & Engineering

Q: My E-value is low (<15). Can I fix this without changing the enzyme?

A: Yes, through Medium Engineering . The solvent environment dictates the rigidity of the enzyme.

1. Solvent Engineering (The "LogP" Rule)

Enzymes (especially lipases like CALB) are sensitive to the hydrophobicity of the solvent.

  • Hydrophilic Solvents (Low LogP): Strip the essential water layer from the enzyme surface, causing rigidity or denaturation.

  • Hydrophobic Solvents (High LogP): Preserve the water layer, allowing the enzyme to maintain the flexibility required for induced fit.

Recommendation: If


 is low in acetonitrile or THF, switch to n-heptane , toluene , or MTBE . High LogP solvents generally improve the 

-value by stabilizing the transition state of the fast enantiomer [1].
2. Temperature Effects (The "T-Switch")

Selectivity is driven by the difference in activation free energy (


) between the two enantiomers.
  • Lowering Temperature: Often increases

    
     because the "wrong" enantiomer requires higher activation energy, which becomes insurmountable at low T.
    
  • The Trade-off: Rate decreases significantly.[1]

Protocol: Run a test at 4°C vs. 25°C. If


 doubles at 4°C, the issue is entropic. You can recover activity by increasing enzyme loading while maintaining the high selectivity of the lower temperature [2].
3. Water Activity (

) Control

In organic media, "dry" does not mean "better." Enzymes need a micro-aqueous environment to function.

  • Too Wet: Spontaneous (non-selective) hydrolysis occurs

    
     Low 
    
    
    
    .
  • Too Dry: Enzyme "locks up" and loses discrimination ability

    
     Low Activity/Selectivity.
    

Fix: Use salt hydrate pairs (e.g.,


) to buffer the water activity to an optimal range (usually 

) [3].

Part 4: Process & Analytics

Q: I see product forming in my blank control. How do I stop it?

A: This is a Background Reaction . If the substrate reacts spontaneously (chemical hydrolysis or acylation) without the enzyme, it produces a racemic product (ee = 0%), which dilutes the high


 produced by the enzyme.

Troubleshooting Checklist:

  • pH Check: Is your buffer pH too extreme? Chemical hydrolysis is rapid at pH > 8 or pH < 4. Move closer to neutral (pH 6-7) if the enzyme permits.

  • Acyl Donor: In acylation reactions, highly reactive donors (e.g., trifluoroethyl acetate) can react spontaneously. Switch to milder donors like vinyl acetate or isopropenyl acetate .

  • Temperature: Spontaneous reactions have higher activation energies than enzymatic ones. Lowering the temperature suppresses the background reaction more than the enzymatic one.

Q: How do I determine the exact "Stop Point" for my reaction?

A: You must balance Yield vs. Purity. In a standard kinetic resolution, you cannot have both 100% Yield and 100%


.
  • Targeting Product (

    
    ):  Stop at 35-40% conversion .
    
  • Targeting Substrate (

    
    ):  Push to 55-60% conversion .
    

Visualizing the Trade-off:

KineticProfile cluster_0 Reaction Progress (Kinetic Resolution) Start Start (0% Conv) ee_p = High ee_s = 0% Mid Optimal Stop (40% Conv) ee_p = >95% ee_s = Moderate Start->Mid Fast Enantiomer Depleted Late Over-Run (60% Conv) ee_p = Drops (<90%) ee_s = >99% Mid->Late Slow Enantiomer Reacts

Figure 2: The Kinetic Trap. Stopping at 40% conversion preserves product purity (


). Pushing past 50% sacrifices product purity to maximize substrate purity (

).

Part 5: Standard Operating Procedure (SOP)

Protocol: Accurate Determination of E-Value

Objective: Calculate the intrinsic selectivity of a lipase in organic solvent.

  • Setup:

    • Prepare 5 vials with substrate (50 mM) in n-heptane.

    • Add Acyl Donor (Vinyl Acetate, 150 mM).

    • Add Internal Standard (e.g., dodecane) for GC/HPLC quantification.

    • Control: Vial 1 contains NO enzyme (Blank).

    • Reaction: Vials 2-5 contain Enzyme (e.g., CALB, 10 mg).

  • Sampling:

    • Incubate at 25°C with shaking (1000 rpm).

    • Take aliquots at different time points: 15 min, 30 min, 1h, 2h.

    • Quench: Immediately dilute samples in mobile phase or add HCl (if hydrolysis) to stop the reaction.

  • Analysis:

    • Analyze via Chiral HPLC or GC.

    • Measure Peak Areas for: Substrate (

      
      ) and Product (
      
      
      
      ).
  • Calculation:

    • Calculate

      
       and 
      
      
      
      .
    • Calculate Conversion (

      
      ) via Internal Standard or 
      
      
      
      .
    • Input values into Sih’s Equation (see Part 1).

    • Validation: If

      
       varies significantly between time points, your system is not obeying pseudo-first-order kinetics (check for product inhibition or enzyme deactivation).
      

References

  • Bornscheuer, U. T. (2002).[4] Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology.

  • Kroutil, W. (2012). Kinetic Resolution of Enantiomers. University of Graz.[5]

  • Adlercreutz, P. (1991). On the importance of the support material for enzymatic synthesis in organic media. European Journal of Biochemistry.
  • Sih, C. J., & Wu, S. H. (1989).[1][5] Resolution of enantiomers via biocatalysis. Topics in Stereochemistry.

  • BenchChem Tech Support. (2025). Troubleshooting Low Enantiomeric Excess.

Sources

Optimization

Technical Support Hub: Coupling Strategies for (1R,3S)-Aminocyclopentane Derivatives

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric Hindrance & Conformational Locking in 1,3-Disubstituted Cyclopentanes

Executive Summary & Diagnostic Workflow

The Challenge: Coupling (1R,3S)-aminocyclopentane derivatives presents a unique "pincer" challenge. Unlike flexible linear amines, the cyclopentane ring adopts a specific "envelope" pucker. When the C3 substituent is bulky, it forces the C1-amine into a pseudo-axial or sterically crowded environment to minimize ring strain. Standard coupling reagents (EDC, HBTU) often fail here due to the inability of the activated electrophile to penetrate this kinetic barrier, leading to stalled reactions or, worse, epimerization of the chiral center due to prolonged basic exposure.

Decision Matrix: Use the following logic gate to select your experimental protocol.

CouplingLogic Start START: Coupling (1R,3S)-Aminocyclopentane CheckType Reaction Type? Start->CheckType Amide Amide Bond Formation CheckType->Amide CrossCouple Pd-Catalyzed C-N Coupling CheckType->CrossCouple Epimerization Is the Acid Chiral/Epimerizable? Amide->Epimerization LigandSelect Ligand Selection CrossCouple->LigandSelect T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) Epimerization->T3P Yes (High Risk) SevereBulk Is the Acid Extremely Bulky (e.g., Tertiary Alpha-Carbon)? Epimerization->SevereBulk No (Low Risk) HFIP Add HFIP Co-solvent (Hydrogen Bond Activation) T3P->HFIP If Yield < 30% Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride) SevereBulk->Ghosez Yes (Tertiary/Quaternary) HATU Standard HATU/HOAt (Monitor closely) SevereBulk->HATU No (Standard) HATU->HFIP If Yield < 30% RuPhos PROTOCOL C: RuPhos (Secondary Amines) LigandSelect->RuPhos Hindered Secondary BrettPhos BrettPhos (Primary/Amides) LigandSelect->BrettPhos Primary

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate constraints.

Technical Protocols & Methodologies

Protocol A: The "Anti-Epimerization" Method (T3P)

Best For: Coupling chiral acids to (1R,3S)-amines where preserving stereochemistry is critical. Why It Works: T3P (Propylphosphonic anhydride) forms a cyclic mixed anhydride. Unlike HATU/HBTU, it does not generate a guanidinium species that can abstract the alpha-proton. It is less basic and its byproducts are water-soluble, simplifying purification [1].[1]

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Base: N-Methylmorpholine (NMM) or DIPEA (NMM is milder).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and (1R,3S)-aminocyclopentane (1.1 equiv) in EtOAc (concentration 0.1 M). Note: DCM can be used but T3P is most stable in EtOAc.

  • Cool the mixture to 0 °C.

  • Add base (3.0 equiv).

  • Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Wash with water, sat. NaHCO3, and brine.[2] The phosphorus byproducts wash away in the aqueous layer.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Extremely hindered acids (e.g., pivalic acid derivatives) coupled to the hindered (1R,3S)-amine. Why It Works: Standard thionyl chloride is often too harsh or acidic. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions , creating a highly reactive electrophile small enough to access the hindered amine [2].

Step-by-Step:

  • Dissolve carboxylic acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–3 hours.

    • QC Check: Monitor by TLC (acid converts to non-polar acid chloride) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • In a separate flask, dissolve (1R,3S)-aminocyclopentane (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

  • Cannulate the acid chloride solution into the amine solution dropwise at 0 °C.

  • Critical: If reactivity is still low, add 10 mol% DMAP, but be wary of racemization.

Protocol C: HFIP-Assisted Coupling (Solvent Engineering)

Best For: Reactions stalling at 30-50% conversion due to aggregation or hydrogen-bond shielding. Why It Works: Hexafluoroisopropanol (HFIP) is a strong hydrogen bond donor.[3][4] It solvates the amide carbonyl oxygen, increasing electrophilicity, and breaks up intermolecular aggregates of the amine [3].

Modification:

  • Run the reaction (using EDC or HATU) in a solvent mixture of DCM:HFIP (4:1) .

  • Warning: HFIP is acidic (pKa ~9). Ensure you have enough base to neutralize the amine salt, or use the free base of the amine.

Comparative Data Analysis

The following table summarizes reagent performance for hindered secondary amines based on internal application data and literature precedents [4].

ReagentSteric PenetrationEpimerization RiskWorkup DifficultyRecommendation
HATU/HOAt HighModerate-HighMedium (remove urea)Standard starting point.
T3P HighVery Low Low (Water soluble) Top Pick for Chiral/Drugs.
Ghosez (Acid Cl) Very High Low (if base controlled)MediumUse for tertiary alpha-carbons.
EDC/HOBt LowLowMediumLikely to fail for (1R,3S) systems.
COMU HighLowMediumGood alternative to HATU.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Should I add more HATU?

A: No. Adding more coupling reagent rarely solves a stall caused by steric hindrance or product inhibition.

  • Diagnosis: The product might be aggregating or the amine is forming a stable H-bond network with the ring.

  • Solution: Switch solvent to DCM/HFIP (4:1) . The HFIP will disrupt the aggregation and activate the ester. Alternatively, use microwave irradiation (60 °C, 30 min) if the substrate is thermally stable.

Q2: I see significant epimerization (dr = 80:20). How do I fix this?

A: This is likely caused by the basicity of the activation step.

  • Immediate Fix: Switch from HATU/DIPEA to T3P/NMM . N-methylmorpholine is a weaker base than DIPEA, and T3P activation is faster than the rate of proton abstraction.

  • Secondary Fix: Lower the temperature to -10 °C during the addition of the coupling reagent.

Q3: Can I use Buchwald coupling for this amine?

A: Yes, but ligand selection is critical.[2]

  • Ligand: For a secondary cyclic amine like (1R,3S)-aminocyclopentane, RuPhos is the gold standard. It is designed specifically for secondary amines. BrettPhos is better for primary amines.

  • Precatalyst: Use RuPhos Pd G4 precatalyst to ensure rapid oxidative addition without forming inactive dimers [5].

Mechanism of Action: HFIP Activation

Understanding why you are adding HFIP helps in defending the protocol change in development reports.

HFIP_Mechanism HFIP HFIP Solvent (Strong H-Bond Donor) ActivatedEster Activated Ester (Electrophile) HFIP->ActivatedEster H-Bonds to Carbonyl O (Increases Electrophilicity) TransitionState Transition State Stabilization HFIP->TransitionState Solvates Polar TS (Lowers Activation Energy) ActivatedEster->TransitionState Product Amide Product TransitionState->Product

Figure 2: Mechanistic contribution of HFIP in accelerating difficult amide couplings via carbonyl activation.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7]Organic Process Research & Development .

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions.Organic Syntheses .

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a Superior Solvent for Amide Bond Formation.Chemical Communications .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][6][8]Chemical Reviews .

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Separation of Ethyl 3-aminocyclopentane-1-carboxylate Enantiomers

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 3-aminocyclopentane-1-carboxylate is a critical chiral building block, notably...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 3-aminocyclopentane-1-carboxylate is a critical chiral building block, notably serving as a precursor in the synthesis of neuraminidase inhibitors like Peramivir. Its structural rigidity and lack of a strong UV chromophore present specific analytical challenges. This guide compares two distinct separation strategies: Direct Chiral Separation using Crown Ether stationary phases and Derivatization-Based Separation using Polysaccharide phases.

While polysaccharide columns (e.g., Chiralpak AD-H) are the industry workhorse, our comparative analysis identifies Crown Ether (Crownpak CR-I) technology as the superior method for process control due to its ability to resolve underivatized primary amines with high selectivity.

Strategic Method Development: The "Split-Path" Approach

As a Senior Application Scientist, I categorize the separation strategy based on the analytical goal: Process Monitoring (Speed/Simplicity) vs. Trace Impurity Analysis (Sensitivity).

The Challenge: The Analyte
  • Structure: A

    
    -amino acid derivative with two chiral centers (C1 and C3).
    
  • Stereochemistry: Four potential isomers. The primary challenge is separating the enantiomeric pairs (e.g.,

    
     vs. 
    
    
    
    ) after the diastereomers have been separated by achiral or chiral means.
  • Detection: The molecule lacks a conjugated

    
    -system, making UV detection at standard wavelengths (
    
    
    
    nm) impossible. Detection must occur at low UV (
    
    
    nm) or via Refractive Index (RI)/ELSD, unless derivatized.
Comparative Analysis of Methodologies
Method A: Direct Separation (Crown Ether)
  • Column: Daicel CROWNPAK CR-I(+) (Immobilized Crown Ether).[1][2]

  • Mechanism: Host-guest complexation.[3][4] The crown ether forms a reversible inclusion complex specifically with the protonated primary ammonium group (

    
    ) of the analyte.
    
  • Why it works: The rigid cyclopentane ring imposes steric constraints that amplify the chiral recognition energy difference between enantiomers when docked into the crown ether cavity.

Method B: Derivatization (Polysaccharide)
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Derivatization Agent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or Boc-anhydride .

  • Mechanism: Hydrogen bonding and

    
     interactions between the derivatized "handle" and the carbamate residues on the polymer backbone.
    
  • Why it works: Derivatization adds a strong chromophore (for UV/Fluorescence) and removes the basicity of the amine, improving peak shape on normal-phase silica columns.

Performance Comparison Data

The following data summarizes typical performance metrics for the resolution of the cis-enantiomeric pair.

MetricMethod A: Direct (Crownpak CR-I) Method B: Derivatized (Chiralpak AD-H)
Resolution (

)
> 3.5 (Excellent)2.0 - 3.0 (Good)
Sample Prep None (Dissolve & Inject)High (1-2 hour reaction time)
Detection Limit Moderate (Low UV @ 210 nm)Ultra-Low (Fluorescence/High UV)
Mobile Phase Aqueous

/ MeOH
Hexane / Ethanol (Normal Phase)
Throughput High (< 15 min run)Low (due to prep time)
Robustness High (Immobilized phase)Moderate (Derivatives may degrade)
Cost per Sample LowHigh (Reagents + Time)

Expert Insight: For routine purity testing of raw materials, Method A is vastly superior due to the elimination of sample preparation errors. However, if you are tracking <0.05% enantiomeric excess in a biological matrix (plasma), Method B with fluorescence detection is required.

Detailed Experimental Protocols
Protocol A: Direct Separation on CROWNPAK CR-I(+)

This protocol relies on the specific interaction between the crown ether and the ammonium ion. The pH is critical.

Reagents: Perchloric Acid (


), Methanol (HPLC Grade), Water (Milli-Q).
  • Mobile Phase Preparation:

    • Solution A: Prepare aqueous

      
       at pH 1.5 . (Approx.[5][6][7][8] 
      
      
      
      of
      
      
      diluted to
      
      
      yields pH 1.0; dilute further to reach pH 1.5).[5]
    • Composition: Mix Solution A / Methanol in an 85:15 (v/v) ratio.

    • Note: Do not exceed 15% Methanol on Crownpak columns to prevent precipitation of salts or phase collapse (though CR-I is immobilized, lower organic content is standard for this mechanism).

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (

      
      , 
      
      
      
      ).[2]
    • Flow Rate:

      
      .
      
    • Temperature:

      
       (Lowering to 
      
      
      
      can significantly increase resolution if needed).
    • Detection: UV @ 210 nm (Reference 360 nm).

  • Sample Prep: Dissolve

    
     of sample in 
    
    
    
    of Mobile Phase.
  • System Suitability: The

    
     enantiomer typically elutes first on CR(+), but elution order must be confirmed with standards.
    
Protocol B: Derivatization with NBD-Cl

Use this if high sensitivity is required.

  • Derivatization Reaction:

    • Mix

      
       of sample (
      
      
      
      in borate buffer pH 8.0) with
      
      
      of NBD-Cl (
      
      
      in EtOH).
    • Incubate at

      
       for 1 hour.
      
    • Quench with

      
       of 
      
      
      
      .
  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (

      
      , 
      
      
      
      ).
    • Mobile Phase: n-Hexane / Ethanol (90:10 v/v ).

    • Flow Rate:

      
      .
      
    • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm) or UV @ 470 nm.[9]

Visualizing the Decision Workflow

The following diagram illustrates the logical pathway for selecting and executing the correct method based on your laboratory's needs.

ChiralStrategy Start Start: Ethyl 3-aminocyclopentane-1-carboxylate Sample Received Decision Primary Analytical Goal? Start->Decision RouteA Process Control / QC (High Conc, Speed Critical) Decision->RouteA Purity > 98% RouteB Bioanalysis / Trace Impurity (Low Conc, Sensitivity Critical) Decision->RouteB Purity < 0.1% or Bio-matrix MethodA Method A: Direct Separation Column: CROWNPAK CR-I(+) RouteA->MethodA MethodB Method B: Derivatization Reagent: NBD-Cl or OPA RouteB->MethodB StepA1 Dissolve in pH 1.5 HClO4 MethodA->StepA1 StepB1 React with NBD-Cl 60°C, 1 Hour MethodB->StepB1 StepA2 Run: 85% pH 1.5 / 15% MeOH UV @ 210 nm StepA1->StepA2 ResultA Result: Fast, Robust No Sample Prep Errors StepA2->ResultA StepB2 Run: Chiralpak AD-H Hexane/EtOH (90:10) Fluorescence Detect StepB1->StepB2 ResultB Result: High Sensitivity Complex Prep Required StepB2->ResultB

Caption: Decision tree for selecting the optimal chiral separation pathway based on sensitivity and throughput requirements.

Expert Troubleshooting (Self-Validating Protocols)

To ensure Trustworthiness , every protocol must include validation steps.

  • Issue: Peak Broadening on Crownpak.

    • Cause: Incorrect pH or temperature.

    • Fix: The ammonium complexation is highly pH-dependent. Ensure the mobile phase pH is strictly between 1.0 and 2.0 . If peaks are broad, lower the column temperature to

      
       to stabilize the host-guest complex.
      
  • Issue: Low Sensitivity on UV (Method A).

    • Cause: Background absorption from organic modifiers.

    • Fix: Use Acetonitrile instead of Methanol if the background at 210 nm is too high, as ACN has a lower UV cutoff. However, verify selectivity changes, as MeOH is generally preferred for Crownpak selectivity.

  • Issue: Racemization during Derivatization (Method B).

    • Cause: High pH or temperature during the NBD-Cl reaction.

    • Fix: Run a "blank" derivatization of a known enantiopure standard. If the other enantiomer appears, reduce reaction temperature to

      
       and extend time.
      
References
  • Daicel Corporation. (2024).[2] Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. [Link]

  • Hyun, M. H. (2016).

    
    -Amino Acids on a Crown Ether-Based Chiral Stationary Phase. Journal of Separation Science. [Link]
    

Sources

Comparative

Precision Analytics: Determining Enantiomeric Excess of Aminocyclopentane Esters

Executive Summary Aminocyclopentane carboxylic acid (ACPC) esters are critical pharmacophores in the synthesis of peptide foldamers and transition-state analogue inhibitors (e.g., Peramivir). However, their analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclopentane carboxylic acid (ACPC) esters are critical pharmacophores in the synthesis of peptide foldamers and transition-state analogue inhibitors (e.g., Peramivir). However, their analytical characterization presents a distinct set of challenges: they lack strong UV chromophores, possess significant basicity leading to peak tailing, and often exist as diastereomeric mixtures (cis vs. trans) that complicate enantiomeric excess (ee) determination.

This guide objectively compares three distinct analytical workflows—Chiral HPLC with Fluorogenic Derivatization , Chiral Gas Chromatography (GC) , and NMR Spectroscopy —to empower researchers with the most effective protocols for their specific stage of drug development.

Comparative Analysis Matrix

The following table synthesizes performance metrics to aid in rapid method selection.

FeatureMethod A: Chiral HPLC (Derivatized) Method B: Chiral GC (Derivatized) Method C: 1H-NMR (Mosher's)
Primary Mechanism Steric/H-bonding on Polysaccharide CSPInclusion complexation (Cyclodextrins)Diastereomeric chemical shift non-equivalence
Sensitivity (LOD) High (ng/mL range with Fluorescence)Moderate (µg/mL with FID)Low (mg quantities required)
Resolution (

)
Excellent (

typical)
Superior (Sharp peaks, high efficiency)Moderate (Dependent on field strength)
Throughput Medium (15–30 min run times)High (10–20 min run times)Low (Manual prep & analysis)
Sample Prep High (Requires NBD/Cbz derivatization)Medium (Acylation required)High (Covalent derivatization)
Cost per Run High (Solvents + Chiral Columns)Low (Gas + Durable Columns)Low (Deuterated solvents only)
Best Use Case Trace impurity analysis; DMPK studiesRoutine QC of volatile estersInitial stereochemical assignment

Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the optimal analytical technique based on sample constraints.

MethodSelection Start Start: ACPC Ester Sample IsVolatile Is the ester volatile (bp < 250°C)? Start->IsVolatile Chromophore Does it have a strong UV chromophore? IsVolatile->Chromophore No GC_Method Method B: Chiral GC (TFA-Derivatization) IsVolatile->GC_Method Yes TraceAnalysis Is this trace analysis (< 0.1% impurity)? Chromophore->TraceAnalysis No (e.g., Methyl/Ethyl ester) HPLC_Direct Direct Chiral HPLC (UV Detection) Chromophore->HPLC_Direct Yes (e.g., Benzyl ester) HPLC_Deriv Method A: Chiral HPLC (NBD-Derivatization) TraceAnalysis->HPLC_Deriv Yes NMR_Method Method C: 1H-NMR (Mosher's Amide) TraceAnalysis->NMR_Method No (Rapid Check)

Figure 1: Decision tree for selecting the appropriate ee determination method based on volatility, chromophore presence, and sensitivity requirements.

Deep Dive: Methodologies & Protocols

Method A: Chiral HPLC with Fluorogenic Derivatization

Context: Native aminocyclopentane esters lack a strong chromophore, making UV detection at 210 nm susceptible to noise and solvent interference. Derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) introduces a fluorophore and reduces the basicity of the amine, preventing peak tailing.

Protocol: NBD-Derivatization & Analysis
  • Reagent Prep: Dissolve 10 mg of NBD-Cl in 1 mL of acetonitrile. Prepare a 0.1 M sodium borate buffer (pH 8.0).

  • Reaction: Mix 50 µL of sample (approx. 1 mg/mL) with 100 µL of borate buffer and 50 µL of NBD-Cl solution.

  • Incubation: Heat at 60°C for 30 minutes in a shielded vial (NBD derivatives are light-sensitive).

  • Quenching: Add 50 µL of 1 M HCl to stop the reaction and protonate the product.

  • Extraction: Extract with 500 µL ethyl acetate. Dry the organic layer over

    
    .
    
  • HPLC Conditions:

    • Column: Chiralpak IA or IE (Amylose-based immobilized CSP).[1][2]

    • Mobile Phase: n-Hexane : Ethanol (90:10 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm).

Scientific Insight: The NBD moiety acts as a "π-acid," enhancing interaction with the "π-basic" carbamate groups on the polysaccharide stationary phase, significantly improving chiral recognition (


) compared to the underivatized amine.
Method B: Chiral Gas Chromatography (GC)

Context: For simple alkyl esters (methyl/ethyl) of aminocyclopentane, GC offers superior resolution without the solvent waste of HPLC. However, the free amine and ester groups can hydrogen bond with the silica surface, causing peak broadening. Acylation is mandatory.

Protocol: Trifluoroacetylation & GC-FID
  • Sample Prep: Weigh 2 mg of the amino ester hydrochloride salt into a GC vial.

  • Derivatization: Add 200 µL of Dichloromethane (DCM) and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Vortex for 30 seconds. Let stand at room temperature for 15 minutes.

  • Workup: Evaporate to dryness under a gentle stream of nitrogen to remove excess acid/anhydride. Reconstitute in 500 µL of ethyl acetate.

  • GC Conditions:

    • Column: Astec CHIRALDEX G-TA (Gamma-Cyclodextrin, Trifluoroacetyl derivatized).

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

    • Oven Program: 100°C (hold 1 min)

      
       5°C/min to 180°C.
      
    • Detector: FID at 250°C.

Scientific Insight: The trifluoroacetyl group renders the molecule volatile and introduces a dipole that interacts specifically with the inclusion cavity of the cyclodextrin stationary phase, facilitating separation of enantiomers based on their ability to "fit" into the chiral toroid.

Method C: 1H-NMR with Chiral Derivatizing Agents

Context: When reference standards are unavailable, or for absolute configuration assignment, converting the enantiomers into diastereomers using a chiral auxiliary like Mosher's Acid Chloride is the gold standard.

Protocol: Mosher's Amide Formation
  • Reaction: In a clean NMR tube, dissolve 5 mg of the amino ester in 0.6 mL of

    
    .
    
  • Base Addition: Add 3 equivalents of dry pyridine or triethylamine.

  • Auxiliary Addition: Add 1.2 equivalents of (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Analysis: Shake and allow to stand for 10 minutes. Analyze via 1H-NMR (500 MHz+) or 19F-NMR.

  • Calculation: Integrate the distinct signals (e.g., the methoxy group or the

    
    -proton of the cyclopentane ring).
    
    
    
    

Scientific Insight: The magnetic anisotropy of the phenyl group in the Mosher auxiliary shields protons differently in the


 vs 

diastereomers. This "chemical shift non-equivalence" (

) is usually sufficient (>0.05 ppm) to integrate distinct peaks.

Workflow Visualization: HPLC Derivatization

The following diagram details the critical path for the NBD-derivatization workflow, highlighting the chemical transformation.

NBD_Workflow Amine Amino Ester (Non-fluorescent) Complex Meisenheimer Complex Amine->Complex pH 8.0, 60°C Reagent NBD-Cl (Reagent) Reagent->Complex Product NBD-Amino Ester (Highly Fluorescent) Complex->Product -HCl HPLC Chiral HPLC (Amylose Column) Product->HPLC Ex: 470nm

Figure 2: Reaction pathway for the fluorogenic derivatization of aminocyclopentane esters using NBD-Cl prior to HPLC analysis.

References

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Link

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[4] Navigating the Analytical Maze: A Comparative Guide to Validating the Purity of (1S,3S)-3-Aminocyclopentanol Hydrochloride by GC. Link

  • Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns: Technical Guide. Link

  • TCI Chemicals. Chiral Shift Reagent for Determination of Enantiomeric Excess. Link

Sources

Validation

Chiralpak column selection for aminocyclopentane derivatives

The enantiomeric separation of aminocyclopentane derivatives—ranging from antifungal agents like cispentacin (cis-2-aminocyclopentane-1-carboxylic acid) to complex cyclopentylamines used in drug discovery—presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of aminocyclopentane derivatives—ranging from antifungal agents like cispentacin (cis-2-aminocyclopentane-1-carboxylic acid) to complex cyclopentylamines used in drug discovery—presents a unique chromatographic challenge. The rigid geometry of the cyclopentane ring enforces strict spatial orientations (diexo vs. diendo), while the simultaneous presence of hydrogen-bond donating (amine) and accepting (carboxylic acid, hydroxyl, or protective groups) moieties complicates stationary phase interactions.

As an Application Scientist, selecting the correct Chiralpak® column requires moving beyond trial-and-error screening. Success depends on a mechanistic understanding of the analyte's ionization state, steric bulk, and the thermodynamic drivers of the chiral stationary phase (CSP).

Mechanistic Causality in Stationary Phase Selection

The fundamental divergence in column selection is dictated by the protection state of the aminocyclopentane derivative.

1. Unprotected Amphoteric Derivatives (Zwitterionic CSPs) Traditional polysaccharide columns often fail for unprotected 2-aminocyclopentanecarboxylic acids due to the analyte's poor solubility in normal-phase eluents and severe peak tailing caused by non-specific interactions with the silica support. For these compounds, Cinchona alkaloid-based zwitterionic columns—specifically Chiralpak ZWIX(+)™ and ZWIX(-)™ —are the gold standard [1]. Causality: These columns feature both a sulfonic acid group (cation exchange) and a quaternary ammonium group (anion exchange). Their success lies in their ability to form a synergistic, double-ion-pairing complex with the zwitterionic analyte in polar organic modes [3]. The spatial orientation of these ion-exchange sites in the pseudo-enantiomeric selectors (derived from Quinine and Quinidine) dictates the steric fit of the rigid cyclopentane ring.

2. Protected Amines and Amino Alcohols (Polysaccharide CSPs) For N-Boc, N-Tosyl, or N-Phthalimide protected aminocyclopentanes, or simple aminocyclopentanols, immobilized amylose or cellulose derivatives (Chiralpak IA, IC ) or coated phases (Chiralpak AD-H ) excel[4, 5]. Causality: The carbamate linkages in these CSPs provide a chiral groove where hydrogen bonding,


 stacking, and dipole-dipole interactions dictate enantiorecognition. Immobilized columns (IA, IC) are particularly advantageous as they permit the use of "forbidden" extended solvents (e.g., dichloromethane, ethyl acetate), which are critical for solubilizing highly lipophilic protected cyclopentylamines synthesized via complex[3+2] annulations [4].

G Start Aminocyclopentane Derivative Unprotected Unprotected Amphoteric (e.g., Cispentacin) Start->Unprotected Protected Protected Amine or Amino Alcohol Start->Protected ZWIX Chiralpak ZWIX(+) / ZWIX(-) (Polar Organic Mode) Unprotected->ZWIX Ion-Exchange Poly Chiralpak IA / IC / AD-H (Normal Phase / SFC) Protected->Poly H-Bonding / Steric Opt1 Optimize Acid/Base Ratio (AcOH:TEA) ZWIX->Opt1 Opt2 Optimize Modifier (EtOH / IPA) Poly->Opt2

Decision matrix for Chiralpak column selection based on analyte functionalization.

Comparative Performance Data

The thermodynamic parameters of these separations reveal distinct behavioral profiles. Enantioseparation on ZWIX columns is strictly enthalpy-controlled; lowering the temperature increases the separation factor (


) but may broaden peaks due to slower mass transfer kinetics. Table 1 summarizes the performance of various Chiralpak columns across different aminocyclopentane classes [1, 2, 4, 5].

Table 1: Chromatographic Performance of Chiralpak Columns for Aminocyclopentane Derivatives

Analyte ClassSpecific CompoundOptimal ColumnMobile Phase System



Unprotected Amino Acid cis-2-aminocyclopentane-1-carboxylic acidZWIX(+) MeOH/MeCN (75:25), 50mM AcOH, 25mM TEA2.351.090.88
Unprotected Amino Acid cis-2-aminocyclopentane-1-carboxylic acidZWIX(-) MeOH/MeCN (25:75), 50mM AcOH, 25mM TEA11.191.060.25
Protected Amino Nitrile cis-N-(2-Cyano-cyclopentyl)-sulfonamideAD-H 100% Ethanol (Polar Organic)4.701.22>1.5
Protected Cyclopentylamine N-Phthalimide-cyclopentylamineIC Hexane/IPA (80:20)3.101.45>2.0

Note: The drastic difference in retention factor (


) between ZWIX(+) and ZWIX(-) for the same compound highlights the profound impact of the pseudo-enantiomeric cavity's steric geometry on the transient diastereomeric complex stability.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Polar Organic Workflow for Unprotected Aminocyclopentanecarboxylic Acids

System: Chiralpak ZWIX(+) (150 × 3.0 mm, 3 µm)

  • Mobile Phase Preparation: Mix Methanol and Acetonitrile at a 50:50 (v/v) ratio. Causality: MeCN (aprotic) forces primary ionic interactions between the analyte and the CSP, while MeOH (protic) solvates the ion pairs to prevent irreversible binding [3].

  • Additive Integration: Add 50 mM Acetic Acid (AcOH) and 25 mM Triethylamine (TEA). Causality: The strict 2:1 acid-to-base ratio is non-negotiable. It ensures the CSP remains fully ionized (zwitterionic state) while providing sufficient counter-ions to facilitate dynamic, reversible ion-exchange without overwhelming the chiral selector.

  • Equilibration & Temperature: Flush the column with 20 column volumes at 0.6 mL/min. Set the column oven to 25°C.

  • Self-Validation Loop: Inject a racemic standard (e.g., cispentacin).

    • If

      
      : Decrease the temperature to 15°C (capitalizing on enthalpy-controlled thermodynamics) or increase the MeCN ratio to 75% to strengthen electrostatic interactions.
      
    • If

      
      : Increase the MeOH ratio to enhance solvation and elute the compound faster.
      

Mechanism CSP Zwitterionic CSP (Cinchona Alkaloid) Interact1 Anion Exchange Site (Quaternary Ammonium) CSP->Interact1 Interact2 Cation Exchange Site (Sulfonic Acid) CSP->Interact2 Analyte Aminocyclopentane Carboxylic Acid Ion1 Primary Amino Group (R-NH3+) Analyte->Ion1 Ion2 Carboxylate Group (R-COO-) Analyte->Ion2 Ion1->Interact2 Electrostatic Attraction Ion2->Interact1 Electrostatic Attraction

Synergistic ion-pairing mechanism in zwitterionic Chiralpak ZWIX columns.

Protocol B: Normal Phase Workflow for Protected Cyclopentylamines

System: Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Prepare a bulk solvent of Hexane/Isopropanol (IPA) at 80:20 (v/v). Causality: Hexane acts as the non-polar perturbing agent, forcing the protected analyte into the chiral grooves of the immobilized polysaccharide. IPA acts as the protic modifier to elute the compound and prevent excessive H-bonding that causes peak broadening.

  • Silanol Suppression: Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Even in protected derivatives, residual basicity can interact with free silanols on the silica support. DEA competitively binds these sites, ensuring sharp, symmetrical peaks.

  • Equilibration: Run at 1.0 mL/min at 25°C until the UV baseline (254 nm) is entirely stable.

  • Self-Validation Loop: Inject the sample.

    • If co-elution occurs: Switch the modifier from IPA to Ethanol. Ethanol has a smaller steric footprint, allowing deeper penetration of the analyte into the chiral cavity, often yielding entirely different selectivity profiles[5].

References

  • High-Performance Liquid Chromatographic Enantioseparation of Unusual Cyclic ß-Amino Acids. University of Szeged. Available at: [Link]

  • Chiral Technologies Amino Acid Database. Chiral Technologies. Available at: [Link]

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. National Institutes of Health (PMC). Available at:[Link]

  • Catalytic [3+2] Annulation of Aminocyclopropanes for the Enantiospecific Synthesis of Cyclopentylamines. SciSpace. Available at: [Link]

  • Synthesis and microbial transformation of b-amino nitriles. Elsevier. Available at:[Link]

Comparative

LC-MS/MS Structural Characterization: Ethyl 3-Aminocyclopentane-1-Carboxylate

Topic: LC-MS Fragmentation Pattern of Ethyl 3-Aminocyclopentane-1-Carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 3-aminocy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of Ethyl 3-Aminocyclopentane-1-Carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-aminocyclopentane-1-carboxylate (E3ACP) is a critical


-amino acid building block used in the synthesis of foldamers and peptidomimetics. Its structural rigidity and specific stereochemistry (1,3-substitution) impart unique pharmacokinetic properties to drug candidates. However, distinguishing E3ACP from its regioisomer (ethyl 2-aminocyclopentane-1-carboxylate) and characterizing its metabolic stability requires a precise understanding of its mass spectrometric behavior.

This guide provides an in-depth technical analysis of the ESI-MS/MS fragmentation pathways of E3ACP. We objectively compare its fragmentation dynamics against its 1,2-regioisomer and evaluate the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for its analysis.

Part 1: Structural Analysis & Ionization Physics

Physicochemical Profile[1]
  • Formula:

    
    
    
  • Monoisotopic Mass: 157.1103 Da

  • Target Ion $[M+H]^+: 158.1176 m/z

  • Key Functional Groups:

    • Primary Amine:[1] High proton affinity (PA), serves as the primary charge carrier in Electrospray Ionization (ESI).

    • Ethyl Ester:[2][3][4] Labile group susceptible to neutral loss (ethanol) and inductive cleavage.[4]

    • Cyclopentane Ring: Provides steric constraints that influence fragmentation kinetics compared to linear analogs (e.g., ethyl 3-aminobutyrate).

Ionization Mechanism (ESI+)

In positive ESI, the molecule is protonated primarily at the nitrogen atom due to its higher basicity compared to the carbonyl oxygen.



While O-protonation is possible, N-protonation drives the charge-remote fragmentation pathways observed in the MS/MS spectrum.

Part 2: Fragmentation Mechanics (The Core)

The fragmentation of E3ACP is dominated by charge-proximal inductive effects and neighboring group participation, distinct from linear amino esters.

Primary Pathway: The "Ester-Amide" Transition

The most abundant product ion arises from the loss of ethanol (46 Da). Unlike simple esters where this might occur via a McLafferty rearrangement (requiring


-hydrogens relative to the carbonyl), in 

-amino esters, this loss is often assisted by the amine.
  • Transition:

    
    
    
  • Mechanism: The protonated amine can hydrogen-bond with the carbonyl oxygen. However, the 1,3-substitution pattern creates a geometric constraint. Unlike the 1,2-isomer, which readily forms a fused

    
    -lactam, the 1,3-isomer must form a bridged bicyclic system (2-azabicyclo[2.2.1]heptan-3-one type) or simply undergo inductive cleavage to the acylium ion.
    
  • Observation: The

    
     peak is the Base Peak  in collision-induced dissociation (CID).
    
Secondary Pathway: Decarbonylation

Following the formation of the acylium ion (


), the fragment loses carbon monoxide (CO, 28 Da).
  • Transition:

    
    
    
  • Identity: The resulting ion (

    
    ) corresponds to a cyclic iminium species. This step confirms the integrity of the cyclopentane ring up to this point.
    
Minor Pathway: Deamination

Loss of ammonia (


, 17 Da) is observed but is generally less favorable than ester cleavage due to the high proton affinity of the amine (making it a poor leaving group in the protonated form).
  • Transition:

    
    
    

Part 3: Comparative Analysis

Regioisomer Differentiation: 1,3- vs. 1,2-Isomer

Differentiation between Ethyl 3-aminocyclopentane-1-carboxylate (1,3-EACP) and Ethyl 2-aminocyclopentane-1-carboxylate (1,2-EACP, cispentacin ethyl ester) is a common analytical challenge.

Feature1,3-EACP (Target)1,2-EACP (Alternative)Mechanistic Insight
Lactam Formation (

112)
Moderate Intensity High Intensity The 1,2-isomer allows for a facile 5-membered ring fusion (neighboring group participation) to expel EtOH. The 1,3-isomer requires a more strained bridged transition state.
Water Loss (

140)
RareCommon1,2-isomers can undergo dehydration involving the carbonyl oxygen and amine protons more easily.
Retention Time (C18) Elutes Earlier Elutes Later The 1,2-isomer typically forms an intramolecular H-bond (pseudo-ring) reducing polarity, increasing retention on Reverse Phase.
Platform Performance: Q-TOF vs. Triple Quad

For drug development workflows, the choice of instrument dictates data utility.

  • Triple Quadrupole (QqQ):

    • Best for: Quantitation (PK studies).

    • Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Pros: High sensitivity.[5]

    • Cons: Cannot confirm the elemental formula of the

      
       fragment (is it 
      
      
      
      or
      
      
      ?).
  • Q-TOF (HRMS):

    • Best for: Impurity profiling and metabolite ID.

    • Capability: Resolves the mass defect. Differentiates

      
       (Acylium) from potential isobaric interferences.
      
    • Verdict:Recommended for initial method development to validate the fragmentation pathway before transferring to QqQ.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, highlighting the divergence between the dominant ester cleavage and the minor deamination pathway.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 158.12 (C8H16NO2+) Acylium Acylium Ion / Bridged Lactam m/z 112.08 (C6H10NO+) Parent->Acylium Loss of EtOH (-46 Da) Inductive Cleavage / NGP Deaminated Deaminated Ester m/z 141.09 (C8H13O2+) Parent->Deaminated Loss of NH3 (-17 Da) Minor Pathway Iminium Cyclic Iminium Ion m/z 84.08 (C5H10N+) Acylium->Iminium Loss of CO (-28 Da) Decarbonylation

Caption: ESI-MS/MS fragmentation pathway of ethyl 3-aminocyclopentane-1-carboxylate. The solid black arrows indicate the primary dissociation route observed at standard collision energies (15-30 eV).

Part 5: Experimental Protocol

To replicate these results and validate the 1,3-isomer identity, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride in 1 mL of Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: Formic acid is crucial to ensure full protonation of the amine.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The amino ester is relatively polar; expect elution around 1.5 - 2.5 min).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C.

  • Collision Energy (CE) Ramp:

    • Screening: Apply a CE ramp from 10 eV to 50 eV.

    • Observation: At 10 eV, the parent (

      
       158) should dominate. At 25 eV, the 
      
      
      
      112 fragment should become the base peak. At >40 eV, the
      
      
      84 fragment intensity increases significantly.
Data Validation (Quality Control)

To ensure the signal is not an artifact or background noise:

  • Blank Injection: Inject Mobile Phase blank. The

    
     158 signal must be absent.
    
  • Isotopic Pattern: Check the M+1 peak (m/z 159). For 8 carbons, the intensity should be approximately 8.8% of the parent peak. Significant deviation indicates co-eluting impurities.

References

  • McLafferty, F. W. (1959).[6] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[6] [Link]

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[7] Journal of Mass Spectrometry, 45(1), 1–15. [Link]

  • Kéki, S., et al. (2008). Mass spectrometry of amino acid ethyl esters. Journal of The American Society for Mass Spectrometry, 19, 138-148. [Link]

  • Stájer, G., et al. (2000). Preparation and stereochemistry of 2-aminocyclopentanecarboxylic acid isomers. Tetrahedron, 56(36), 6961-6967. [Link]

Sources

Validation

validating absolute configuration of (1R,3S)-aminocyclopentane carboxylate

Validating the Absolute Configuration of (1R,3S)-Aminocyclopentane Carboxylate: A Comparative Guide to Analytical Methodologies (1R,3S)-3-aminocyclopentanecarboxylic acid (often referred to as cis-ACPC) is a conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Absolute Configuration of (1R,3S)-Aminocyclopentane Carboxylate: A Comparative Guide to Analytical Methodologies

(1R,3S)-3-aminocyclopentanecarboxylic acid (often referred to as cis-ACPC) is a conformationally restricted carbocyclic γ-amino acid[1]. With the molecular formula C6H11NO2 and a rigid cyclopentane scaffold[2], it serves as a critical analogue of the inhibitory neurotransmitter GABA[1] and a structural module in peptide foldamers. Validating its absolute configuration—distinguishing the (1R,3S) enantiomer from its (1S,3R) counterpart—is a strict regulatory and mechanistic requirement in drug development. Misassignment compromises receptor binding affinity and invalidates structure-activity relationship (SAR) models.

This guide objectively compares three leading analytical methodologies for validating the absolute configuration of (1R,3S)-ACPC, detailing the causality behind experimental choices and providing self-validating protocols for laboratory implementation.

Part 1: The Analytical Contenders & Mechanistic Causality

Vibrational Circular Dichroism (VCD) Spectrometers

Expertise & Causality: VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions[3]. For a rigid molecule like (1R,3S)-ACPC, the limited conformational flexibility (predominantly specific envelope conformations of the cyclopentane ring) is highly advantageous[4]. It restricts the number of low-energy conformers, making Density Functional Theory (DFT) calculations—typically at the B3LYP/6-31G(d) level—exceptionally accurate[5]. The causality is direct: a restricted geometry yields highly predictive theoretical spectra, allowing for an unambiguous match with experimental data without the need for crystallization[3].

Single-Crystal X-Ray Diffraction (SCXRD)

Expertise & Causality: SCXRD relies on the anomalous dispersion of X-rays to determine absolute structure via the Flack parameter. Because (1R,3S)-ACPC lacks heavy atoms (containing only C, H, N, and O)[6], standard Mo-Kα radiation often fails to produce a statistically significant Flack parameter. To overcome this, the molecule must be analyzed using Cu-Kα radiation or co-crystallized with a heavy-atom chiral auxiliary. While SCXRD is the definitive 3D spatial standard, its primary limitation is the crystallization bottleneck, as ACPC often precipitates as a zwitterionic powder rather than diffraction-quality crystals.

Chiral Derivatization NMR (Mosher’s Method)

Expertise & Causality: Enantiomers exhibit identical NMR spectra in achiral environments. Therefore, (1R,3S)-ACPC must be covalently bonded to a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form diastereomers. The causality of this method relies on the anisotropic shielding effect of the MTPA phenyl ring, which differentially shifts the cyclopentane protons based on their spatial proximity. However, the complex J-coupling and puckering dynamics inherent to the cyclopentane ring can obscure the diagnostic chemical shift differences (Δδ), making this method more prone to interpretational error than VCD or SCXRD.

Part 2: Quantitative Comparison of Methodologies

Analytical ParameterVCD + DFT ModelingSCXRD (Cu-Kα)Chiral NMR (Mosher's)
Sample State Solution (e.g., DMSO-d6, CDCl3)Single CrystalSolution (CDCl3, CD3OD)
Sample Recovery Non-destructive (100% recovery)Non-destructiveDestructive (Covalent derivatization)
Time-to-Result 24-48 hours (Includes DFT compute time)Days to Weeks (Crystallization dependent)12-24 hours (Synthesis + NMR acquisition)
Accuracy / Reliability Very High (Optimal for rigid rings)Absolute (The Gold Standard)Moderate (Subject to conformational bias)
Material Requirement 5-10 mg1-5 mg1-5 mg

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Self-Validating VCD Workflow for (1R,3S)-ACPC
  • Sample Preparation: Dissolve 5 mg of (1R,3S)-ACPC in 150 µL of DMSO-d6. Causality: DMSO-d6 is chosen to solubilize the zwitterionic amino acid while providing a wide infrared window free of strong solvent absorptions in the critical 1800–1000 cm⁻¹ fingerprint region.

  • Baseline Validation (Self-Validating Step): Load the solvent blank into a BaF2 cell (100 µm path length). Record the IR and VCD spectra for 1 hour. Repeat with a racemic mixture of ACPC. Causality: The racemate must yield a zero-intensity VCD signal. Any deviation indicates instrumental linear birefringence artifacts, which must be corrected before analyzing the chiral sample.

  • Data Acquisition: Scan the enantiopure (1R,3S)-ACPC sample for 4-6 hours (approx. 10,000 scans) at 4 cm⁻¹ resolution to achieve a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by geometry optimization and frequency calculations at the DFT B3LYP/6-31G(d) level[5].

  • Spectral Overlay: Broaden the calculated stick spectra using Lorentzian band shapes (γ = 10 cm⁻¹) and overlay with the experimental data. A positive match in the sign and relative intensity of the key vibrational bands confirms the absolute configuration.

Protocol 2: Mosher's Amide Derivatization (Chiral NMR)
  • Derivatization: React 2 mg of (1R,3S)-ACPC with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in pyridine-d5. Causality: Pyridine acts as both the solvent and the base to scavenge HCl, driving the amide formation to completion without risking racemization.

  • Parallel Reaction: Repeat the process with (S)-MTPA-Cl to form the diastereomeric pair.

  • NMR Acquisition: Acquire high-resolution 1H and 19F NMR spectra.

  • Δδ Analysis (Self-Validating Step): Calculate Δδ = δ(S) - δ(R) for the cyclopentane protons. Causality: The spatial orientation of the MTPA phenyl group shields specific protons. By mapping the positive and negative Δδ values onto the ACPC structure, the absolute configuration is deduced. Self-validation: Ensure that the 19F signals show no kinetic resolution bias (both diastereomers should form in equal ratios if the starting material was racemic, verifying reaction completeness and eliminating false enantiomeric excess readings).

Part 4: Logical Workflows & Visualizations

G Start (1R,3S)-ACPC Sample Cryst Diffraction-Quality Crystals Available? Start->Cryst SCXRD SCXRD (Cu-Kα) Direct 3D Structure Cryst->SCXRD Yes Sol Solution State Required Cryst->Sol No VCD VCD Spectroscopy + DFT Calculations Sol->VCD Primary NMR Chiral NMR (Mosher's Derivatization) Sol->NMR Secondary

Logical Decision Tree for Absolute Configuration Validation of (1R,3S)-ACPC.

VCD_Workflow Exp Experimental IR/VCD (Solution State) Match Spectral Overlay & Enantiomer Assignment Exp->Match Conf Conformational Search (Molecular Mechanics) DFT DFT Optimization (B3LYP/6-31G*) Conf->DFT Theor Theoretical VCD Generation DFT->Theor Theor->Match

Self-Validating VCD-DFT Workflow for Chiroptical Assignment.

References

  • Title: (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1. Chiroptical spectroscopic (ECD, VCD) studies Source: mtak.hu URL: [Link]

  • Title: Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Structure analysis of proteins, peptides and metal complexes by vibrational circular dichroism Source: ResearchGate URL: [Link]

  • Title: 71830-08-5 | (1R,3S)-3-aminocyclopentanecarboxylic acid Source: Capot Chemical URL: [Link]

  • Title: Vibrational optical activity (VOA) is due to the differential response of a molecule to left-circularly polarized (LCP) versus r Source: Arkivoc URL: [Link]

Sources

Comparative

comparing biological activity of (1R,3S) vs (1S,3R) isomers

Executive Summary & Scope In the field of excitatory amino acid research, few molecules demonstrate the critical importance of chirality as starkly as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) . While often suppli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the field of excitatory amino acid research, few molecules demonstrate the critical importance of chirality as starkly as 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) . While often supplied as the racemic trans-ACPD mixture, the distinct biological activities of its constituent isomers—(1S,3R)-ACPD and (1R,3S)-ACPD —mandate rigorous separation for precise mechanistic studies.

This guide provides an objective, data-driven comparison of these two isomers. It is designed for researchers investigating metabotropic glutamate receptors (mGluRs) and glial transport mechanisms. We establish that (1S,3R)-ACPD acts as a potent mGluR agonist, whereas its enantiomer, (1R,3S)-ACPD , functions primarily as a substrate for glutamate transporters, lacking significant mGluR efficacy.

Biological Activity Profile: The Divergence

The biological divergence between these enantiomers is not merely a difference in potency; it is a difference in pathway.

(1S,3R)-ACPD: The mGluR Agonist

The (1S,3R) isomer is the bioactive component responsible for the classic "ACPD response" in mGluR signaling.[1]

  • Mechanism: It binds selectively to Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors.

  • Signaling: Activation triggers the Gq-coupled cascade, leading to Phospholipase C (PLC) activation, phosphoinositide (PI) hydrolysis, and intracellular calcium mobilization.

  • Key Finding: In rat hippocampal slices, (1S,3R)-ACPD stimulates PI hydrolysis with full efficacy, whereas the (1R,3S) isomer is virtually inactive in this pathway [1].

(1R,3S)-ACPD: The Transporter Substrate

The (1R,3S) isomer, often considered "inactive" in receptor assays, possesses a distinct and often confounding biological activity.

  • Mechanism: It acts as a substrate for Na+-dependent glutamate transporters (EAATs) on glial cells (astrocytes).

  • Physiological Impact: Because it is transported but not rapidly metabolized, it accumulates intracellularly. High concentrations (>100 µM) can induce astrocyte swelling and reduce intracellular glutamate levels via inhibition of phosphate-activated glutaminase (PAG) [2].[2]

  • Experimental Artifact Risk: Using the racemic mixture in transport studies can yield false positives for glutamate uptake inhibition due to the competitive action of the (1R,3S) isomer.

Comparative Data Analysis

The following table summarizes the quantitative differences between the isomers across key neurophysiological parameters.

Table 1: Pharmacological Comparison of ACPD Isomers

Parameter(1S,3R)-ACPD(1R,3S)-ACPDReference
Primary Target mGluR (Group I/II)Glutamate Transporters (EAAT)[1, 2]
PI Hydrolysis (EC50) ~10 - 40 µM> 1000 µM (Inactive)[1]
Astrocyte Uptake (Km) No significant transport6.51 ± 2.38 mM[2]
NMDA Affinity Low (Ki > 100 µM)Low (Ki > 100 µM)[1]
Effect on Glial Volume None observedInduces swelling (>500 µM)[2]
Intracellular Glutamate No direct effectReduces pool by >50%[2]

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways. The (1S,3R) isomer engages the G-protein coupled receptor surface machinery, while the (1R,3S) isomer bypasses the receptor to enter the cell via transporters.

ACPD_Pathways cluster_ligands Ligand Input cluster_membrane Cell Membrane cluster_intracellular Intracellular Response S_isomer (1S,3R)-ACPD mGluR mGluR (GPCR) S_isomer->mGluR High Affinity Binding R_isomer (1R,3S)-ACPD R_isomer->mGluR Inactive/Weak EAAT Glutamate Transporter (EAAT) R_isomer->EAAT Substrate Transport Gq Gq Protein mGluR->Gq Accumulation Intracellular Accumulation EAAT->Accumulation Na+ Dependent Influx PLC PLC Activation Gq->PLC IP3 IP3 / Ca2+ Release PLC->IP3 Signaling Swelling Astrocyte Swelling & PAG Inhibition Accumulation->Swelling

Figure 1: Divergent pathways of ACPD enantiomers. (1S,3R) activates G-protein signaling; (1R,3S) drives transporter-mediated uptake.

Validated Experimental Protocols

To ensure data integrity, researchers must use self-validating protocols that distinguish between receptor activation and transporter uptake.

Protocol A: Assessing mGluR Activation (Phosphoinositide Hydrolysis)

Target: Validating (1S,3R)-ACPD activity.

  • Preparation: Prepare cross-chopped hippocampal slices (350 µm) from neonatal rats.

  • Labeling: Incubate slices in Krebs buffer containing [3H]-myo-inositol (0.3 µM) for 60 minutes to label the phospholipid pool.

  • Wash: Rinse slices 3x with buffer containing 10 mM LiCl (to block inositol monophosphatase and accumulate IP1).

  • Challenge:

    • Control: Buffer only.

    • Test A: 100 µM (1S,3R)-ACPD.

    • Test B: 100 µM (1R,3S)-ACPD.

  • Termination: Stop reaction after 45 minutes using chloroform/methanol (1:2 v/v).

  • Separation: Isolate [3H]-IP1 using anion-exchange chromatography (Dowex AG1-X8 columns).

  • Readout: Liquid scintillation counting.

    • Expected Result: (1S,3R) should yield >5-fold increase in IP1 over basal; (1R,3S) should remain near basal levels [1].

Protocol B: Assessing Transporter Uptake & Astrocyte Swelling

Target: Validating (1R,3S)-ACPD activity.

  • Culture: Use primary astrocyte cultures (confluent monolayers).

  • Incubation: Expose cells to 100 µM of the specific isomer in HEPES-buffered saline.

  • Uptake Measurement (HPLC):

    • Lyse cells after 60 minutes.

    • Derivatize lysate with o-phthalaldehyde (OPA).

    • Analyze via HPLC for intracellular ACPD content.

    • Note: Only (1R,3S) will show significant intracellular accumulation.

  • Swelling Assay (Optical):

    • Monitor cell volume using phase-contrast microscopy or calcein-AM fluorescence quenching.

    • Expected Result: Prolonged exposure (>30 mins) to (1R,3S)-ACPD causes visible soma swelling; (1S,3R) does not [2].

References

  • Desai, M. A., & Conn, P. J. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis.[3] Journal of Neurochemistry, 57(4), 1448–1452.

  • Bender, A. S., et al. (2001). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes.[2] Neuropharmacology, 41(1), 1-10.

  • Schoepp, D. D., et al. (1994). Pharmacological characterization of the metabotropic glutamate receptor agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.[1] Journal of Pharmacology and Experimental Therapeutics, 269(3), 1003-1011.

Sources

Validation

Optimizing Solid-State Characterization: A Comparative Guide to X-ray Crystallography of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate Salts

Executive Summary Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a critical chiral scaffold, serving as a primary intermediate in the synthesis of neuraminidase inhibitors like Peramivir (BCX-1812) .[1] While the fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is a critical chiral scaffold, serving as a primary intermediate in the synthesis of neuraminidase inhibitors like Peramivir (BCX-1812) .[1] While the free base is often an oil or low-melting solid prone to degradation, salt formation is the standard method for stabilization, purification, and absolute configuration determination via X-ray crystallography.[1]

This guide provides a technical comparison of the three most effective salt forms—Hydrochloride , (S)-Mandelate , and p-Toluenesulfonate —analyzing their crystallizability, resolution power, and suitability for structural elucidation.[1]

Part 1: Comparative Analysis of Salt Forms

The choice of salt dictates not just the physical properties of the intermediate, but the success of the crystallographic experiment.[1] The following comparison is based on lattice energy principles, heavy-atom utility, and chiral resolution efficiency.

1. The Hydrochloride Salt (HCl) [1]
  • Role: The "Workhorse" for bulk isolation.[1]

  • Crystallography Profile:

    • Habit: Typically forms fine needles or plates.[1]

    • Space Group: Chiral (Sohncke) space groups (often

      
       or 
      
      
      
      ) due to the enantiopure cation.[1]
    • Utility: Excellent for confirming chemical connectivity and purity.[1]

    • Limitation: The chloride ion is a relatively weak anomalous scatterer (Z=17) for Cu K

      
       radiation, making the determination of absolute configuration (Flack parameter) challenging unless data quality is exceptional.[1]
      
  • Verdict: Best for purity verification , but suboptimal for ab initio stereochemical assignment.[1]

2. The (S)-Mandelate Salt
  • Role: The "Resolver" for stereochemical definition.

  • Crystallography Profile:

    • Habit: Robust prisms or blocks (superior diffraction quality).[1]

    • Mechanism: Forms a diastereomeric salt pair.[1] The aromatic ring of mandelic acid engages in

      
      -stacking or CH-
      
      
      
      interactions with the ethyl ester chain, stabilizing the lattice.[1]
    • Utility: Gold Standard for absolute configuration.[1] The known chirality of (S)-mandelic acid acts as an internal reference, allowing unambiguous assignment of the (1R,3S) cation configuration without relying solely on anomalous dispersion.[1]

  • Verdict: Essential for regulatory submission regarding stereochemical proof.

3. The p-Toluenesulfonate (Tosylate) Salt [1]
  • Role: The "Crystallizer" for difficult oils.[1]

  • Crystallography Profile:

    • Habit: Large, well-defined polyhedra.[1]

    • Mechanism: The bulky tosyl group fills void spaces in the lattice, often converting non-crystalline oils into high-melting solids (

      
      C).[1]
      
    • Utility: High-resolution data collection.[1] The sulfur atom (Z=16) provides moderate anomalous scattering, slightly better than Cl for phasing.[1]

  • Verdict: Best for generating diffraction-quality crystals when other forms yield oils or amorphous solids.[1]

Part 2: Technical Data Summary
FeatureHydrochloride (HCl) (S)-Mandelate p-Toluenesulfonate
Primary Use Bulk Synthesis / IsolationChiral Resolution / Abs.[1] Config.Crystallization of Oils
Crystallinity Moderate (Hygroscopic tendencies)High (Stable lattice)Very High (Lipophilic packing)
Diffraction Power Medium (Needles often disordered)High (Ordered packing)High (Rigid lattice)
Abs.[1] Config. Method Flack Parameter (Anomalous)Internal Chiral ReferenceFlack Parameter (S-anomalous)
Solubility High (Water/MeOH)Low/Moderate (EtOAc/EtOH)Low (Non-polar solvents)
Melting Point

C (Decomp.)

C (Sharp)

C (Sharp)
Part 3: Decision Logic & Workflow

The following Graphviz diagram outlines the decision process for selecting the appropriate salt form based on the experimental stage (Synthesis vs. Analysis).

SaltSelection Start Start: Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate CheckState Current State: Oil or Low-Melting Solid? Start->CheckState Goal Primary Goal? CheckState->Goal Purification Bulk Purification Goal->Purification Scale-up AbsConfig Determine Absolute Configuration Goal->AbsConfig Chirality Check Diffraction Obtain High-Res X-ray Data Goal->Diffraction Structural Study HCl Form Hydrochloride Salt (Solvent: MeOH/Et2O) Purification->HCl High Solubility Mandelate Form (S)-Mandelate Salt (Solvent: EtOH/EtOAc) AbsConfig->Mandelate Internal Reference Tosylate Form Tosylate Salt (Solvent: Acetone/Hexane) Diffraction->Tosylate Lattice Rigidity Output1 HCl->Output1 Needles/Plates (Purity Check) Output2 Mandelate->Output2 Prisms (Stereochem Defined) Output3 Tosylate->Output3 Blocks (High R-factor)

Caption: Decision matrix for salt selection based on the physicochemical state of the intermediate and the analytical objective.

Part 4: Validated Experimental Protocols
Protocol A: Vapor Diffusion Crystallization (For X-ray Quality)

Target: Single crystals suitable for diffractometry.

  • Dissolution: Dissolve 20 mg of the (S)-Mandelate salt in a minimal amount (approx. 0.5 mL) of absolute ethanol in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2

    
    m PTFE syringe filter if necessary.[1]
    
  • Chamber Setup: Place the inner vial inside a larger jar (20 mL scintillation vial) containing 3 mL of an anti-solvent (Ethyl Acetate or Diethyl Ether).

  • Equilibration: Cap the outer jar tightly. The anti-solvent vapors will slowly diffuse into the ethanol solution, reducing solubility gradually.[1]

  • Observation: Store at

    
    C. Prismatic crystals typically appear within 48–72 hours.[1]
    
  • Harvesting: Mount crystals using Paratone-N oil and cryo-cool to 100K immediately to prevent desolvation.

Protocol B: Salt Formation for Resolution (Mandelate Method)

Target: Optical purity enhancement.[1]

  • Dissolve crude ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (1.0 eq) in Ethyl Acetate (10 vol).

  • Add (S)-(+)-Mandelic acid (1.0 eq) dissolved in warm Ethanol (2 vol).

  • Heat the mixture to reflux for 30 minutes to ensure homogeneity.

  • Cool slowly to room temperature over 4 hours, then to

    
    C.
    
  • Filter the white precipitate.[1] The diastereomeric salt formed is typically the (1R,3S)-amine

    
     (S)-mandelic acid complex, leaving the (1S,3R) isomer in the mother liquor.[1]
    
References
  • BioCryst Pharmaceuticals. (2014).[1] Peramivir (Rapivab): Chemistry, Manufacturing, and Controls. FDA NDA 206426 Review.[1] Link

  • Babu, Y. S., et al. (2000).[1] BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor.[1] Journal of Medicinal Chemistry, 43(19), 3482-3486.[1] Link[1]

  • Stájer, G., et al. (2023).[1] Prep-scale resolution of ethyl cis-2-aminocyclohexanecarboxylate. ResearchGate / Synthesis.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Link

  • ChemicalBook. (2025).[1][2] Peramivir Synthesis and Intermediates. Link

Sources

Safety & Regulatory Compliance

Safety

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (often handled as a hydrochloride salt) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (often handled as a hydrochloride salt) is a specialized amino ester widely used in drug development and organic synthesis. Because it possesses both a nucleophilic primary amine and an electrophilic ethyl ester, improper disposal can lead to unwanted cross-reactions, container pressurization, and environmental contamination.

This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Causality of Hazards

To safely dispose of any chemical, one must first understand its reactivity profile. Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate is an aliphatic amino ester.

  • The Amine Moiety: Acts as a localized base and nucleophile. If mixed with strong oxidizers or concentrated acids in a waste stream, it can undergo highly exothermic reactions.

  • The Ester Moiety: Susceptible to base-catalyzed or acid-catalyzed hydrolysis. If the waste stream is highly basic (e.g., mixed with NaOH), the ester will hydrolyze into ethanol and the corresponding amino acid salt. This reaction generates heat and vapor, which can dangerously pressurize sealed waste containers.

Operational Takeaway: Waste streams containing this compound must be kept relatively pH-neutral and segregated from strong oxidizers and strong bases to prevent spontaneous exothermic hydrolysis.

Hazard Assessment & PPE Requirements

Before initiating any disposal or cleanup procedure, personnel must equip appropriate Personal Protective Equipment (PPE). The table below outlines the specific hazards associated with this compound and the causal logic behind the required safety measures.

Table 1: Hazard Profile and Required Controls

Hazard / Risk FactorCausality & MechanismRequired PPE & Engineering Controls
Skin/Eye Irritation The primary amine disrupts lipid bilayers in cellular membranes upon contact, causing localized irritation.Nitrile gloves (double-gloving recommended), safety goggles, and a standard lab coat.
Inhalation Toxicity Volatilization of the free base form can cause severe respiratory tract irritation.Handle exclusively inside a certified, properly ventilated Class II chemical fume hood.
Chemical Reactivity Ester hydrolysis under strongly acidic/basic conditions generates heat and pressurizes closed containers.Store in pH-neutral waste streams; use vented caps if temporary pressure buildup is expected.

Waste Segregation & Storage Protocol

Proper segregation is the most critical step in chemical waste management. Laboratory personnel must treat all waste chemical liquids, solids, and containerized gases as hazardous unless they have been explicitly confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional[1]. Hazardous wastes must never be discharged to the sewer via sink drains or hood drains[2].

WasteSegregation Start Waste Generated: Ethyl (1R,3S)-3-amino... carboxylate IsHalogenated Mixed with Halogenated Solvents (e.g., DCM)? Start->IsHalogenated IsAqueous Aqueous Waste (pH 5-9)? IsHalogenated->IsAqueous No HalogenatedWaste Halogenated Organic Waste Stream IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste Stream IsAqueous->NonHalogenatedWaste No (Pure/Organic) AqueousWaste Aqueous Waste Stream (Do not pour down drain!) IsAqueous->AqueousWaste Yes

Waste segregation workflow for ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Disposal

This self-validating workflow ensures that waste is safely transferred from the benchtop to the Satellite Accumulation Area (SAA) without risking chemical incompatibility.

  • Waste Characterization: Determine if the compound is in its free base or hydrochloride (HCl) salt form. The HCl salt is highly water-soluble and may be part of an aqueous wash, while the free base typically partitions into organic solvents.

  • Stream Routing: Based on the workflow diagram above, route the waste to the appropriate stream. Crucial Check: Verify that the receiving container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases.

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Causality: Standard low-density plastics can degrade over time when exposed to organic solvent mixtures containing amines, leading to micro-leaks[1].

  • Labeling: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container. List the full chemical name: "ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate." Do not use abbreviations or chemical structures on the label[2].

  • SAA Storage: Place the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant tray). Ensure the container features a screw-type lid and remains tightly capped unless actively adding waste[1].

Protocol B: Emergency Spill Management

Spills require immediate, methodical action to prevent environmental release and personnel exposure. Any spilled chemicals and the absorbent material used to wipe up the spill must be considered hazardous waste[1].

  • Isolation: Evacuate the immediate vicinity. If the spill occurred inside a fume hood, lower the sash immediately to maintain negative pressure.

  • Absorption: Apply an inert, inorganic absorbent such as vermiculite or sand around the perimeter of the spill, working inward. Causality: Never use combustible absorbents (like sawdust) for amines, as they can ignite if the amine undergoes an exothermic reaction with other spilled contaminants.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a solid hazardous waste container.

  • Decontamination: Wash the spill area with a mild, slightly acidic aqueous solution (e.g., 5% citric acid) to neutralize any residual free base. Follow with a distilled water rinse. Collect all rinse water as aqueous hazardous waste, as it must be treated as a regulated waste meeting all federal requirements[3].

Regulatory Compliance & Accumulation Limits

To avoid substantial fines and protect environmental health, laboratories must adhere to strict EPA and RCRA regulations regarding waste accumulation[4]. When possible, laboratories should practice source reduction to minimize the quantity of waste generated[5].

Table 2: Regulatory Accumulation Limits for Hazardous Waste

Generator StatusMax Accumulation VolumeMax Storage TimeSAA Limit
Large Quantity Generator (LQG) No Limit90 Days55 Gallons
Small Quantity Generator (SQG) 6,000 kg180 Days55 Gallons
Academic Lab (EPA Subpart K) Varies by institution6 Months[4]55 Gallons[5]

Note: Once the 55-gallon limit in a Satellite Accumulation Area is reached, the waste must be removed to a central accumulation area within 3 calendar days[5].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) URL:[Link]

  • Chemistry Lab Waste Disposal Guidelines Environmental Marketing Services URL: [Link]

  • Laboratory Environmental Sample Disposal Information Document Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Chemical Waste Management Guidelines University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

As a novel building block in medicinal chemistry, ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate and its derivatives are instrumental in the synthesis of innovative therapeutic agents. This guide, developed for research...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel building block in medicinal chemistry, ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate and its derivatives are instrumental in the synthesis of innovative therapeutic agents. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for its handling. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and scientific integrity in your laboratory.

I. Hazard Assessment and Core Principles

The primary hazards associated with similar amino ester compounds include potential irritation to the skin, eyes, and respiratory tract.[2][3][4] Harmful effects if swallowed, in contact with skin, or inhaled are also potential risks.[5] Therefore, a proactive approach to minimize all potential routes of exposure is paramount.

The Four Pillars of Safe Chemical Handling:

  • Engineering Controls: Your first line of defense. These are physical changes to the workspace that isolate you from the hazard.

  • Administrative Controls: The procedures and policies that dictate how work is safely performed.

  • Personal Protective Equipment (PPE): Your last line of defense, to be used in conjunction with engineering and administrative controls.

  • Emergency Preparedness: Knowing what to do when something goes wrong.

II. Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[6][7] The following table outlines the recommended PPE for handling ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles or a Full-Face ShieldRequired to protect the eyes and face from splashes of the chemical.[8] Standard safety glasses do not provide adequate protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[9] It is crucial to inspect gloves for any signs of degradation or punctures before use. Always remove gloves using the proper technique to avoid contaminating your skin.[1][10]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is essential to protect your skin and clothing from spills.[7][9] For larger-scale operations with an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[9]

III. Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.[6]

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][11]

  • Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[11]

Handling and Use:
  • Before beginning any work, ensure you are familiar with the location and operation of all safety equipment, including the eyewash station, safety shower, and fire extinguisher.[12]

  • Always work within a certified chemical fume hood.[9]

  • Avoid generating dust when handling the solid material.[13]

  • Use dedicated spatulas and weighing papers.

  • Never pipette by mouth; always use a pipette aid or suction bulb.[14]

  • Keep your hands away from your face, eyes, and mouth.[12]

  • Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][6][12]

Workflow Diagram:

The following diagram illustrates the logical flow of operations for safely handling ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed to Handling Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Proceed to Handling Weigh Solid Weigh Solid Gather Materials->Weigh Solid Proceed to Handling Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Proceed to Cleanup Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Proceed to Cleanup Segregate Waste Segregate Waste Perform Reaction->Segregate Waste Proceed to Cleanup Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate and any associated waste is a critical final step to prevent environmental contamination and adhere to regulations.[9]

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[9]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[9]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[9]

  • Never dispose of this chemical down the drain.[10][12]

V. Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][11]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, you can confidently and safely incorporate ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate into your research endeavors, contributing to the advancement of drug discovery while upholding the highest standards of laboratory safety.

References

  • National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • Chemical Safety. Department of Chemistry, University of [Source institution not specified in search result]. [Link]

  • SAFETY DATA SHEET for (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid. AFG Bioscience LLC. [Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

  • SAFETY DATA SHEET for (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid. AFG Bioscience LLC. [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • 1-Aminocyclopentane-1,2-dicarboxylic acid. PubChem. [Link]

  • SAFETY DATA SHEET for 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, [Source institution not specified in search result]. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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